Product packaging for 2,5-Dichlorobenzene-1,4-diamine(Cat. No.:CAS No. 20103-09-7)

2,5-Dichlorobenzene-1,4-diamine

Cat. No.: B146562
CAS No.: 20103-09-7
M. Wt: 177.03 g/mol
InChI Key: QAYVHDDEMLNVMO-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzene-1,4-diamine, also known as this compound, is a useful research compound. Its molecular formula is C6H6Cl2N2 and its molecular weight is 177.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water and alcohol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Phenylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Cl2N2 B146562 2,5-Dichlorobenzene-1,4-diamine CAS No. 20103-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichlorobenzene-1,4-diamine
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InChI

InChI=1S/C6H6Cl2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QAYVHDDEMLNVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C(=CC(=C1Cl)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
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DSSTOX Substance ID

DTXSID8066557
Record name 1,4-Benzenediamine, 2,5-dichloro-
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Molecular Weight

177.03 g/mol
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Physical Description

White solid; [HSDB] Powder; [MSDSonline]
Record name 2,5-Dichloro-1,4-benzenediamine
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Solubility

SLIGHTLY SOLUBLE IN WATER AND ALCOHOL
Record name 2,5-DICHLORO-1,4-BENZENEDIAMINE
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Color/Form

WHITE PRISMS

CAS No.

20103-09-7
Record name 2,5-Dichloro-1,4-benzenediamine
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Record name 2,5-Dichloro-1,4-benzenediamine
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Record name 1,4-Benzenediamine, 2,5-dichloro-
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Record name 1,4-Benzenediamine, 2,5-dichloro-
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Record name 2,5-dichlorobenzene-1,4-diamine
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Record name 2,5-DICHLORO-P-PHENYLENEDIAMINE
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Record name 2,5-DICHLORO-1,4-BENZENEDIAMINE
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Melting Point

170 °C
Record name 2,5-DICHLORO-1,4-BENZENEDIAMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzene-1,4-diamine, also known as 2,5-dichloro-p-phenylenediamine, is a chlorinated aromatic diamine with the chemical formula C₆H₆Cl₂N₂.[1][2] This compound serves as a crucial intermediate in the synthesis of various organic molecules, most notably high-performance pigments.[1][3] Its rigid structure and reactive amino groups also suggest its potential as a building block in the development of novel polymers and pharmaceutical agents.[4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data and methodologies relevant to researchers in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a white to brown crystalline powder.[5][6] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 20103-09-7[1][2]
Molecular Formula C₆H₆Cl₂N₂[1][2]
Molecular Weight 177.03 g/mol [2]
Appearance White to brown crystalline powder[5][6]
Melting Point 164-166 °C (decomposes)[7][8]
Boiling Point 303.7 ± 37.0 °C at 760 mmHg[8]
Density 1.5 ± 0.1 g/cm³[8]
Solubility Slightly soluble in water

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits two main signals.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.759Singlet2HAromatic C-H
4.68Singlet4H-NH₂
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
Data not available in search resultsC-NH₂
Data not available in search resultsC-Cl
Data not available in search resultsC-H
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3498, 3450SharpN-H stretching (asymmetric and symmetric) of the primary amine
1605StrongN-H bending of the primary amine
Mass Spectrometry

The mass spectrum confirms the molecular weight of the compound and provides insights into its fragmentation pattern.

m/zRelative Intensity (%)Assignment
17864.0[M+2]⁺ isotopic peak
17714.2[M+1]⁺ isotopic peak
176100.0[M]⁺ (Molecular Ion)
14113.1[M-Cl]⁺
11412.5
8812.1
7814.7
5212.7

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a nitrated precursor. A detailed experimental protocol is outlined below, based on patent literature.[7]

Reaction: Reduction of 2,5-dichloro-4-nitroaniline.

Reagents and Equipment:

  • 2,5-dichloro-4-nitroaniline

  • Hydrazine hydrate (80% solution)

  • Sodium hydroxide

  • 1,4-Naphthoquinone (catalyst)

  • Deionized water

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a reaction vessel, add 200 mL of deionized water, 41.4 g of pulverized 2,5-dichloro-4-nitroaniline, 6 g of sodium hydroxide, and 0.3 g of 1,4-naphthoquinone.

  • Stir the mixture to form a suspension.

  • Add 25 g of 80% hydrazine hydrate solution to the vessel.

  • Heat the reaction mixture to a temperature range of 85°C to 95°C and maintain this temperature with continuous stirring for 9 hours to ensure the reaction goes to completion.

  • After the reaction is complete, cool the mixture and separate the solid product by filtration.

  • Wash the filter cake with deionized water to remove any residual impurities.

  • Dry the product under appropriate conditions to yield this compound.

Expected Yield: Approximately 34.0 g.

Purity Analysis: The purity of the synthesized product can be determined by gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Below is a DOT script for the synthesis workflow of this compound.

G cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_product Product Reactant1 2,5-dichloro-4-nitroaniline Mixing Mixing and Suspension Reactant1->Mixing Reactant2 Hydrazine hydrate Reactant2->Mixing Reactant3 NaOH Reactant3->Mixing Reactant4 1,4-Naphthoquinone (catalyst) Reactant4->Mixing Reactant5 Deionized Water Reactant5->Mixing Reaction Heating (85-95°C, 9h) Mixing->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Synthesis of C.I. Pigment Red 214

This compound is a key precursor in the synthesis of C.I. Pigment Red 214. The general process involves diazotization of an aromatic amine followed by coupling and condensation reactions.

Reaction Overview:

  • Diazotization: 2,5-Dichloroaniline is diazotized.

  • Coupling: The resulting diazonium salt is coupled with 3-hydroxy-2-naphthoyl chloride.

  • Condensation: Two molar equivalents of the product from the coupling reaction are condensed with one molar equivalent of this compound.[9]

A detailed experimental protocol for this specific multi-step synthesis is complex and proprietary to pigment manufacturers. However, the fundamental steps are outlined in the logical relationship diagram below.

Below is a DOT script for the synthesis pathway of Pigment Red 214.

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Product Amine 2,5-Dichloroaniline Diazotization Diazotization Amine->Diazotization CouplingAgent 3-Hydroxy-2-naphthoyl chloride Coupling Coupling Reaction CouplingAgent->Coupling Diamine This compound Condensation Condensation Diamine->Condensation DiazoniumSalt Diazonium Salt Diazotization->DiazoniumSalt AzoIntermediate Azo Intermediate (2 eq.) Coupling->AzoIntermediate Pigment C.I. Pigment Red 214 Condensation->Pigment DiazoniumSalt->Coupling AzoIntermediate->Condensation

Caption: Logical steps in the synthesis of Pigment Red 214.

Applications in Drug Development and Signaling Pathways

While the primary industrial application of this compound is in pigment manufacturing, its chemical structure holds potential for applications in medicinal chemistry.[4] The presence of two reactive amine groups on a rigid dichlorinated benzene ring makes it an attractive scaffold for the synthesis of novel bioactive molecules.

Potential as a Pharmaceutical Intermediate

Aromatic diamines and their derivatives are found in a variety of pharmacologically active compounds. The dichloro-substitution pattern on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy or metabolic stability. For instance, chlorinated anilines are used as starting materials for the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs. While no specific drugs are currently marketed that are directly derived from this compound, its structural motifs are relevant to the design of new therapeutic agents.

Involvement in Signaling Pathways

There is currently no direct evidence in the reviewed literature of this compound or its simple derivatives being involved in specific biological signaling pathways. However, as a building block for more complex molecules, it could be incorporated into structures designed to interact with various biological targets. For example, kinase inhibitors often feature an aniline or substituted aniline moiety that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. The synthesis of libraries of compounds based on the this compound scaffold could lead to the discovery of novel modulators of cellular signaling.

The logical relationship for its potential role in drug discovery is visualized below.

Below is a DOT script illustrating the potential role of this compound in drug discovery.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Core This compound Scaffold Derivatization Derivatization/ Functionalization Core->Derivatization Library Compound Library Synthesis Derivatization->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Optimization Structure-Activity Relationship (SAR) Studies Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Potential workflow for drug discovery using the diamine scaffold.

Conclusion

This compound is a well-characterized chemical intermediate with established importance in the pigment industry. Its chemical properties, including its reactivity and structural features, make it a versatile building block. While its direct role in drug development and signaling pathways is not yet established, its potential as a scaffold for the synthesis of novel bioactive compounds warrants further investigation by researchers in medicinal chemistry and pharmacology. The detailed experimental protocols and spectral data provided in this guide serve as a valuable resource for scientists working with this compound.

References

A Technical Guide to 2,5-Dichlorobenzene-1,4-diamine (CAS: 20103-09-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dichlorobenzene-1,4-diamine (CAS: 20103-09-7), a significant chemical intermediate. The document details its chemical and physical properties, outlines established synthesis protocols, and discusses its primary applications, particularly in the manufacturing of high-performance pigments. Safety, handling, and spectral data are also summarized. While its predominant use lies in the chemical industry, this guide also touches upon the potential for exploration in other sectors, including specialty chemicals and as a monomer in advanced polymer synthesis.[1][2]

Chemical and Physical Properties

This compound, also known as 2,5-dichloro-p-phenylenediamine, is a crystalline solid at room temperature.[3] Its molecular structure, featuring a benzene ring substituted with two amine groups and two chlorine atoms, imparts specific characteristics valuable in various chemical syntheses.[1] The presence of chlorine atoms, for instance, enhances the lightfastness and thermal stability of pigments derived from this compound.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 20103-09-7[1][4]
Molecular Formula C₆H₆Cl₂N₂[1][5]
Molecular Weight 177.03 g/mol [1][5]
Appearance White to brown powder/crystal[6]
Melting Point 164-166 °C (decomposes)[1][5]
Boiling Point 303.7 ± 37.0 °C at 760 mmHg[1][5]
Density 1.5 ± 0.1 g/cm³[1][5]
Flash Point 137.5 ± 26.5 °C[1][5]
Solubility Sparingly soluble in water
Storage Temperature 2-8°C[7]

Synthesis Protocols

Multiple synthetic routes for this compound have been developed. A common method involves a four-step process starting from 2,5-dichloroaniline. An alternative approach begins with aniline.

Synthesis from 2,5-Dichloroaniline

This process involves four key reaction steps: acylation, nitration, hydrolysis, and reduction.[2] The initial acylation protects the amino group, allowing for the subsequent nitration. This is followed by hydrolysis and a final reduction to yield the diamine.[2] An improved version of this process utilizes a halogenated hydrocarbon as the solvent for the acylation reaction and a catalytic reduction with hydrazine hydrate, ferric chloride, and activated carbon in an alcohol solvent.[2] This optimized method reports a total yield of 72.3-77.9%.[2]

Experimental Workflow: Synthesis from 2,5-Dichloroaniline

DCA 2,5-Dichloroaniline Acylation Acylation (Halogenated Hydrocarbon) DCA->Acylation Nitration Nitration Acylation->Nitration Hydrolysis Hydrolysis Nitration->Hydrolysis Reduction Reduction (Hydrazine Hydrate, FeCl3, Activated Carbon) Hydrolysis->Reduction Product This compound Reduction->Product

Caption: Four-step synthesis of this compound.

Synthesis from Aniline

This alternative route begins with the diazotization of aniline in an inorganic aqueous acid using sodium nitrite. The resulting diazonium salt is then coupled with 2,5-dichloroaniline to form an azo-compound. Finally, this intermediate is reduced to yield this compound.

Experimental Protocol: Synthesis from Aniline

  • Diazotization: Aniline is subjected to a diazotization reaction in an inorganic aqueous acid with sodium nitrite to form a diazonium salt.

  • Coupling Reaction: The diazonium salt is then reacted with 2,5-dichloroaniline to produce an azo-compound, 4-amino-2,5-dichloroazobenzene.

  • Reduction: The azo-compound undergoes reduction via catalytic hydrogenolysis under acidic conditions to yield the final product. The crude product can be steamed to recover aniline for reuse.

  • Purification: The product is dissolved in methanol, and the pH is adjusted. The resulting solution is filtered, and the product is isolated as its hydrochloride salt. This is followed by dissolution in water, decolorization, neutralization, and crystallization to obtain the pure this compound.

Applications

The primary industrial application of this compound is as a key intermediate in the synthesis of high-performance pigments, most notably Pigment Red 214.[1][4] Its molecular structure is also being explored for its potential use as a monomer in the synthesis of advanced polymers.[2]

Synthesis of Pigment Red 214

In the production of Pigment Red 214, this compound acts as a crucial diazo component.[2] The synthesis involves the diazotization of its amine groups to form diazonium salts. These reactive intermediates are then coupled with a naphthol derivative to create the final azo pigment structure.[2]

Reaction Pathway: Synthesis of Pigment Red 214

Diamine 2,5-Dichlorobenzene- 1,4-diamine Diazotization Diazotization Diamine->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Coupling Coupling Reaction (+ Naphthol derivative) Diazonium->Coupling Pigment Pigment Red 214 Coupling->Pigment

Caption: Key steps in the synthesis of Pigment Red 214.

Spectral Data

Detailed spectral analysis is crucial for the characterization and quality control of this compound. The following spectral data are available for this compound:

Table 2: Spectral Data for this compound

Technique Data Availability Source
¹H NMR Spectrum availableChemicalBook[1], PubChem[8]
¹³C NMR Spectrum availableChemicalBook, PubChem[8]
IR Spectrum availableChemicalBook, PubChem[8]
Mass Spectrometry Spectrum availableChemicalBook

Note: While the availability of spectra is confirmed, direct spectral data is not provided in this document. Please refer to the cited sources for detailed information.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[8] It is also suspected of causing respiratory irritation.[8]

Table 3: GHS Hazard Information

Hazard Statement Code
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Proper personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a cool, well-ventilated area.

Relevance to Drug Development

While the primary applications of this compound are in the chemical industry, its structural features suggest potential for exploration as a pharmaceutical intermediate. Phenylenediamines are a class of compounds with diverse biological activities. However, to date, there is limited publicly available information on the specific biological activities, signaling pathways, or mechanisms of action of this compound in a drug development context. Further research is required to explore its potential in this area.

Conclusion

This compound is a versatile and important chemical intermediate with well-established synthesis protocols and a primary role in the production of high-performance pigments. Its chemical and physical properties are well-documented, and comprehensive spectral data are available for its characterization. While its direct application in drug development is not yet established, its structural motifs may warrant further investigation for potential pharmaceutical applications. This guide serves as a valuable resource for researchers and professionals working with this compound, providing a solid foundation of its chemistry, synthesis, and applications.

References

An In-depth Technical Guide to 2,5-Dichlorobenzene-1,4-diamine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 2,5-Dichlorobenzene-1,4-diamine (CAS No: 20103-09-7), a critical aromatic diamine intermediate. It details the compound's molecular structure, physicochemical properties, and established synthesis protocols. Primarily geared towards researchers, scientists, and professionals in drug development and materials science, this document summarizes key quantitative data in tabular format, outlines detailed experimental methodologies, and visualizes complex processes. The guide focuses on its significant role in the synthesis of high-performance azo pigments and its emerging applications in polymer science, while also addressing essential safety and handling protocols.

Introduction

This compound, also known as 2,5-dichloro-p-phenylenediamine, is an aromatic organic compound characterized by a benzene ring substituted with two amine groups and two chlorine atoms.[1] This specific molecular arrangement imparts unique chemical reactivity and properties, making it a valuable intermediate in various industrial syntheses.[1] Its most prominent application is as a diazo component in the manufacturing of advanced azo pigments, such as Pigment Red 214, where it contributes to the final product's vibrant color, lightfastness, and thermal stability.[1][2] Beyond pigments, its utility is being explored in the synthesis of advanced polymers and potentially as an intermediate for pharmaceuticals and other specialty chemicals.[1][2][3] This guide serves as a technical resource, consolidating data on its molecular structure, properties, synthesis, and applications.

Molecular Structure and Chemical Properties

The structural and chemical properties of this compound are fundamental to its role in chemical synthesis. The presence of both electron-donating amine groups and electron-withdrawing chlorine atoms on the benzene ring dictates its reactivity in processes like diazotization.[1]

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented below.

IdentifierValueReference
Preferred IUPAC Name This compound[4][5]
CAS Number 20103-09-7[1][2][4][5]
Molecular Formula C6H6Cl2N2[2][4][5]
Molecular Weight 177.03 g/mol [2][4][5]
Canonical SMILES C1=C(C(=CC(=C1Cl)N)Cl)N[4][5]
InChI InChI=1S/C6H6Cl2N2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,9-10H2[5]
InChIKey QAYVHDDEMLNVMO-UHFFFAOYSA-N[4][5]
Physicochemical Properties

The physical and chemical properties of the compound are crucial for its handling, storage, and application in various reaction conditions.[2]

PropertyValueReference
Appearance White to brown or pinkish-grey powder/crystal[3][5][6]
Melting Point 164-166 °C (with decomposition)[2][7]
Boiling Point 303.7 ± 37.0 °C at 760 mmHg (estimated)[2]
Density 1.5 ± 0.1 g/cm³[2]
Flash Point 137.5 ± 26.5 °C[2]
Solubility Sparingly soluble in water; slightly soluble in alcohol[3][5]
Storage Temperature 2-8°C recommended

Synthesis Protocols

The synthesis of this compound can be achieved through various routes, often involving multi-step chemical processes starting from precursors like 2,5-dichloroaniline or 2,5-dichloro-4-nitroaniline.[1][7] These methods require precise control of reaction conditions to ensure high yield and purity.[1]

Synthesis via Reduction of 2,5-dichloro-4-nitroaniline

This method involves the direct reduction of a nitroaniline precursor.[7]

Experimental Protocol:

  • To a reaction vessel, add 200 mL of deionized water, 41.4 g of pulverized 2,5-dichloro-4-nitroaniline, 6 g of sodium hydroxide, and 0.3 g of 1,4-naphthoquinone.[7]

  • Add 25 g of 80% hydrazine hydrate solution to the aqueous mixture.[7]

  • Heat the reaction mixture to a temperature range of 85°C to 95°C and stir continuously for 9 hours.[7]

  • Upon completion, separate the product by filtration.[7]

  • Wash the resulting filter cake with deionized water.[7]

  • Dry the product under appropriate conditions to yield this compound (reported yield of 34.0 g).[7]

G cluster_workflow Experimental Workflow: Synthesis from 2,5-dichloro-4-nitroaniline reactants Reactants Loading (2,5-dichloro-4-nitroaniline, NaOH, 1,4-naphthoquinone, Hydrazine Hydrate, H₂O) reaction Reaction (Stir for 9h at 85-95°C) reactants->reaction Heat & Stir filtration Filtration reaction->filtration Cool washing Washing (with deionized water) filtration->washing drying Drying washing->drying product Final Product: This compound drying->product

Synthesis Workflow Diagram
Synthesis via Diazotization and Reduction

A common industrial route starts with 2,5-dichloroaniline, which undergoes a series of reactions including diazotization, coupling, and reduction.[8]

Methodology Overview:

  • Diazotization: Aniline is treated with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form an aniline diazonium salt.[8]

  • Coupling Reaction: The diazonium salt is then reacted with 2,5-dichloroaniline to form an intermediate azo-compound.[8]

  • Reduction: The azo-compound is reduced under acidic conditions using a reducing agent like zinc powder. This step cleaves the azo bond to yield this compound and aniline.[8]

  • Purification: The product is typically isolated as its hydrochlorate salt, followed by neutralization, decoloring, and crystallization to obtain the high-purity final product.[8]

G cluster_pathway Logical Pathway for Synthesis from 2,5-dichloroaniline start Aniline + 2,5-dichloroaniline diazotization Step 1: Diazotization (Aniline -> Diazonium Salt) start->diazotization coupling Step 2: Coupling Reaction (Forms Azo-Compound) diazotization->coupling Reacts with 2,5-dichloroaniline reduction Step 3: Reduction (Cleavage of Azo Bond) coupling->reduction purification Step 4: Purification (Neutralization & Crystallization) reduction->purification end Final Product purification->end

Multi-step Synthesis Pathway

Analytical Characterization

To ensure the quality and purity of this compound for industrial applications, several analytical techniques are employed.[1] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for determining purity.[2][7] Spectroscopic methods such as NMR and IR may also be used for structural confirmation.[1]

ParameterSpecificationAnalytical MethodReference
Assay (Purity) ≥98.5%Titration[2]
Assay (Purity) ≥99.0%HPLC[2]
Assay (Purity) >98.0%GC[6]
Chemical Purity 99.6%Chemical Analysis[7]
Moisture Content <1.0%-[2]

Applications in Research and Industry

The unique structure of this compound makes it a versatile building block in materials science and organic synthesis.[3]

Pigment Synthesis

The primary industrial application of this compound is in the synthesis of azo pigments.[2] It serves as a key diazo component, where its two amine groups are converted into reactive diazonium salts.[1] These intermediates are then coupled with other organic molecules, such as naphthol derivatives, to form the final pigment structure.[1] The chlorine atoms on the benzene ring enhance the lightfastness and thermal stability of the resulting pigments, making them suitable for demanding applications like automotive coatings and high-quality plastics.[1]

G cluster_pigment Role in Azo Pigment Synthesis start 2,5-Dichlorobenzene- 1,4-diamine diazotization Diazotization (NaNO₂, H⁺) start->diazotization intermediate Diazonium Salt (Reactive Intermediate) diazotization->intermediate coupling Coupling Reaction intermediate->coupling coupler Coupling Component (e.g., Naphthol derivative) coupler->coupling product Azo Pigment (e.g., Pigment Red 214) coupling->product

Azo Pigment Synthesis Pathway
Polymer Science and Other Applications

There is growing research interest in using this compound as a monomer in the synthesis of advanced polymers.[1] It can also serve as a linker for creating Covalent Organic Frameworks (COFs). Other potential applications include its use as an intermediate for pharmaceuticals, a corrosion inhibitor, and in the production of various dyes.[2][3]

Safety and Handling

This compound is considered hazardous and requires careful handling.[9] It is harmful if swallowed and may cause skin and eye irritation.[9][10]

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[9]

  • Use in a well-ventilated area and avoid breathing dust.[9]

  • Wear suitable protective clothing, gloves, and eye/face protection.[3]

  • Store in a cool, dry, tightly closed container, away from incompatible materials such as oxidizing agents.[2][10]

Hazard StatementGHS ClassificationReference
H302: Harmful if swallowed Acute toxicity, Oral (Category 4)[6][9]
H319: Causes serious eye irritation Eye irritation (Category 2A)[10]
H351: Suspected of causing cancer Carcinogenicity (Category 2)[10]
H410: Very toxic to aquatic life with long lasting effects Chronic aquatic hazard (Category 1)[10]

Conclusion

This compound is a fundamentally important chemical intermediate with a well-established role in the pigment industry and growing potential in materials science. Its synthesis, while requiring careful control, is well-documented. The compound's unique molecular structure, featuring both amine and chloro substituents, provides the reactivity and stability essential for its applications. A thorough understanding of its properties, synthesis, and safety protocols is crucial for its effective and safe utilization in research and industrial manufacturing.

References

Spectroscopic Profile of 2,5-Dichlorobenzene-1,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The available quantitative spectroscopic data for 2,5-Dichlorobenzene-1,4-diamine is summarized in the tables below.

Table 1: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3392.2strongN-H stretching (asymmetric)
3292.9strongN-H stretching (symmetric)
3194.8strongN-H stretching (overtone or combination band)
3041.1mediumAromatic C-H stretching
1708.5mediumOvertone or combination band
1632.4strongN-H bending (scissoring)
1502.2strongAromatic C=C stretching
1409.6strongAromatic C=C stretching
1310.6strongC-N stretching
1219.3strongC-N stretching
1093.2strongIn-plane C-H bending
1071.1strongIn-plane C-H bending
873.4strongOut-of-plane C-H bending
825.0mediumOut-of-plane C-H bending
725.8strongC-Cl stretching
633.3strongC-Cl stretching
551.7mediumRing deformation
418.1mediumRing deformation

Data sourced from a patent describing the preparation of 2,5-dichloro-1,4-phenylenediamine.

Table 2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Data

A ¹H NMR spectrum for this compound has been recorded at 400 MHz in DMSO-d₆.[1] While the detailed spectral data with precise chemical shifts, splitting patterns, and coupling constants are not publicly available, the expected spectrum can be predicted based on the molecule's structure. The molecule has a plane of symmetry, leading to two distinct types of protons: the aromatic protons and the amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 7.0Singlet2HAromatic C-H
~4.0 - 5.0Broad Singlet4HAmine N-H

Note: These are predicted values. The exact chemical shifts can be influenced by solvent and concentration. The amine protons are expected to be a broad singlet due to exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom.

Table 3: Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy Data
Predicted Chemical Shift (δ, ppm)Assignment
~140 - 150C-NH₂
~120 - 130C-Cl
~110 - 120C-H

Note: These are predicted ranges based on typical chemical shifts for substituted aromatic compounds.

Table 4: Mass Spectrometry (MS) Data

A mass spectrum for this compound is not publicly available. The expected key feature in an Electron Ionization (EI) mass spectrum would be the molecular ion peak.

m/zRelative IntensityAssignment
176[M]⁺Molecular ion (with ³⁵Cl₂)
178[M+2]⁺Isotope peak (with one ³⁵Cl and one ³⁷Cl)
180[M+4]⁺Isotope peak (with ³⁷Cl₂)

Note: The relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks are expected to be in a ratio of approximately 9:6:1, which is characteristic for a molecule containing two chlorine atoms. Major fragmentation pathways would likely involve the loss of chlorine atoms and cleavage of the amino groups.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet Method.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

ATR Protocol:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory.

  • Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

KBr Pellet Protocol:

  • Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Protocol:

  • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and wipe the outside clean.

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • For ¹³C NMR , acquire the spectrum with proton decoupling. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a good spectrum, especially for quaternary carbons.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Method: Electron Ionization (EI) Mass Spectrometry.

Instrumentation: A mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.

Protocol:

  • If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

  • Alternatively, for direct insertion, place a small amount of the solid sample in a capillary tube and introduce it directly into the ion source via a direct insertion probe.

  • In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

  • The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Solid Sample Dissolution Dissolution (for NMR/MS) Sample->Dissolution Pellet KBr Pellet (for IR) Sample->Pellet NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR FTIR Spectroscopy Pellet->IR Process_IR Process IR Spectrum IR->Process_IR Process_NMR Process NMR Spectra NMR->Process_NMR Process_MS Process Mass Spectrum MS->Process_MS Interpretation Structural Elucidation & Characterization Process_IR->Interpretation Process_NMR->Interpretation Process_MS->Interpretation

Caption: Generalized workflow for spectroscopic analysis of a solid sample.

References

Solubility Profile of 2,5-Dichlorobenzene-1,4-diamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,5-Dichlorobenzene-1,4-diamine, a key intermediate in various industrial syntheses, particularly in the manufacturing of high-performance pigments. While quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this document consolidates the existing qualitative information and outlines a standardized experimental protocol for its quantitative determination. This guide aims to equip researchers and professionals in drug development and material science with the necessary information to effectively utilize this compound in their work, ensuring optimal solvent selection for synthesis, purification, and formulation.

Introduction

This compound (CAS No: 20103-09-7) is a crystalline solid with the molecular formula C₆H₆Cl₂N₂. Its molecular structure, featuring a benzene ring substituted with two amine groups and two chlorine atoms, makes it a valuable building block in organic synthesis. The solubility of this compound is a critical parameter for its application in various chemical processes, including reaction kinetics, crystallization, and formulation development. Understanding its behavior in different organic solvents is paramount for process optimization and achieving desired product purity and yield.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₆H₆Cl₂N₂
Molecular Weight177.03 g/mol
AppearanceWhite to off-white or reddish-yellow crystalline powder
Melting Point164-166 °C (decomposes)
Boiling Point303.7 °C at 760 mmHg
Density1.5 g/cm³

Solubility Data

Exhaustive searches of scientific databases and literature have revealed a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound across a broad spectrum of organic solvents. The available information is primarily qualitative.

Qualitative Solubility Summary:

Based on available safety data sheets and chemical repository information, the solubility of this compound can be summarized as follows:

  • Water: Sparingly to slightly soluble.

  • Alcohol (e.g., Ethanol, Methanol): Slightly soluble.

To provide a practical guide for solvent screening, Table 2 categorizes common organic solvents and indicates the expected qualitative solubility based on general principles of "like dissolves like" and the limited available data.

Solvent ClassRepresentative SolventsExpected Qualitative Solubility
Polar Protic Methanol, EthanolSlightly Soluble
Polar Aprotic Acetone, Ethyl AcetateLikely Low to Moderate
Dimethylformamide (DMF)Likely Moderate to High
Dimethyl Sulfoxide (DMSO)Likely Moderate to High
Nonpolar Aromatic Toluene, BenzeneLikely Low
Chlorinated Dichloromethane, ChloroformLikely Low to Moderate

Note: This table is a predictive guide. Experimental verification is crucial for precise applications.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method is a standard approach for determining the solubility of a crystalline solid like this compound in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear saturated solution) using a pre-warmed syringe to prevent premature crystallization.

    • Immediately attach a syringe filter and dispense the filtered saturated solution into a pre-weighed, clean, and dry volumetric flask.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Place the volumetric flask in a fume hood and gently evaporate the solvent using a stream of inert gas (e.g., nitrogen) or by placing it in a vacuum oven at a temperature below the compound's decomposition point.

    • Once all the solvent has evaporated, place the flask in an oven at a moderate temperature (e.g., 60-80 °C) to ensure complete drying and removal of any residual solvent.

    • Cool the flask to room temperature in a desiccator and weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final constant mass.

    • The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula:

    Solubility (g/L) = Mass of dissolved solid (g) / Volume of solvent (L)

Workflow for Experimental Solubility Determination:

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to known volume of solvent in a vial prep2 Seal vial and place in temperature-controlled shaker prep1->prep2 prep3 Equilibrate for 24-48 hours prep2->prep3 samp1 Cease agitation and allow excess solid to settle prep3->samp1 samp2 Draw supernatant with a pre-warmed syringe samp1->samp2 samp3 Filter into a pre-weighed volumetric flask samp2->samp3 anal1 Evaporate solvent samp3->anal1 anal2 Dry solid to a constant mass anal1->anal2 anal3 Weigh the dried solid anal2->anal3 calc1 Calculate solubility (e.g., in g/L) anal3->calc1

Caption: Workflow for the gravimetric determination of solubility.

Synthesis of this compound

This compound is typically synthesized from 1,4-dichloro-2,5-dinitrobenzene. The synthesis involves the reduction of the two nitro groups to amine groups.

General Synthesis Pathway:

G reactant 1,4-Dichloro-2,5-dinitrobenzene product This compound reactant->product Reduction reagent Reducing Agent (e.g., Fe/HCl or H₂/Pd-C) reagent->product

Caption: General synthesis pathway for this compound.

Conclusion

This technical guide has consolidated the available information on the solubility of this compound in organic solvents. While quantitative data is sparse in the public domain, the qualitative information and the detailed experimental protocol provided herein offer a solid foundation for researchers and professionals. The determination of precise solubility data is a critical step for the effective use of this compound in synthesis and formulation, and it is recommended that experimental validation be performed for specific solvent systems. The lack of comprehensive public solubility data also highlights an opportunity for further research to expand the chemical database for this important industrial intermediate.

physical and chemical characteristics of 2,5-dichloro-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-p-phenylenediamine, also known as 2,5-dichlorobenzene-1,4-diamine, is a chlorinated aromatic diamine. Its chemical structure, featuring a benzene ring substituted with two amino groups and two chlorine atoms in a para and ortho/meta arrangement respectively, makes it a molecule of interest in various chemical syntheses. While its primary applications have historically been in the dye and polymer industries, its structural motifs are relevant to medicinal chemistry and drug design.[1][2] This guide provides a comprehensive overview of its known physical and chemical characteristics, synthesis, and reactivity.

Physicochemical Characteristics

The physical and chemical properties of 2,5-dichloro-p-phenylenediamine are summarized in the table below. The data indicates a stable solid compound under standard conditions.

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms 1,4-Diamino-2,5-dichlorobenzene, 2,5-Dichloro-1,4-benzenediamine[4]
CAS Number 20103-09-7[5]
Molecular Formula C₆H₆Cl₂N₂[6]
Molecular Weight 177.03 g/mol [6]
Appearance White to brown crystalline powder
Melting Point 164-166 °C (decomposes)[7]
Boiling Point 303.7 ± 37.0 °C at 760 mmHg[7]
Solubility No quantitative data available. Qualitatively described as slightly soluble in water and alcohol.[8]
Purity Commercially available up to 99%[3]

Synthesis

The primary route for the synthesis of 2,5-dichloro-p-phenylenediamine starts from 2,5-dichloroaniline.[9] The process involves a four-step reaction sequence: acylation, nitration, hydrolysis, and reduction.[9] An alternative patented method involves a diazotization-coupling reaction followed by reduction.[1]

A generalized workflow for the synthesis starting from 2,5-dichloroaniline is depicted below. This process is designed to introduce a second amino group onto the benzene ring.

G General Synthesis Workflow for 2,5-Dichloro-p-phenylenediamine cluster_0 Step 1: Acylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Reduction cluster_4 Final Product A 2,5-Dichloroaniline B N-(2,5-dichlorophenyl)acetamide A->B Acetic Anhydride C N-(2,5-dichloro-4-nitrophenyl)acetamide B->C Nitrating Agent (e.g., HNO₃/H₂SO₄) D 2,5-Dichloro-4-nitroaniline C->D Acid or Base E 2,5-Dichloro-p-phenylenediamine D->E Reducing Agent (e.g., Fe/HCl or Hydrazine Hydrate)

Caption: Synthesis workflow from 2,5-dichloroaniline.
Experimental Protocols

The key steps as described in patent CN1974540B are:

  • Acylation: The amino group of 2,5-dichloroaniline is protected, for example, by reaction with acetic anhydride to form an acetamide.[9]

  • Nitration: A nitro group is introduced onto the aromatic ring, directed by the acetylamino group.[9]

  • Hydrolysis: The acetyl group is removed to regenerate the free amino group, yielding a nitroaniline intermediate.[9]

  • Reduction: The nitro group is reduced to an amino group to form the final product, 2,5-dichloro-p-phenylenediamine.[9]

Chemical Reactivity and Characteristics

The chemical reactivity of 2,5-dichloro-p-phenylenediamine is characteristic of aromatic amines. The presence of two activating amino groups and two deactivating chloro groups on the benzene ring influences its reactivity in various chemical transformations.

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored quinone-imine compounds.[8]

  • Acylation: The amino groups can readily react with acylating agents such as acid chlorides and anhydrides to form amides.

  • Electrophilic Substitution: The amino groups are strongly activating and ortho-, para-directing. However, the positions on the ring are already substituted, so further electrophilic substitution would be complex.

  • Diazotization: The primary amino groups can undergo diazotization upon reaction with nitrous acid to form diazonium salts, which are versatile intermediates in organic synthesis.

Spectral Data

Detailed spectral data with peak assignments for 2,5-dichloro-p-phenylenediamine are not available in the searched literature. However, based on its structure, the following characteristic signals can be expected:

¹H NMR:

  • Signals corresponding to the aromatic protons. The chemical shifts would be influenced by the electron-donating amino groups and the electron-withdrawing chloro groups.

  • A broad signal for the amine (-NH₂) protons, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR:

  • Four distinct signals for the aromatic carbons, as the molecule has a plane of symmetry. The carbons attached to the amino groups would appear at a different chemical shift compared to those attached to the chlorine atoms.

IR Spectroscopy:

  • N-H stretching vibrations for the primary amine groups, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

  • N-H bending vibrations around 1600 cm⁻¹.

  • C-N stretching vibrations in the aromatic region.

  • C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry:

  • A molecular ion peak corresponding to the molecular weight of the compound (177.03 g/mol ). The isotopic pattern of the two chlorine atoms would be a key feature in the mass spectrum.

  • Fragmentation patterns would likely involve the loss of chlorine and amino groups.

Applications in Drug Development

Currently, there is no specific, publicly available information detailing the use of 2,5-dichloro-p-phenylenediamine as a key intermediate or pharmacophore in drug development. Its primary documented use is as a monomer in the synthesis of high-performance polymers and as an intermediate in the production of dyes and pigments.[1][2]

While the core structure of a substituted phenylenediamine is present in some pharmacologically active compounds, direct evidence linking 2,5-dichloro-p-phenylenediamine to specific biological signaling pathways or drug candidates is lacking in the reviewed literature. Researchers may find its rigid, substituted aromatic core a useful scaffold for combinatorial chemistry and the development of new chemical entities.

Safety and Handling

2,5-Dichloro-p-phenylenediamine is classified as harmful if swallowed and causes skin and eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

A Comprehensive Technical Guide to 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichlorobenzene-1,4-diamine, with the CAS number 20103-09-7, is an aromatic compound featuring a benzene ring substituted with two amine groups and two chlorine atoms.[1] Its formal IUPAC name is this compound.[2] This specific molecular structure imparts unique chemical properties that make it a valuable intermediate in various industrial syntheses, particularly in the production of high-performance pigments.[1][3] While its primary application lies in the pigment industry, its structural characteristics suggest potential for exploration in other areas, including pharmaceutical intermediates and specialty chemicals.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

PropertyValueReference
Molecular Formula C6H6Cl2N2[2][3][4][5]
Molecular Weight 177.03 g/mol [2][4]
Appearance White to Brown powder to crystal[4][6]
Melting Point 164-166 °C (decomposes)[3][4][5]
Boiling Point 303.7 ± 37.0 °C at 760 mmHg[3][5]
Density 1.5 ± 0.1 g/cm³[3][5]
Flash Point 137.5 ± 26.5 °C[3][5]
pKa 3.16 ± 0.10 (Predicted)[4]
LogP 1.76[5]
Storage Temperature 2-8°C[4][5]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that demands precise control over reaction conditions to achieve high purity and yield.[1] A common starting material for its synthesis is 2,5-dichloroaniline.[1] The process can involve several key chemical transformations, including acylation, nitration, hydrolysis, and reduction.[1] Quality control during manufacturing is critical, often employing techniques like HPLC, GC-MS, NMR, and IR spectroscopy to ensure a purity of over 98.5%.[1]

Experimental Protocol: Synthesis from 2,5-dichloro-4-nitroaniline

One documented method for the synthesis of this compound involves the reduction of 2,5-dichloro-4-nitroaniline. The following protocol is based on a literature example:[4]

Materials:

  • 2,5-dichloro-4-nitroaniline (41.4 g)

  • Deionized water (200 mL)

  • Sodium hydroxide (6 g)

  • 1,4-naphthoquinone (0.3 g)

  • 80% hydrazine hydrate solution (25 g)

Procedure:

  • To a reaction vessel, add 200 mL of deionized water, 41.4 g of pulverized 2,5-dichloro-4-nitroaniline, 6 g of sodium hydroxide, 0.3 g of 1,4-naphthoquinone, and 25 g of 80% hydrazine hydrate solution.[4]

  • Maintain the reaction system in an aqueous phase.[4]

  • Continuously stir the reaction mixture for 9 hours at a temperature range of 85°C to 95°C.[4]

  • After the reaction is complete, separate the product by filtration.[4]

  • Wash the filter cake with deionized water.[4]

  • Dry the product under appropriate conditions to yield 2,5-dichloro-1,4-benzenediamine (34.0 g).[4]

  • The purity of the product can be determined by gas chromatography (GC) and other chemical purity analyses. In one instance, this method yielded a product with 96% purity by GC and 99.6% by chemical purity analysis.[4]

Experimental Protocol: Synthesis via Diazotization and Reduction

An alternative synthetic route starts from 2,5-dichloroaniline and involves diazotization, coupling, and subsequent reduction.[7]

Conceptual Workflow:

G Synthesis of this compound A Aniline B Diazotization (NaNO2, HCl, 0-5°C) A->B C Aniline Diazonium Salt B->C E Coupling Reaction C->E D 2,5-Dichloroaniline D->E F Azo Compound (4-amino-2,5-dichloroazobenzene) E->F G Reduction (Zinc, Acidic Conditions) F->G H This compound G->H I Aniline Recovery (Steam Distillation) G->I I->A Recycle

Caption: Synthetic pathway via diazotization and reduction.

Applications

The primary industrial application of this compound is as a key intermediate in the synthesis of high-performance azo pigments, most notably Pigment Red 214.[1][3] The presence of chlorine atoms in its structure enhances the lightfastness and thermal stability of the resulting pigments.[1]

Pigment Synthesis Workflow:

G Role in Pigment Red 214 Synthesis A This compound B Diazotization A->B C Diazonium Salt Intermediate B->C E Azo Coupling Reaction C->E D Naphthol Derivative (Coupling Component) D->E F Pigment Red 214 E->F

Caption: Role in Pigment Red 214 Synthesis.

Safety and Toxicology

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[2]

Summary of Hazard Information:

Hazard ClassCategory
Acute oral toxicityCategory 4
Skin corrosion/irritationCategory 2
Serious eye damage/eye irritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Toxicological Data:

TestRoute of ExposureSpeciesDoseReference
LD50OralRat1750 mg/kg[5]

It is also identified as a potential methemoglobin-forming agent.[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this chemical.[5]

Potential for Drug Development

While the primary use of this compound is in the pigment industry, its chemical structure, an aromatic diamine, is a common scaffold in medicinal chemistry. The presence of chlorine atoms can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing metabolic stability or modulating receptor binding. Further research could explore its utility as a building block for the synthesis of novel therapeutic agents. The reactivity of the amine groups allows for a variety of chemical modifications, opening avenues for the creation of diverse compound libraries for screening.

References

Unlocking Material Potential: A Technical Guide to 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,5-Dichlorobenzene-1,4-diamine, a halogenated aromatic diamine, is emerging as a critical building block in the synthesis of advanced materials. Its rigid structure, coupled with the reactive amine functionalities and the influence of chloro-substituents, imparts unique properties to the resulting polymers and crystalline frameworks. This technical guide provides an in-depth exploration of the potential applications of this compound in materials science, focusing on high-performance polymers and covalent organic frameworks (COFs). It aims to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and logical relationships.

High-Performance Polymers: Enhancing Aramid Nanofibers

This compound has been successfully incorporated as a comonomer in the synthesis of poly(p-phenylene terephthalamide) (PPTA), the polymer renowned for its use in high-strength Kevlar® fibers. The introduction of this chlorinated diamine into the aramid backbone influences the self-assembly process, leading to the formation of nanofiber aqueous dispersions with distinct micromorphologies.[1][2] The presence of the chlorine atoms can modify the intermolecular interactions, potentially enhancing thermal stability and flame retardancy, key attributes for advanced aerospace composites and protective apparel.[3]

Logical Relationship: Impact of this compound on Aramid Properties

G cluster_properties Potential Enhancements Monomer This compound Aramid Aramid Polymer Backbone (e.g., PPTA) Monomer->Aramid Copolymerization Properties Enhanced Material Properties Aramid->Properties Influences p1 Thermal Stability Properties->p1 p2 Flame Retardancy Properties->p2 p3 Modified Nanofiber Morphology Properties->p3

Caption: Incorporation of this compound into aramid polymers.

Covalent Organic Frameworks (COFs): Functional Porous Materials

A significant application of this compound is in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with a wide range of potential uses, including catalysis, separation, and sensing. The diamine serves as a rigid linker, connecting to other organic building blocks to form a pre-designed, porous network.

Case Study: TpPa-Cl2 for Photocatalytic Hydrogen Production

A notable example is the synthesis of a β-keto-enamine-based COF, designated TpPa-Cl2, from this compound and 1,3,5-triformylphloroglucinol.[4] This material exhibits promising performance in photocatalytic hydrogen production.[4] The presence of the electron-withdrawing chlorine atoms on the diamine linker is believed to enhance the photocatalytic activity.[4]

Quantitative Data: Photocatalytic Performance of TpPa-Cl2

PropertyValueReference
Hydrogen Production Rate11.73 µmol·m⁻²·h⁻¹[4]
Apparent Quantum Efficiency (at 400 nm)17%[4]
Experimental Protocol: Synthesis of TpPa-Cl2 COF[4]

Materials:

  • 2,5-Dichloro-1,4-phenylenediamine (80 mg, 0.45 mmol)

  • 1,3,5-triformylphloroglucinol (63 mg, 0.30 mmol)

  • Mesitylene (1.5 mL)

  • 1,4-Dioxane (1.5 mL)

  • Aqueous Acetic Acid (0.5 mL, 6 M)

Procedure:

  • Dissolve 2,5-Dichloro-1,4-phenylenediamine and 1,3,5-triformylphloroglucinol in a mixture of mesitylene, 1,4-dioxane, and aqueous acetic acid.

  • Subject the resulting solution to ultrasonic treatment for 30 minutes.

  • Rapidly freeze the solution in a liquid nitrogen bath (77 K).

  • Degas the frozen mixture through three freeze-pump-thaw cycles.

  • Seal the reaction vessel and heat at 120°C for 72 hours.

  • Cool the mixture to room temperature to obtain the TpPa-Cl2 product.

Synthetic Pathway: TpPa-Cl2 COF Formation

G cluster_reactants Reactants Diamine 2,5-Dichloro-1,4-phenylenediamine Process Solvothermal Synthesis (120°C, 72h) Diamine->Process Aldehyde 1,3,5-triformylphloroglucinol Aldehyde->Process Product TpPa-Cl2 COF Process->Product Condensation

Caption: Synthesis of TpPa-Cl2 Covalent Organic Framework.

In-situ Synthesis of Functional Coatings

Another innovative application is the in-situ synthesis of chlorine-functionalized COF coatings for solid-phase microextraction (SPME).[5][6] By growing the COF directly on an amino-functionalized stainless steel wire using 2,5-dichloro-1,4-phenylenediamine and triformylphloroglucinol as monomers, a robust and selective coating for the extraction of polychlorinated biphenyls (PCBs) from environmental samples can be fabricated.[6] This approach demonstrates the potential for creating bespoke functional surfaces for analytical applications.[7][8][9]

Experimental Workflow: In-situ COF Coating Fabrication

G start Start: Amino-functionalized Stainless Steel Wire reactants Introduce Monomers: - 2,5-dichloro-1,4-phenylenediamine - Triformylphloroglucinol start->reactants synthesis In-situ Solvothermal Synthesis reactants->synthesis coating Formation of Chlorine-functionalized COF Coating synthesis->coating application Application: Solid-Phase Microextraction of PCBs coating->application end End application->end

References

Methodological & Application

synthesis of Pigment Red 214 using 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of C.I. Pigment Red 214

Introduction

C.I. Pigment Red 214 is a high-performance disazo condensation pigment known for its bluish-red hue, high color strength, and excellent fastness properties.[1][2][3] Its robustness, including good resistance to light, heat, and chemicals, makes it a preferred colorant in demanding applications such as automotive paints, industrial coatings, high-quality printing inks, and for coloring various polymers like PVC, PE, and PP.[2][4][5]

The molecular structure of Pigment Red 214 is built upon a central diamine core, which links two monoazo dye units. The synthesis protocol detailed here utilizes 2,5-Dichlorobenzene-1,4-diamine as this crucial central building block.[2][6] The overall process is a multi-step synthesis that involves diazotization, azo coupling, and a final condensation reaction.[2] The presence of chlorine atoms in the structure, contributed by both the initial diazo component (2,5-dichloroaniline) and the central diamine, significantly enhances the lightfastness and thermal stability of the final pigment.[6]

These notes provide a comprehensive protocol for the synthesis of Pigment Red 214, intended for researchers in materials science, organic chemistry, and industrial pigment development.

Data Presentation: Physicochemical Properties

A summary of the key properties for the central reactant and the final pigment product is provided below.

PropertyThis compoundC.I. Pigment Red 214
Synonyms 1,4-Diamino-2,5-dichlorobenzene, 2,5-Dichloro-p-phenylenediamineDisazo Red BN, Cromophtal Red BN, Novoperm Red BN
CAS Number 20103-09-7[7]40618-31-3[1]
C.I. Number -200660[1]
Molecular Formula C₆H₆Cl₂N₂[7]C₄₀H₂₂Cl₆N₆O₄[2]
Molecular Weight 177.03 g/mol [7]863.38 g/mol [2]
Appearance Colorless to pale yellow transparent liquid or solid[7]Red powder[5]
Melting Point 164-166 °C (decomposes)[7][8]-
Boiling Point 303.7 ± 37.0 °C at 760 mmHg[7]-
Thermal Stability -Stable up to 200-300 °C[2]
Key Applications Intermediate in pigment synthesis[7]Plastics, paints, coatings, printing inks[2][4]

Experimental Protocols

The synthesis of Pigment Red 214 is a multi-stage process. It begins with the creation of a monoazo intermediate, which is then converted to an acyl chloride. Two equivalents of this acyl chloride are subsequently condensed with one equivalent of this compound.

Part A: Synthesis of Monoazo Acyl Chloride Intermediate

Step 1: Diazotization of 2,5-Dichloroaniline

  • Prepare an acidic solution by adding 2,5-dichloroaniline to a hydrochloric acid medium in a reaction vessel equipped with a stirrer and a cooling system.

  • Cool the mixture to 0-5 °C using an ice bath.[9]

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) to the stirred suspension. Maintain the temperature strictly between 0-5 °C throughout the addition to ensure the stability of the resulting diazonium salt.[10][11]

  • Continue stirring for approximately 30-60 minutes after the addition is complete to ensure the diazotization reaction goes to completion. The formation of the diazonium salt is a critical first step in azo dye synthesis.[11][12]

Step 2: Azo Coupling Reaction

  • In a separate vessel, prepare a solution or suspension of the coupling component, 2-hydroxy-3-naphthoic acid, typically in an alkaline aqueous medium to facilitate dissolution.

  • Cool the coupling component solution to 0-10 °C.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the cold coupling component solution with vigorous stirring.

  • Maintain the low temperature and control the pH of the reaction mixture as the coupling reaction proceeds. This electrophilic aromatic substitution reaction forms the monoazo dye intermediate.[13][14]

  • After the addition is complete, allow the reaction to stir for several hours to ensure maximum yield of the precipitated monoazo dye.

  • Filter the resulting precipitate, wash it thoroughly with water to remove residual salts and acids, and dry the product.

Step 3: Conversion to Acyl Chloride

  • Suspend the dried monoazo dye from Step 2 in an inert, high-boiling organic solvent such as o-dichlorobenzene.

  • Add a chlorinating agent, such as thionyl chloride (SOCl₂), to the suspension.[2] This reaction converts the carboxylic acid group of the 2-hydroxy-3-naphthoic acid moiety into a more reactive acyl chloride.

  • Gently heat the mixture under reflux until the reaction is complete, which can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • The resulting product, a monoazo acyl chloride, is typically used directly in the next step without isolation.

Part B: Condensation with this compound

Step 4: Condensation Reaction

  • Prepare a solution of this compound in a suitable high-boiling organic solvent (e.g., o-dichlorobenzene) and heat it to approximately 110 °C.[15]

  • Slowly add the hot solution of the monoazo acyl chloride intermediate (from Part A) to the heated this compound solution. The stoichiometry is critical: two moles of the monoazo acyl chloride react with one mole of the diamine.[1]

  • After the addition is complete, raise the temperature of the reaction mixture to 140-145 °C and stir for several hours to drive the condensation reaction to completion.[15] During this step, the crude Pigment Red 214 will precipitate from the solution.

Part C: Pigmentation Treatment (Finishing)

Step 5: Isolation and Purification

  • Cool the pigment suspension to room temperature.

  • Add a non-solvent, such as warm methanol, to the suspension to fully precipitate the pigment and wash away impurities.[15]

  • Heat the mixture briefly (e.g., to 60 °C) before filtering the solid product.[15]

  • Wash the filter cake sequentially with warm methanol and then with water to remove residual solvent and by-products.[15]

  • Dry the final product in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) to yield the purified C.I. Pigment Red 214.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of C.I. Pigment Red 214.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Steps cluster_intermediates Intermediates cluster_product Final Product A 2,5-Dichloroaniline S1 Step 1: Diazotization A->S1 B 2-Hydroxy-3-naphthoic acid S2 Step 2: Azo Coupling B->S2 C 2,5-Dichlorobenzene- 1,4-diamine S4 Step 4: Condensation C->S4 D NaNO₂ / HCl D->S1 E SOCl₂ S3 Step 3: Acyl Chloride Formation E->S3 I1 Diazonium Salt S1->I1 0-5°C I2 Monoazo Dye S2->I2 I3 Monoazo Acyl Chloride (2 equivalents) S3->I3 S5 Step 5: Pigmentation & Purification S4->S5 Crude Pigment (Precipitate) P C.I. Pigment Red 214 S5->P Filtration, Washing, Drying I1->S2 I2->S3 I3->S4

References

Application Note: Synthesis and Characterization of a Novel Polyamide from 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and characterization of a novel aromatic polyamide derived from the monomer 2,5-Dichlorobenzene-1,4-diamine. While this specific monomer is noted for its potential in high-performance polymers, detailed studies on its use in polyamide synthesis are not widely published.[1] This application note, therefore, presents a representative low-temperature solution polycondensation method with terephthaloyl chloride, a common technique for preparing aromatic polyamides.[2] The expected properties of the resulting polymer, herein designated as PA-DCB-TPC, are extrapolated from literature on analogous halogenated aromatic polyamides.[3][4] The inclusion of chlorine atoms in the polymer backbone is anticipated to enhance thermal stability and flame retardant properties.[3][4] This protocol is intended to serve as a foundational method for researchers exploring new high-performance polymers.

Introduction

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[3] These properties stem from their rigid molecular structure and strong intermolecular hydrogen bonding. The synthesis of novel polyamides through the incorporation of functionalized monomers is a key area of research for developing materials with tailored properties.

This compound is an aromatic diamine with two chlorine substituents on the benzene ring. While its primary industrial application is in the synthesis of high-performance pigments, its structure makes it a compelling candidate as a monomer for polyamide synthesis.[1] The presence of chlorine atoms is expected to impart increased thermal stability and flame retardancy to the resulting polymer.[3][4] This application note outlines a detailed experimental protocol for the synthesis of a polyamide from this compound and terephthaloyl chloride via low-temperature solution polycondensation.

Proposed Synthesis and Characterization

The synthesis of the polyamide PA-DCB-TPC is proposed to proceed via the reaction of this compound with terephthaloyl chloride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), at low temperatures. This method is widely used for the synthesis of aromatic polyamides to achieve high molecular weight polymers.[2]

Materials and Equipment
Material/EquipmentSpecification
This compound>98% purity
Terephthaloyl chloride>99% purity
N,N-Dimethylacetamide (DMAc)Anhydrous, <50 ppm water
Lithium Chloride (LiCl)Anhydrous, >99%
MethanolReagent grade
WaterDeionized
Three-necked round-bottom flask250 mL
Mechanical stirrer
Nitrogen inlet/outlet
Low-temperature bathCapable of maintaining 0-5 °C
Funnel and filter paper
Vacuum oven
ViscometerUbbelohde type
Differential Scanning Calorimeter (DSC)
Thermogravimetric Analyzer (TGA)
Experimental Protocol: Low-Temperature Solution Polycondensation
  • Drying of Reagents: Dry this compound and LiCl in a vacuum oven at 80 °C for 12 hours prior to use.

  • Solvent Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2.0 g of anhydrous LiCl in 100 mL of anhydrous DMAc with stirring until a clear solution is obtained.

  • Monomer Dissolution: To the DMAc/LiCl solution, add 4.425 g (0.025 mol) of this compound. Stir the mixture under a gentle nitrogen stream until the diamine is completely dissolved.

  • Cooling: Cool the reaction flask to 0-5 °C using a low-temperature bath.

  • Addition of Diacyl Chloride: Slowly add 5.075 g (0.025 mol) of terephthaloyl chloride to the cooled solution in small portions over 30 minutes to control the exothermic reaction.

  • Polymerization: After the addition is complete, maintain the reaction temperature at 0-5 °C for 2 hours, and then allow the reaction to proceed at room temperature for an additional 12 hours. The solution will become highly viscous.

  • Precipitation and Washing: Pour the viscous polymer solution into 500 mL of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration and wash it thoroughly with hot water and then with methanol to remove unreacted monomers, LiCl, and residual solvent.

  • Drying: Dry the purified polyamide in a vacuum oven at 100 °C for 24 hours.

  • Yield Calculation: Weigh the final product and calculate the percentage yield.

Expected Characterization and Properties

The following table summarizes the expected properties of the synthesized polyamide (PA-DCB-TPC), based on typical values for other chlorinated aromatic polyamides.

PropertyMethodExpected Value
Physical Properties
YieldGravimetric> 95%
Inherent Viscosity0.5 g/dL in DMAc/LiCl at 30 °C0.8 - 1.5 dL/g
Solubility-Soluble in polar aprotic solvents like DMAc, NMP, and DMSO containing LiCl.
Thermal Properties
Glass Transition Temperature (Tg)DSC (10 °C/min, N2)280 - 320 °C
5% Weight Loss Temperature (TGA)TGA (10 °C/min, N2)450 - 500 °C
Char Yield at 800 °C (N2)TGA> 60%

Visualizations

Chemical Synthesis Pathway

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Diamine This compound Conditions DMAc / LiCl 0°C to Room Temp. Diamine->Conditions Diacyl Terephthaloyl Chloride Diacyl->Conditions Polyamide Polyamide (PA-DCB-TPC) Conditions->Polyamide Byproduct HCl Conditions->Byproduct

Caption: Reaction scheme for the synthesis of PA-DCB-TPC.

Experimental Workflow

A Reactant Preparation (Drying) C Diamine Dissolution A->C B Solvent Preparation (DMAc/LiCl) B->C D Cooling to 0-5°C C->D E Diacyl Chloride Addition D->E F Polymerization E->F G Precipitation in Methanol F->G H Washing G->H I Drying H->I J Characterization (Viscosity, DSC, TGA) I->J

Caption: Workflow for polyamide synthesis and characterization.

Conclusion

This application note provides a comprehensive, albeit representative, protocol for the synthesis and characterization of a novel polyamide from this compound. The proposed low-temperature solution polycondensation method is a robust and well-established technique for producing high molecular weight aromatic polyamides. The expected thermal properties suggest that PA-DCB-TPC could be a promising candidate for high-performance applications where thermal stability and flame retardancy are critical. Researchers are encouraged to use this protocol as a starting point for exploring the synthesis and properties of this and other novel halogenated polyamides.

References

Application Notes and Protocols for the Diazotization and Coupling Reactions of 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,5-Dichlorobenzene-1,4-diamine, also known as 2,5-dichloro-p-phenylenediamine, is a crucial intermediate in the synthesis of a wide array of organic compounds.[1][2] Its derivatives are integral to the development of high-performance polymers, aerospace composites, and, notably, high-grade pigments and dyes.[1] In the pharmaceutical and drug development sectors, the diazotization of aromatic amines followed by azo coupling is a foundational strategy for creating diverse molecular scaffolds. These reactions allow for the synthesis of azo compounds, which are not only significant as dyes but also serve as precursors for various heterocyclic systems and as potential bioactive agents.[3]

The presence of two primary amino groups on the this compound ring offers unique synthetic possibilities, allowing for either mono- or bis-diazotization. This enables the creation of symmetrical or unsymmetrical molecules, expanding its utility as a versatile building block. The resulting diazonium salts are highly reactive intermediates that readily undergo coupling reactions with electron-rich species such as phenols, anilines, and compounds with active methylene groups to form stable azo dyes.[4][5] These reactions are typically high-yielding and proceed under mild conditions, making them attractive for library synthesis and lead optimization in drug discovery.

This document provides detailed protocols for the selective mono-diazotization and subsequent coupling of this compound, a general discussion of the bis-diazotization pathway, and methods for data presentation and analysis.

Chemical Reaction Pathways

The diazotization of this compound can be controlled by stoichiometry to favor either mono- or bis-diazotization. The resulting diazonium salt(s) can then be coupled with a suitable nucleophilic partner to form the final azo product.

Diazotization_Coupling_Pathway cluster_start Starting Material cluster_mono Mono-Diazotization Pathway cluster_bis Bis-Diazotization Pathway start This compound mono_diazo Mono-diazonium Salt start->mono_diazo 1. NaNO₂, HCl (1 eq.) 2. 0-5 °C bis_diazo Bis-diazonium Salt start->bis_diazo 1. NaNO₂, HCl (>2 eq.) 2. 0-5 °C mono_product Mono-azo Product mono_diazo->mono_product Coupling Agent (e.g., β-Naphthol) bis_product Bis-azo Product bis_diazo->bis_product Coupling Agent (2 eq.) (e.g., Phenol) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_amine Prepare Amine Slurry (Diamine + H₂O + HCl) prep_nitrite Prepare NaNO₂ Solution cool_amine Cool Amine Slurry (0-5 °C) prep_amine->cool_amine prep_coupler Prepare Coupling Agent Solution diazotize Add NaNO₂ Solution (Dropwise Diazotization) prep_nitrite->diazotize couple Add Diazonium Salt to Coupling Agent prep_coupler->couple cool_amine->diazotize diazotize->couple stir Stir to Complete Reaction couple->stir filter Isolate Product (Vacuum Filtration) stir->filter wash Wash with H₂O filter->wash purify Recrystallize wash->purify analyze Dry & Analyze (Yield, Purity, etc.) purify->analyze

References

HPLC method for purity analysis of 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Purity Analysis of 2,5-Dichlorobenzene-1,4-diamine by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound, also known as 2,5-dichloro-p-phenylenediamine (CAS No. 20103-09-7), is a crucial chemical intermediate.[1] It serves as a foundational precursor in the synthesis of high-performance pigments, most notably Pigment Red 214, which is widely used in plastics, coatings, and textiles.[1] The purity of this compound is critical as it directly influences the quality, color strength, and stability of the final pigment products.

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the separation of this compound from its potential process-related impurities. The protocol is intended for researchers, quality control analysts, and professionals involved in drug development and chemical synthesis.

Experimental Protocol

This section provides a detailed methodology for the purity analysis of this compound.

Instrumentation and Reagents
  • Instrumentation : A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals :

    • This compound reference standard (>99.5% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

The proposed chromatographic conditions are summarized in the table below. A standard C18 column is used, which is a common choice for reversed-phase chromatography of aromatic compounds.[2] The mobile phase consists of an organic modifier (acetonitrile) and an acidic phosphate buffer to ensure the protonation of the amine groups, which helps in achieving sharp, symmetrical peaks by minimizing interactions with residual silanol groups on the stationary phase.[3]

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Methanol
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A) : Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH of the solution to 3.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Reference Standard Stock Solution (approx. 500 µg/mL) : Accurately weigh about 25 mg of this compound reference standard and transfer it into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (approx. 50 µg/mL) : Pipette 5 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with methanol.

  • Sample Solution (approx. 50 µg/mL) : Accurately weigh about 25 mg of the this compound sample, transfer it into a 50 mL volumetric flask, dissolve and dilute to volume with methanol. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with methanol.

Method Validation Summary

The analytical method should be validated according to ICH guidelines or internal standard operating procedures to ensure it is suitable for its intended purpose.[4] The key validation parameters and their typical acceptance criteria are summarized below.

System Suitability

Before starting the analysis, the suitability of the chromatographic system is evaluated by injecting the working standard solution six times.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%[5]
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The method should be able to separate the main peak from potential process impurities like 2,5-dichloroaniline and other synthesis-related substances.[6][7]

Linearity

The linearity of the method should be established across a range of concentrations.

ParameterAcceptance Criteria
Range Typically 50% to 150% of the working concentration
Correlation Coefficient (r²) ≥ 0.999[8]
Y-intercept Should be close to zero
Accuracy (Recovery)

Accuracy is determined by performing recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0% at each concentration level[4]
Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

ParameterLevelAcceptance Criteria
Repeatability (n=6)Relative Standard Deviation (RSD) ≤ 2.0%[4]
Intermediate Precision (Different day/analyst)Overall RSD ≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ are determined to assess the sensitivity of the method for detecting and quantifying low levels of impurities.

ParameterMethod of Determination
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1[9]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the purity analysis of a this compound sample.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_solutions Prepare Mobile Phase, Diluent, Standard, and Sample Solutions sys_suit Perform System Suitability Test (SST) prep_solutions->sys_suit sys_suit->prep_solutions SST Fail inject_samples Inject Blank, Standard, and Sample Solutions sys_suit->inject_samples SST Pass? integrate_peaks Integrate Chromatograms and Record Peak Areas inject_samples->integrate_peaks calculate_purity Calculate Purity (%) using Area Normalization or External Standard Method integrate_peaks->calculate_purity final_report Generate Final Report with all Data and Chromatograms calculate_purity->final_report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described RP-HPLC method is precise, accurate, and specific for the purity determination of this compound. The use of a standard C18 column and a straightforward mobile phase makes this method easily transferable to most analytical laboratories. Proper validation of this method will ensure its suitability for routine quality control, providing reliable data to support chemical manufacturing and product release.

References

Application Notes and Protocols for the Spectroscopic Characterization of 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 2,5-Dichlorobenzene-1,4-diamine using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed protocols for sample preparation and spectral acquisition are included, along with an analysis of the expected spectral features.

Application Note: Structural Elucidation of this compound using NMR and IR Spectroscopy

Introduction

This compound is a chemical intermediate used in the synthesis of various organic compounds, including dyes and pharmaceuticals. Accurate structural confirmation and purity assessment are critical for its application in research and development. NMR and IR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure of a compound. This note outlines the application of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy for the unambiguous characterization of this compound.

Principles of Spectroscopic Characterization

  • ¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. In this compound, the aromatic protons and the amine protons will have distinct chemical shifts.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. For this compound, due to its symmetry, fewer than six signals are expected in the ¹³C NMR spectrum.

  • FT-IR Spectroscopy: Infrared spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of functional groups like N-H (amines) and C-Cl bonds, as well as the aromatic ring structure.

Data Presentation

The following tables summarize the experimental ¹H NMR data and predicted ¹³C NMR and FT-IR data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.760[1]Singlet2HAromatic C-H
4.68[1]Singlet (broad)4HAmine N-H

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~140C-NH₂
~118C-Cl
~115C-H

Note: These are predicted values and may vary from experimental results.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium-StrongN-H stretch (asymmetric and symmetric)
3100 - 3000Medium-WeakAromatic C-H stretch
1650 - 1580Medium-StrongN-H bend and Aromatic C=C stretch
1350 - 1250StrongC-N stretch
850 - 750StrongC-Cl stretch
850 - 800StrongC-H out-of-plane bend

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation: a. Weigh 5-10 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). c. Gently agitate the vial to ensure complete dissolution of the solid. d. Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. e. For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) may be necessary for the full observation of quaternary carbons.

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum. c. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C). d. Integrate the peaks in the ¹H NMR spectrum. e. Identify and label the peaks in both ¹H and ¹³C spectra.

Protocol 2: FT-IR Spectroscopy

1. Sample Preparation (KBr Pellet Method): a. Place a small amount (1-2 mg) of this compound in an agate mortar. b. Add approximately 100-200 mg of dry potassium bromide (KBr) powder. c. Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. d. Transfer a portion of the powder into a pellet press. e. Apply pressure to form a thin, transparent KBr pellet.

2. FT-IR Spectrometer Setup and Data Acquisition: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment. c. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. d. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing: a. The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. b. Identify and label the characteristic absorption bands.

Visualizations

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Interpretation Sample 2,5-Dichlorobenzene- 1,4-diamine Sample Dissolve Dissolve in DMSO-d6 Sample->Dissolve Grind Grind with KBr Sample->Grind NMR_Acq 1H and 13C NMR Acquisition Dissolve->NMR_Acq IR_Acq FT-IR Acquisition Grind->IR_Acq NMR_Proc NMR Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Correction) IR_Acq->IR_Proc Interpretation Structural Elucidation NMR_Proc->Interpretation IR_Proc->Interpretation

Caption: Workflow for the spectroscopic characterization of this compound.

Molecule_Structure cluster_mol This compound mol H_NMR 1H NMR: - Aromatic H: ~6.8 ppm (s) - Amine H: ~4.7 ppm (s, br) mol->H_NMR C_NMR 13C NMR (Predicted): - C-NH2: ~140 ppm - C-Cl: ~118 ppm - C-H: ~115 ppm mol->C_NMR IR FT-IR (cm-1): - N-H stretch: 3450-3300 - C-N stretch: 1350-1250 - C-Cl stretch: 850-750 mol->IR

Caption: Key NMR and IR correlations for this compound.

References

Application Notes and Protocols for the Electrochemical Degradation of 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical degradation of 2,5-Dichlorobenzene-1,4-diamine, a compound of interest in various industrial applications. The following sections detail the underlying principles, experimental protocols, and expected outcomes of this degradation process, offering valuable insights for environmental remediation and chemical synthesis studies.

Introduction

This compound, also known as 2,5-dichloro-p-phenylenediamine, is an aromatic amine used as an intermediate in the synthesis of dyes and pigments.[1] Due to its potential environmental persistence and toxicity, effective degradation methods are of significant interest. Electrochemical oxidation, particularly anodic oxidation, presents a promising approach for the degradation of this and other halogenated aromatic compounds.[2][3] This method relies on the generation of powerful oxidizing species, primarily hydroxyl radicals (•OH), at the anode surface, which can lead to the partial or complete mineralization of organic pollutants.

Studies have shown that the electrochemical degradation of this compound in an aqueous solution via anodic oxidation is an effective treatment method.[2][3] The degradation process has been observed to follow first-order reaction kinetics.[2][3] Key factors influencing the efficiency of the degradation include current density, initial pH of the solution, and the initial concentration of the target compound.[2][3] The degradation ultimately leads to the release of ammonium (NH₄⁺) and chloride (Cl⁻) ions, indicating the breakdown of the aromatic ring and the cleavage of carbon-nitrogen and carbon-chlorine bonds.[2]

Data Presentation

The following tables summarize the key parameters and expected outcomes for the electrochemical degradation of this compound based on available literature.

Table 1: Key Physicochemical Properties of this compound

PropertyValue
CAS Number 20103-09-7
Molecular Formula C₆H₆Cl₂N₂
Molecular Weight 177.03 g/mol
Appearance White to brown crystalline powder
Melting Point 164-168 °C

Table 2: Experimental Conditions for Electrochemical Degradation

ParameterRange / ValueNotes
Anode Material Ti/SnO₂-Sb/Ce-PbO₂Other dimensionally stable anodes (DSAs) like Boron-Doped Diamond (BDD) can also be used.
Cathode Material Ti
Supporting Electrolyte Na₂SO₄ (0.05 M)Provides conductivity to the solution.
Current Density 10-50 mA/cm²Higher current density generally leads to faster degradation but may decrease current efficiency.[2]
Initial pH 3-9The initial pH can significantly influence the degradation rate and pathway.[2]
Initial Concentration 50-200 mg/LHigher concentrations may require longer treatment times.[2]
Temperature Ambient (25 °C)
Stirring Speed 300 rpmEnsures mass transport of the analyte to the electrode surface.

Table 3: Degradation Efficiency and Kinetics

ParameterValue / ObservationSource
Kinetic Model First-order reaction[2][3]
Degradation Products Ammonium ions (NH₄⁺), Chloride ions (Cl⁻), and various organic intermediates[2]
Mineralization Partial to complete mineralization to CO₂, H₂O, NH₄⁺, and Cl⁻ can be achieved.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the electrochemical degradation of this compound.

Protocol for Electrochemical Degradation

Objective: To degrade this compound in an aqueous solution using anodic oxidation.

Materials:

  • This compound (analytical grade)

  • Sodium sulfate (Na₂SO₄, analytical grade)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Electrochemical reactor (undivided cell)

  • Ti/SnO₂-Sb/Ce-PbO₂ anode

  • Titanium (Ti) cathode

  • DC power supply

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.

  • In the electrochemical reactor, prepare the working solution by diluting the stock solution to the desired initial concentration (e.g., 100 mg/L) and adding the supporting electrolyte (0.05 M Na₂SO₄). The total volume will depend on the reactor size (e.g., 250 mL).

  • Adjust the initial pH of the solution to the desired value (e.g., pH 7) using H₂SO₄ or NaOH.

  • Place the Ti/SnO₂-Sb/Ce-PbO₂ anode and the Ti cathode into the reactor, ensuring they are parallel and at a fixed distance apart (e.g., 2 cm).

  • Connect the electrodes to the DC power supply.

  • Turn on the magnetic stirrer and set the stirring speed to 300 rpm.

  • Initiate the electrolysis by applying the desired constant current density (e.g., 30 mA/cm²).

  • Collect samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes) for analysis.

  • Immediately quench any ongoing reaction in the collected samples if necessary (e.g., by adding a small amount of a reducing agent like sodium thiosulfate) before analysis.

Protocol for Analytical Measurements

Objective: To quantify the concentration of this compound and its degradation products.

Methods:

  • UV-Vis Spectrophotometry: For monitoring the degradation of the parent compound by observing the decrease in its characteristic absorption peak.

  • High-Performance Liquid Chromatography (HPLC): For the quantitative determination of this compound and the identification and quantification of organic intermediates.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of methanol and water or acetonitrile and water.

    • Detector: UV detector set at the wavelength of maximum absorbance of the analyte.

  • Ion Chromatography (IC): For the quantification of inorganic ions such as Cl⁻ and NH₄⁺ released during degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification of volatile and semi-volatile organic intermediates. Derivatization may be required for polar compounds.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_electro Electrochemical Degradation cluster_analysis Analysis prep_sol Prepare Stock Solution of This compound prep_work Prepare Working Solution with Supporting Electrolyte (Na2SO4) prep_sol->prep_work adjust_ph Adjust Initial pH prep_work->adjust_ph setup Set up Electrochemical Reactor (Anode, Cathode) adjust_ph->setup electrolysis Apply Constant Current Density and Stir setup->electrolysis sampling Collect Samples at Time Intervals electrolysis->sampling uv_vis UV-Vis Spectrophotometry sampling->uv_vis hplc HPLC Analysis sampling->hplc ic Ion Chromatography sampling->ic gc_ms GC-MS Analysis sampling->gc_ms data_proc Data Processing and Interpretation hplc->data_proc ic->data_proc gc_ms->data_proc

Caption: Experimental workflow for the electrochemical degradation of this compound.

Proposed Degradation Pathway

G compound This compound intermediate1 Oxidized Intermediates (e.g., quinone-imine derivatives) compound->intermediate1 •OH attack ions Inorganic Ions (NH4+, Cl-) compound->ions Dechlorination & Deamination intermediate2 Ring Opening Products (e.g., carboxylic acids) intermediate1->intermediate2 Further Oxidation intermediate1->ions mineralization Mineralization Products (CO2, H2O) intermediate2->mineralization

Caption: Proposed degradation pathway of this compound by anodic oxidation.

Disclaimer: The proposed degradation pathway is a plausible schematic based on the release of ammonium and chloride ions as reported in the literature and general mechanisms of aromatic amine oxidation. The exact intermediates may vary depending on the specific experimental conditions.

Conclusion

The electrochemical degradation of this compound via anodic oxidation is a viable method for its removal from aqueous solutions. The process is influenced by several key operational parameters, and its kinetics follow a first-order model.[2][3] The detailed protocols and data presented in these application notes provide a solid foundation for researchers and professionals to design and implement effective degradation strategies for this and similar compounds. Further research to fully elucidate the degradation pathway and optimize the process for industrial applications is encouraged.

References

Synthesis of Azo Dyes from 2,5-Dichlorobenzene-1,4-diamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most diverse class of synthetic colorants. Their facile synthesis, broad color palette, and robust chemical properties have led to their widespread use in various industrial and scientific applications. 2,5-Dichlorobenzene-1,4-diamine is a key aromatic diamine intermediate used in the synthesis of high-performance azo pigments and dyes. The presence of chlorine atoms on the benzene ring can enhance the stability, lightfastness, and color strength of the resulting dyes.

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes derived from this compound. It is intended for researchers in chemistry, materials science, and drug development who are interested in the synthesis and application of novel chromophores.

Applications of Azo Dyes Derived from this compound

Azo dyes synthesized from this compound are primarily used as high-performance pigments in plastics, coatings, and inks due to their excellent thermal stability and resistance to migration. A prominent example is C.I. Pigment Red 214, a disazo condensation pigment known for its vibrant bluish-red hue and high color strength.[1]

Beyond their industrial use as colorants, there is growing interest in the biomedical applications of azo compounds. While specific studies on dyes derived directly from this compound are limited, the broader class of azo dyes has been investigated for various biological activities:

  • Antimicrobial Agents: Heterocyclic and other modified azo dyes have demonstrated significant antibacterial and antifungal properties.[2] The structural features of dichlorinated phenylenediamine-based dyes could be explored for the development of novel antimicrobial agents.

  • Anticancer and Cytotoxic Agents: Certain azo compounds have been shown to exhibit cytotoxic effects against cancer cell lines.[3] The reductive cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known to have biological activity. It is important to note that the metabolite of some azo dyes, p-phenylenediamine, has been reported to induce apoptosis.[3]

  • Drug Delivery Systems: The azo bond can be cleaved under specific physiological conditions, such as the reductive environment of the colon. This property is being explored for the development of colon-targeted drug delivery systems, where a therapeutic agent is attached to an azo dye carrier.[4]

  • Diagnostic Tools and Stains: Azo dyes are used in cellular staining to visualize cellular components and metabolic processes, aiding in diagnostics and biomedical research.

Experimental Protocols

The synthesis of azo dyes from this compound typically involves a multi-step process. The following protocols provide detailed methodologies for the synthesis of a key intermediate and a final disazo condensation pigment.

Protocol 1: Synthesis of Monoazo Intermediate (Precursor to Pigment Red 214)

This protocol describes the synthesis of a monoazo carboxylic acid by diazotizing 2,5-dichloroaniline and coupling it with 2-hydroxy-3-naphthoic acid.

Materials:

  • 2,5-Dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • 2-Hydroxy-3-naphthoic acid

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled water

  • Starch-iodide paper

Procedure:

  • Diazotization of 2,5-Dichloroaniline:

    • In a 250 mL beaker, suspend 16.2 g (0.1 mol) of 2,5-dichloroaniline in 100 mL of water and 25 mL of concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

    • Prepare a solution of 7.0 g (0.1 mol) of sodium nitrite in 30 mL of water.

    • Add the sodium nitrite solution dropwise to the cold aniline suspension over 30 minutes, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes after the addition is complete.

    • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable.

  • Preparation of Coupling Component Solution:

    • In a separate 500 mL beaker, dissolve 18.8 g (0.1 mol) of 2-hydroxy-3-naphthoic acid in 200 mL of a 5% aqueous sodium hydroxide solution.

    • Cool this solution to 5-10 °C in an ice bath.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

    • Maintain the temperature at 5-10 °C and a pH of 8-9 by adding a 10% sodium hydroxide solution as needed.

    • Continue stirring for 2 hours after the addition is complete to ensure the reaction goes to completion.

    • The formation of a colored precipitate indicates the formation of the monoazo dye.

  • Isolation and Purification:

    • Heat the reaction mixture to 80-90 °C to coagulate the precipitate.

    • Filter the hot suspension and wash the filter cake with hot water until the filtrate is neutral.

    • Dry the monoazo carboxylic acid intermediate in an oven at 80 °C.

Protocol 2: Synthesis of Disazo Condensation Pigment (C.I. Pigment Red 214)

This protocol describes the condensation of the monoazo intermediate with this compound to form the final pigment.

Materials:

  • Monoazo intermediate from Protocol 1

  • Thionyl Chloride (SOCl2) or Phosphorus Trichloride (PCl3)

  • Inert solvent (e.g., o-dichlorobenzene, nitrobenzene)

  • This compound

  • Pyridine or other acid scavenger

  • Methanol

Procedure:

  • Formation of the Acid Chloride:

    • In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, suspend the dried monoazo carboxylic acid from Protocol 1 in an inert solvent.

    • Slowly add a stoichiometric amount of thionyl chloride or phosphorus trichloride to the suspension.

    • Heat the mixture to 60-80 °C and stir until the evolution of HCl gas ceases, indicating the formation of the acid chloride.

  • Condensation Reaction:

    • Dissolve this compound in a suitable inert solvent in a separate flask.

    • Slowly add the acid chloride solution to the diamine solution at a controlled temperature (typically 80-120 °C). The molar ratio of the monoazo acid chloride to the diamine is 2:1.

    • An acid scavenger such as pyridine can be added to neutralize the HCl formed during the reaction.

    • Stir the reaction mixture at this temperature for several hours until the condensation is complete.

  • Isolation and Finishing of the Pigment:

    • Cool the reaction mixture and filter the crude pigment.

    • Wash the pigment with the solvent used for the reaction, followed by washing with methanol to remove impurities.

    • The crude pigment can be further treated (pigmentation treatment) by heating in an organic solvent to achieve the desired crystal form and particle size, which influences its coloristic and performance properties.

    • Finally, filter the pigment, wash it with methanol, and dry it in an oven.

Data Presentation

Table 1: Physicochemical Properties of C.I. Pigment Red 214

PropertyValueReference
C.I. NamePigment Red 214[1]
C.I. Number200660
CAS Number40618-31-3
Molecular FormulaC40H22Cl6N6O4
Molecular Weight863.36 g/mol
ShadeBluish Red[1]
Heat Resistance250-300 °C
Light Fastness (1-8)7-8
Acid Resistance (1-5)5
Alkali Resistance (1-5)5
Oil Absorption45-70 ml/100g

Visualizations

Synthesis Pathway for C.I. Pigment Red 214

Synthesis_Pathway A 2,5-Dichloroaniline I1 Diazonium Salt A->I1 Diazotization (NaNO2, HCl, 0-5°C) B 2-Hydroxy-3-naphthoic acid I2 Monoazo Intermediate (Carboxylic Acid) B->I2 C This compound P C.I. Pigment Red 214 C->P I1->I2 Coupling I3 Monoazo Acid Chloride I2->I3 Chlorination (SOCl2 or PCl3) I3->P Condensation (2:1 ratio)

Caption: Synthesis pathway for C.I. Pigment Red 214.

General Experimental Workflow for Azo Dye Synthesis

Experimental_Workflow S1 Step 1: Diazotization of This compound S3 Step 3: Coupling Reaction (Formation of Crude Dye) S1->S3 S2 Step 2: Preparation of Coupling Component Solution S2->S3 S4 Step 4: Isolation and Purification (Filtration, Washing) S3->S4 S5 Step 5: Drying of Final Azo Dye Product S4->S5 S6 Step 6: Characterization (Spectroscopy, etc.) S5->S6

Caption: General experimental workflow for azo dye synthesis.

Conclusion

The synthesis of azo dyes from this compound offers a versatile platform for the creation of high-performance colorants and potentially bioactive molecules. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of compounds. Further research into the biological activities of these dichlorinated azo dyes could unveil novel therapeutic and diagnostic agents. As with all chemical syntheses, appropriate safety precautions should be taken, and all procedures should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols: 2,5-Dichlorobenzene-1,4-diamine in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,5-Dichlorobenzene-1,4-diamine as a building block for functional organic electronic materials. While direct applications in commercial organic electronic devices are still emerging, its unique electronic and structural properties make it a promising candidate for the synthesis of novel conductive polymers and Covalent Organic Frameworks (COFs) for various applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

Introduction

This compound is a versatile aromatic diamine with the chemical formula C₆H₆Cl₂N₂.[1] Its molecular structure, featuring a benzene ring substituted with two amine groups and two chlorine atoms, provides a unique platform for the synthesis of electroactive materials. The electron-withdrawing nature of the chlorine atoms can influence the electronic properties of the resulting polymers and frameworks, potentially leading to materials with high charge carrier mobility and stability.[2] This document outlines the synthesis of a conductive polymer and a covalent organic framework using this compound as a key monomer and provides protocols for their characterization and potential device fabrication.

Potential Applications in Organic Electronics

Materials derived from this compound are promising for several areas of organic electronics:

  • Conductive Polymers: Oxidative polymerization of this compound can lead to the formation of conjugated polymers. These polymers can be solution-processed to form thin films, a crucial step in the fabrication of large-area and flexible electronic devices.

  • Covalent Organic Frameworks (COFs): The diamine functionality allows this compound to be used as a linker in the synthesis of crystalline, porous COFs. The ordered structure of COFs can facilitate efficient charge transport, making them suitable for applications in transistors and sensors.[3]

  • Organic Field-Effect Transistors (OFETs): The semiconducting nature of polymers and COFs derived from this compound makes them potential candidates for the active layer in OFETs.

  • Organic Photovoltaics (OPVs): As electron-donating materials, polymers derived from this diamine could be blended with electron-accepting materials to form the active layer in OPV devices.

  • Sensors: The porous nature of COFs and the potential for functionalization of the polymer backbone can be exploited for the development of chemical and biological sensors.

Quantitative Data

While specific device performance data for materials derived directly from this compound is limited in publicly available literature, the electrical properties of a closely related polymer, poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) (PDACB), have been investigated. The direct current (DC) conductivity of PDACB and its nanocomposites with graphene oxide (GO) are summarized in the table below, providing an indication of the potential conductivity of polymers derived from chlorinated diamines.

MaterialPreparation MethodDC Conductivity (σ_dc) [S/cm]
PDACBOxidative Polymerization1.2 x 10⁻⁵
PDACB/GO (6 wt%)In situ Oxidative Polymerization2.5 x 10⁻⁶
PDACB/GO (12 wt%)In situ Oxidative Polymerization5.1 x 10⁻⁷

Data sourced from a study on poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone) and its composites.[4]

Experimental Protocols

This protocol describes a method for the chemical oxidative polymerization of this compound to yield poly(2,5-dichloro-p-phenylenediamine).

Materials:

  • This compound (98% purity)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Deionized water

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.77 g (10 mmol) of this compound in 50 mL of 1 M HCl with stirring.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve 2.51 g (11 mmol) of ammonium persulfate in 20 mL of 1 M HCl.

  • Add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, and then allow it to slowly warm to room temperature and stir for an additional 22 hours.

  • The resulting dark precipitate is collected by vacuum filtration.

  • Wash the precipitate with 1 M HCl (3 x 50 mL), followed by deionized water (3 x 50 mL), and finally with methanol (2 x 30 mL) to remove unreacted monomer and oligomers.

  • Dry the polymer product in a vacuum oven at 60 °C for 24 hours.

Characterization:

  • FT-IR Spectroscopy: To confirm the polymerization by identifying the characteristic vibrational modes of the polymer backbone.

  • UV-Vis Spectroscopy: To determine the optical properties and estimate the bandgap of the polymer.

  • Cyclic Voltammetry: To investigate the electrochemical properties and determine the HOMO and LUMO energy levels.

  • Four-Point Probe Measurement: To measure the electrical conductivity of the polymer film.

Oxidative Polymerization of this compound Monomer This compound in 1 M HCl Reaction Reaction at 0-5°C, then RT Monomer->Reaction Oxidant Ammonium Persulfate in 1 M HCl Oxidant->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Washing with HCl, Water, and Methanol Filtration->Washing Drying Vacuum Drying at 60°C Washing->Drying Polymer Poly(2,5-dichloro-p-phenylenediamine) Drying->Polymer

Caption: Workflow for the synthesis of poly(2,5-dichloro-p-phenylenediamine).

This protocol describes the solvothermal synthesis of a 2D COF through the Schiff base condensation of this compound and 1,3,5-triformylphloroglucinol.

Materials:

  • This compound

  • 1,3,5-Triformylphloroglucinol (Tp)

  • Mesitylene

  • 1,4-Dioxane

  • Aqueous acetic acid (6 M)

  • Acetone

  • Tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, add 26.5 mg (0.15 mmol) of this compound and 21.0 mg (0.10 mmol) of 1,3,5-triformylphloroglucinol.

  • Add a mixture of mesitylene (0.5 mL) and 1,4-dioxane (0.5 mL).

  • Add 0.1 mL of 6 M aqueous acetic acid to the mixture.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and seal the tube with a torch.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the solid with acetone (3 x 20 mL) and THF (3 x 20 mL).

  • Activate the COF by solvent exchange with anhydrous acetone for 24 hours, followed by drying under vacuum at 150 °C for 12 hours.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF.

  • FT-IR Spectroscopy: To verify the formation of the imine linkages.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and porosity of the COF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.

Solvothermal Synthesis of a COF cluster_reactants Reactants Diamine 2,5-Dichlorobenzene- 1,4-diamine Sonication Sonication Diamine->Sonication Aldehyde 1,3,5-Triformyl- phloroglucinol Aldehyde->Sonication Solvents Mesitylene/Dioxane + Acetic Acid Solvents->Sonication FreezePumpThaw Freeze-Pump-Thaw & Seal Sonication->FreezePumpThaw Heating Heating at 120°C for 3 days FreezePumpThaw->Heating FiltrationWashing Filtration and Washing (Acetone, THF) Heating->FiltrationWashing Activation Solvent Exchange & Vacuum Drying FiltrationWashing->Activation COF Crystalline COF Activation->COF

Caption: General workflow for the solvothermal synthesis of a COF.

Device Fabrication and Characterization (Exemplary Protocol for an OFET)

This section provides a general protocol for the fabrication of a bottom-gate, top-contact OFET using a solution-processable polymer derived from this compound.

Materials:

  • Heavily doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and gate dielectric, respectively)

  • Synthesized polymer (e.g., Poly(2,5-dichloro-p-phenylenediamine))

  • Anhydrous solvent for the polymer (e.g., chloroform, chlorobenzene)

  • Gold (Au) for source and drain electrodes

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ wafer by sonicating sequentially in acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Dielectric Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the interface properties.

  • Active Layer Deposition: Dissolve the synthesized polymer in a suitable anhydrous solvent (e.g., 5 mg/mL). Spin-coat the polymer solution onto the SiO₂ substrate at 2000 rpm for 60 seconds.

  • Annealing: Anneal the polymer film at a suitable temperature (e.g., 100-150 °C) in a nitrogen-filled glovebox for 30 minutes to remove residual solvent and improve film morphology.

  • Electrode Deposition: Thermally evaporate gold (Au) through a shadow mask to define the source and drain electrodes on top of the polymer film. A typical channel length and width are 50 µm and 1 mm, respectively.

  • Characterization: Measure the electrical characteristics of the OFET device using a semiconductor parameter analyzer in a glovebox or in ambient conditions.

Key Parameters to be Evaluated:

  • Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor.

  • On/Off Current Ratio (I_on/I_off): The ratio of the drain current in the "on" state to the "off" state.

  • Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct.

OFET Fabrication Workflow Substrate Si/SiO₂ Substrate Cleaning Substrate Cleaning Substrate->Cleaning SurfaceTreatment Dielectric Surface Treatment (Optional) Cleaning->SurfaceTreatment SpinCoating Spin-Coating of Polymer Solution SurfaceTreatment->SpinCoating Annealing Film Annealing SpinCoating->Annealing ElectrodeDeposition Au Electrode Deposition Annealing->ElectrodeDeposition Device OFET Device ElectrodeDeposition->Device

Caption: A typical workflow for fabricating a bottom-gate, top-contact OFET.

Conclusion

This compound is a promising and versatile building block for the development of novel organic electronic materials. The synthetic protocols provided herein for a conductive polymer and a covalent organic framework offer a starting point for researchers to explore the potential of this molecule in various organic electronic applications. While further research is needed to fully characterize the device performance of materials derived from this diamine, the initial data from related compounds suggest that it is a valuable component for the future of organic electronics.

References

Application Notes and Protocols: 2,5-Dichlorobenzene-1,4-diamine in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of 2,5-Dichlorobenzene-1,4-diamine in dye-sensitized solar cells (DSSCs) is not well-documented in publicly available scientific literature. The following application notes and protocols are presented as a hypothetical framework for researchers and scientists interested in exploring its potential use as a building block for novel organic sensitizers.

Introduction

Dye-sensitized solar cells (DSSCs) are a class of photovoltaic devices that utilize a molecular sensitizer adsorbed on a wide-bandgap semiconductor to harvest light. The efficiency and stability of DSSCs are critically dependent on the properties of the organic dye, which typically possesses a Donor-π bridge-Acceptor (D-π-A) structure. This architecture facilitates intramolecular charge transfer upon photoexcitation, a crucial step for efficient electron injection into the semiconductor's conduction band.

This compound is an aromatic diamine with chlorine substituents. While its primary industrial application is in pigment synthesis, its chemical structure suggests potential as a precursor for the donor or π-bridge component in D-π-A dyes for DSSCs. The electron-donating amino groups and the influence of the chloro-substituents on the electronic properties could be leveraged to design novel sensitizers.

Hypothetical Application: Synthesis of a D-π-A Dye

This section outlines a hypothetical synthetic route for a D-π-A dye using this compound as a core component of the π-bridge.

Objective: To synthesize a novel organic dye with a D-π-A structure for potential use in DSSCs, incorporating a this compound moiety.

Proposed Synthetic Pathway:

A plausible synthetic strategy involves a multi-step reaction sequence to construct the D-π-A architecture. For a hypothetical dye, a triphenylamine donor and a cyanoacrylic acid acceptor could be attached to a π-bridge derived from this compound.

G cluster_synthesis Hypothetical D-π-A Dye Synthesis A This compound D Intermediate 1 A->D Coupling Reaction B Donor Moiety (e.g., Triphenylamine derivative) B->D Coupling Reaction C Acceptor Precursor (e.g., Aldehyde) E Intermediate 2 D->E Functional Group Transformation F Final D-π-A Dye E->F Knoevenagel Condensation G Cyanoacetic Acid G->F

Caption: Hypothetical synthesis of a D-π-A dye.

Experimental Protocol: Hypothetical Dye Synthesis

  • Synthesis of the Donor-π Bridge Intermediate:

    • A palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) could be employed to couple an appropriate triphenylamine derivative (the donor) with this compound.

    • The reaction would be carried out in an inert atmosphere with a suitable solvent (e.g., toluene), a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., XPhos), and a base (e.g., NaOtBu).

    • The reaction mixture would be heated, and the progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the product would be purified by column chromatography.

  • Introduction of the Acceptor Precursor:

    • The remaining amino group on the dichlorobenzene ring could be converted to an aldehyde group through a series of reactions, for instance, a Sandmeyer reaction to introduce a cyano group, followed by reduction to an aldehyde.

  • Final Dye Synthesis (Knoevenagel Condensation):

    • The aldehyde intermediate would then be reacted with cyanoacetic acid in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) to yield the final D-π-A dye with a cyanoacrylic acid anchoring group.

    • The final product would be purified by recrystallization or column chromatography.

Characterization: The synthesized dye would be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy to confirm its structure.

Protocols for DSSC Fabrication and Characterization

The following are standard protocols for the fabrication and testing of DSSCs, which can be adapted for a novel dye synthesized from this compound.

3.1. Photoanode Preparation

  • Cleaning of FTO Glass: Clean fluorine-doped tin oxide (FTO) coated glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • Deposition of TiO₂ Paste: A mesoporous TiO₂ layer is deposited on the conductive side of the FTO glass using a technique like screen printing or the doctor-blade method.

  • Sintering: The TiO₂-coated substrates are sintered at high temperatures (e.g., 450-500 °C) in a furnace to ensure good electrical contact between the TiO₂ nanoparticles and the FTO substrate, and to remove any organic binders.

  • (Optional) TiCl₄ Treatment: For improved performance, the sintered TiO₂ films can be treated with a TiCl₄ solution to enhance the necking between TiO₂ particles and passivate surface states.

3.2. Dye Sensitization

  • Dye Solution Preparation: Prepare a solution of the synthesized dye in a suitable solvent (e.g., a mixture of acetonitrile and tert-butanol).

  • Immersion: Immerse the cooled TiO₂ photoanodes in the dye solution and keep them in a sealed container in the dark for a specified period (typically 12-24 hours) to allow for the adsorption of the dye onto the TiO₂ surface.

  • Rinsing: After sensitization, rinse the photoanodes with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.

3.3. Counter Electrode Preparation

  • Cleaning of FTO Glass: Clean another FTO glass substrate using the same procedure as for the photoanode.

  • Catalyst Deposition: Deposit a thin layer of a catalyst, typically platinum (Pt) or a carbon-based material, onto the conductive side of the FTO glass. This can be done by methods such as sputtering, thermal decomposition of a Pt precursor (e.g., H₂PtCl₆), or coating with a carbon paste.

3.4. Cell Assembly

  • Sealing: Place a thermoplastic sealant (e.g., Surlyn®) around the TiO₂ coated area of the photoanode.

  • Assembly: Place the counter electrode on top of the photoanode, with the conductive/catalytic side facing the TiO₂ film.

  • Heating: Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving one or two small holes for electrolyte filling.

  • Electrolyte Injection: Introduce the electrolyte solution into the space between the electrodes through the pre-drilled holes using a vacuum back-filling method. The electrolyte typically consists of an I⁻/I₃⁻ redox couple in an organic solvent.

  • Sealing the Holes: Seal the filling holes with a small piece of the sealant and a coverslip.

G cluster_workflow DSSC Fabrication and Testing Workflow A Photoanode Preparation FTO Cleaning TiO₂ Deposition Sintering B Dye Sensitization Dye Solution Prep. Immersion Rinsing A->B D Cell Assembly Sealing Electrode Sandwiching Electrolyte Injection B->D C Counter Electrode Preparation FTO Cleaning Catalyst Deposition C->D E Photovoltaic Testing J-V Measurement IPCE Analysis EIS D->E

Caption: Workflow for DSSC fabrication and testing.

3.5. Photovoltaic Characterization

The performance of the fabricated DSSCs should be evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²).

  • Current-Voltage (J-V) Measurement: A solar simulator is used to illuminate the cell, and a potentiostat/galvanostat is used to measure the current density as a function of the applied voltage. The key performance parameters are extracted from the J-V curve.

  • Incident Photon-to-Current Conversion Efficiency (IPCE): This measurement determines the ratio of the number of collected electrons to the number of incident photons at a specific wavelength.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer processes and recombination kinetics within the DSSC.

Data Presentation

The performance of DSSCs is typically summarized in a table for easy comparison. Below is a template table that can be used to present the photovoltaic performance data of DSSCs sensitized with a hypothetical dye derived from this compound, along with a reference dye.

DyeVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Hypothetical Dye DataDataDataData
Reference Dye (e.g., N719) DataDataDataData

Voc: Open-circuit voltage Jsc: Short-circuit current density FF: Fill factor PCE: Power conversion efficiency

Conclusion

While there is currently no direct literature on the use of this compound in dye-sensitized solar cells, its chemical structure presents an interesting opportunity for the design of novel organic sensitizers. The protocols outlined in these application notes provide a comprehensive framework for the hypothetical synthesis of a D-π-A dye using this compound and the subsequent fabrication and characterization of DSSCs. Researchers are encouraged to explore this and similar building blocks to advance the field of organic photovoltaics.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,5-Dichlorobenzene-1,4-diamine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low overall yield in the four-step synthesis from 2,5-dichloroaniline Inefficient acylation due to the use of acetic acid as a solvent, leading to higher costs and difficult recovery.[1]Replace acetic acid with a halogenated hydrocarbon solvent such as 1,2-dichloroethane in the acylation step. This can lower the reaction temperature from 105-110 °C to 70-80 °C and increase the yield of this step to 97-98%.[1]
Formation of significant "iron mud" waste during the reduction of the nitro group with iron powder, which can complicate product isolation and is environmentally unfavorable.[1]Employ a catalytic reduction method using hydrazine hydrate with ferric chloride and activated carbon as catalysts in an alcohol solvent. This method avoids the formation of iron sludge and can increase the reduction yield to 90-93%.[1]
Formation of dehalogenated byproducts The catalytic hydrogenation of halogenated nitrobenzenes can lead to dehalogenation.[2]Consider an alternative synthesis route that does not involve the direct reduction of a nitro group on the chlorinated benzene ring, such as the azo-coupling method.
Difficult purification of the final product Presence of unreacted starting materials or side-products from competing reactions.After reduction, dissolve the product in methanol and adjust the pH to weakly alkaline to remove metal oxides. Then, add hydrochloric acid to precipitate the product as a hydrochloride salt, which can be further purified by recrystallization.[2]
Incomplete nitration of 2,5-dichloroacetanilide Insufficiently strong nitrating conditions or suboptimal reaction temperature.Slowly add the 2,5-dichloroacetanilide to sulfuric acid while keeping the temperature below 25 °C with an ice bath before proceeding with the nitration step.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthesis routes are:

  • A four-step process starting from 2,5-dichloroaniline, which involves acylation, nitration, hydrolysis, and reduction.[1][3]

  • A route involving the coupling of 2,5-dichloroaniline with an aniline diazonium salt to form an azo-compound, followed by reductive cleavage.[2]

  • Direct reduction of 2,5-dichloro-4-nitroaniline.[4]

Q2: How can I improve the yield of the acylation step in the four-step synthesis?

A2: To improve the acylation yield, it is recommended to use a halogenated hydrocarbon like 1,2-dichloroethane as the solvent instead of acetic acid. This change in solvent allows for milder reaction conditions (70-80 °C) and can increase the yield from approximately 89.8% to 97-98%.[1] The halogenated solvent is also more easily recoverable.[1]

Q3: What is an alternative to iron powder for the reduction of the nitro group?

A3: An effective alternative to iron powder reduction is the use of hydrazine hydrate with a catalyst system of ferric chloride and activated carbon in an ethanol solvent.[1] This method is advantageous as it avoids the formation of large amounts of iron sludge, simplifies the workup, and improves the reaction yield to 90-93%.[1]

Q4: What is the azo-coupling synthesis route and what are its advantages?

A4: The azo-coupling route involves reacting 2,5-dichloroaniline with an aniline diazonium salt to form an intermediate azo-compound. This intermediate is then reduced, typically with zinc powder under acidic conditions, to yield this compound and aniline.[2] A key advantage of this method is the potential for higher overall yield (around 73.43%) and reduced pollution, as the aniline byproduct can be recovered and recycled.[2]

Q5: What are the typical purity levels I can expect for the final product?

A5: With improved synthesis methods, a high purity of this compound can be achieved. HPLC analysis has shown purities of 99.5% for the product obtained from the improved four-step synthesis.[1] Commercially available products often have purities of ≥98.5% by titration and ≥99.0% by HPLC.[5]

Experimental Protocols

Improved Four-Step Synthesis from 2,5-Dichloroaniline

Step 1: Acylation of 2,5-Dichloroaniline

  • In a reaction vessel, combine 2,5-dichloroaniline and 1,2-dichloroethane.

  • Heat the mixture to 70-80 °C.

  • Slowly add acetic anhydride to the mixture.

  • Maintain the temperature and stir for the duration of the reaction.

  • After completion, cool the mixture to room temperature.

  • Filter the precipitate, wash, and dry to obtain 2,5-dichloroacetanilide. A yield of 97-98% can be expected.[1]

Step 2: Nitration of 2,5-Dichloroacetanilide

  • In a four-hole boiling flask, add 98.5% sulfuric acid and cool in an ice bath.

  • Slowly add the 2,5-dichloroacetanilide from the previous step, ensuring the temperature does not exceed 25 °C.[1]

  • Perform the nitration reaction according to standard procedures to obtain 4-nitro-2,5-dichloroacetanilide.

Step 3: Hydrolysis of 4-Nitro-2,5-dichloroacetanilide

  • Heat the 4-nitro-2,5-dichloroacetanilide with 25% sulfuric acid.[1]

  • This hydrolysis step yields 4-nitro-2,5-dichloroaniline. A yield of around 90.0% is reported for this step.[1]

Step 4: Reduction of 4-Nitro-2,5-dichloroaniline

  • In a reaction vessel, suspend 4-nitro-2,5-dichloroaniline in ethanol.

  • Add ferric chloride and activated carbon as catalysts.

  • Add hydrazine hydrate to the mixture.

  • Reflux the reaction mixture for 1-3 hours.[1]

  • After the reaction is complete, cool the mixture.

  • Filter to remove the catalyst.

  • Add water to the filtrate and cool to crystallize the product.

  • Filter, wash, and dry the crystals to obtain this compound. A yield of 93% with 99.5% purity (HPLC) can be achieved for this step.[1]

Visualizations

Synthesis_Pathway cluster_four_step Four-Step Synthesis from 2,5-Dichloroaniline 2,5-Dichloroaniline 2,5-Dichloroaniline 2,5-Dichloroacetanilide 2,5-Dichloroacetanilide 2,5-Dichloroaniline->2,5-Dichloroacetanilide Acylation (Acetic Anhydride, 1,2-dichloroethane) 4-Nitro-2,5-dichloroacetanilide 4-Nitro-2,5-dichloroacetanilide 2,5-Dichloroacetanilide->4-Nitro-2,5-dichloroacetanilide Nitration (H2SO4, HNO3) 4-Nitro-2,5-dichloroaniline 4-Nitro-2,5-dichloroaniline 4-Nitro-2,5-dichloroacetanilide->4-Nitro-2,5-dichloroaniline Hydrolysis (H2SO4) This compound This compound 4-Nitro-2,5-dichloroaniline->this compound Reduction (Hydrazine Hydrate, FeCl3, Activated Carbon)

Caption: Improved four-step synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurities Detected step_check Identify Synthesis Step with Issue start->step_check acylation Acylation Step? step_check->acylation Yes reduction Reduction Step? step_check->reduction No solution_acyl Switch to Halogenated Solvent (e.g., 1,2-dichloroethane) acylation->solution_acyl purification Purification Step? reduction->purification No solution_reduc Use Hydrazine Hydrate with FeCl3/Activated Carbon Catalyst reduction->solution_reduc Yes solution_purify Recrystallize via Hydrochloride Salt Formation purification->solution_purify end Improved Yield and Purity solution_acyl->end solution_reduc->end solution_purify->end

Caption: Troubleshooting workflow for synthesis of this compound.

References

Technical Support Center: Purification of Crude 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2,5-Dichlorobenzene-1,4-diamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address specific issues encountered during purification experiments.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Product Discoloration (Pink, Brown, or Dark Tarry Solid) Oxidation of the aromatic diamine by atmospheric oxygen.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.- Use degassed solvents for all purification steps.- Store the purified product in a dark, cool place under an inert atmosphere.
Presence of colored impurities from the synthesis.- Perform a decolorization step using activated carbon (see Experimental Protocols).- Recrystallize the product from a suitable solvent system.
Low Recovery Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Use a mixed-solvent system. Dissolve the crude product in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise until turbidity appears, then heat to redissolve and cool slowly.
Too much solvent was used during dissolution.- Use the minimum amount of hot solvent necessary to completely dissolve the crude product.
Premature crystallization during hot filtration.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Persistent Impurities After Purification Impurities have similar solubility profiles to the desired product.- Attempt recrystallization from a different solvent system with different polarity.- If recrystallization is ineffective, employ column chromatography for separation based on differential adsorption.
Co-precipitation of impurities with the product.- Ensure slow cooling during recrystallization to allow for selective crystal growth. Rapid cooling can trap impurities within the crystal lattice.
"Oiling Out" During Recrystallization The melting point of the crude solid is lower than the boiling point of the solvent.- Use a lower-boiling point solvent or a mixed-solvent system.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The solution is supersaturated.- Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow for slower cooling.
Hydrolysis of Chloro Groups Presence of water during workup or purification at elevated temperatures.- Use anhydrous solvents and reagents.- If an aqueous workup is necessary, keep the temperature low and minimize the contact time with water.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2,5-dichloroaniline, intermediates from the synthesis route (e.g., azo compounds), and byproducts from side reactions like dehalogenation.[1] Oxidation products of the diamine can also be present, leading to discoloration.

Q2: Which purification method is most suitable for achieving high purity (>99.5%)?

A2: A combination of methods is often most effective. A typical sequence would be:

  • Initial purification by recrystallization to remove the bulk of impurities.

  • Decolorization with activated carbon to remove colored byproducts.

  • A final purification step such as column chromatography or a second, careful recrystallization to achieve high purity. A purity of 99.5% has been reported after crystallization from water following reduction and initial purification steps.[2]

Q3: How can I prevent the oxidation of this compound during purification and storage?

A3: Phenylenediamines are susceptible to oxidation.[3] To minimize this:

  • Work under an inert atmosphere (nitrogen or argon).

  • Use solvents that have been degassed by bubbling with an inert gas or by freeze-pump-thaw cycles.

  • Avoid prolonged exposure to air and light.

  • Store the purified solid in a tightly sealed container, in the dark, and preferably under an inert atmosphere in a refrigerator.

Q4: What is the best solvent for recrystallizing this compound?

A4: The choice of solvent depends on the impurities present. A Chinese patent suggests a purification process involving dissolution in methanol followed by the addition of water for crystallization.[4] Toluene has also been used for the recrystallization of a similar compound, 2-chloro-1,4-phenylenediamine.[5] It is recommended to perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, and mixtures with water or hexanes) to determine the optimal solvent or solvent system for your specific crude material.

Q5: Can I use column chromatography to purify this compound?

A5: Yes, silica gel column chromatography can be an effective purification method. However, aromatic amines can sometimes interact with the acidic silica gel, leading to tailing and poor separation. To mitigate this, you can:

  • Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent.

  • Use an amine-functionalized silica gel column. A typical eluent system would be a gradient of ethyl acetate in hexane.

Experimental Protocols

Recrystallization from a Methanol-Water System

This protocol is adapted from a described purification method.[4]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution. Swirl the flask and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated carbon and any insoluble impurities.

  • Crystallization: To the hot filtrate, add deionized water dropwise with continuous swirling until the solution becomes faintly turbid. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a well-packed column without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes quantitative data on the purification of this compound from various sources.

Purification Method Solvent/Conditions Initial Purity Final Purity Yield Reference
RecrystallizationMethanol/Water, with prior decolorization and neutralizationNot specified98.92% (HPLC)75.72%[4]
RecrystallizationMethanol/Water, with prior decolorization and neutralizationNot specified99.12% (HPLC)79.39%[4]
Reduction and CrystallizationHydrazine hydrate reduction in ethanol, followed by crystallization from waterNot specified99.5% (HPLC)93%[2]
Synthesis and FiltrationHydrazine hydrate reduction in waterNot specified96% (GC), 99.6% (Chemical Purity)Not specified[6]

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow crude Crude Product dissolve Dissolve in Hot Methanol crude->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter add_water Add Water (Anti-solvent) hot_filter->add_water cool Slow Cooling & Ice Bath add_water->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent Mixture filter->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Logical Relationship for Troubleshooting Discoloration

Discoloration_Troubleshooting start Crude Product is Discolored cause1 Oxidation of Diamine start->cause1 cause2 Colored Impurities from Synthesis start->cause2 solution1a Use Inert Atmosphere cause1->solution1a solution1b Use Degassed Solvents cause1->solution1b solution2a Decolorize with Activated Carbon cause2->solution2a solution2b Recrystallize cause2->solution2b

Caption: Troubleshooting logic for a discolored crude product.

References

Technical Support Center: Diazotization of 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of 2,5-Dichlorobenzene-1,4-diamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Bis-Diazonium Salt 1. Incomplete diazotization of one or both amino groups.2. Decomposition of the diazonium salt due to elevated temperature.3. Hydrolysis of the diazonium salt to form phenolic impurities.4. Insufficient acid, leading to side reactions.1. Ensure the use of at least two equivalents of sodium nitrite and a sufficient excess of mineral acid.2. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.3. Use the diazonium salt solution immediately in the subsequent reaction step.4. Maintain a strongly acidic environment to ensure the complete formation of the nitrosonium ion and to protonate the unreacted amino groups, preventing side reactions.
Formation of a Dark Brown or Black Precipitate/Solution 1. Decomposition of the diazonium salt.2. Azo coupling side reactions between the diazonium salt and unreacted diamine or mono-diazotized intermediate.1. Immediately check and lower the reaction temperature.2. Ensure slow, dropwise addition of the sodium nitrite solution to control the exothermic reaction.3. Increase the acid concentration to fully protonate all amino groups, which deactivates them towards electrophilic attack by the diazonium ion.
Inconsistent or Non-Reproducible Results 1. Purity of the starting this compound.2. Freshness of the sodium nitrite solution.3. Inaccurate control of reaction parameters (temperature, addition rate, stirring).1. Use high-purity, recrystallized this compound.2. Always use a freshly prepared solution of sodium nitrite.3. Standardize the experimental protocol with precise control over all reaction parameters.
Precipitation of Starting Material During the Reaction 1. The hydrochloride or sulfate salt of the diamine is not fully soluble in the reaction medium.1. Ensure sufficient acid is used to form the soluble salt of the diamine.2. Vigorous stirring is essential to maintain a fine suspension and ensure complete reaction.
Gas Evolution (Foaming) 1. Evolution of nitrogen gas (N₂) due to the decomposition of the diazonium salt.1. This is a strong indicator of the reaction temperature being too high. Immediately cool the reaction mixture and proceed with caution.2. Add the sodium nitrite solution more slowly to better control the reaction rate and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the diazotization of this compound?

A1: The main side reactions include:

  • Incomplete Diazotization: Formation of the mono-diazonium salt instead of the desired bis-diazonium salt. This can be minimized by using a stoichiometric excess of sodium nitrite and acid.

  • Azo Coupling: The electrophilic diazonium group can react with the electron-rich aromatic ring of the unreacted diamine or the mono-diazotized intermediate to form colored azo compounds. This is more prevalent at higher pH and can be suppressed by maintaining a strongly acidic environment.[1]

  • Hydrolysis: The diazonium groups can be replaced by hydroxyl groups from water, especially at elevated temperatures, leading to the formation of 2,5-dichloro-4-aminophenol or 2,5-dichlorohydroquinone.[2]

  • Decomposition: Diazonium salts are thermally unstable and can decompose to release nitrogen gas and form highly reactive aryl cations, which can lead to a variety of unwanted byproducts.[2]

Q2: How can I favor the formation of the bis-diazonium salt over the mono-diazonium salt?

A2: To favor bis-diazotization, it is crucial to control the stoichiometry of the reactants. A molar ratio of at least 1:2 of this compound to sodium nitrite is recommended. A significant excess of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) is also necessary to ensure both amino groups are available for diazotization and to maintain a low pH, which suppresses side reactions.

Q3: What is the optimal temperature range for this diazotization, and why is it so critical?

A3: The optimal temperature range is 0-5 °C.[3] This low temperature is critical because aryl diazonium salts are thermally unstable. Above this temperature, they readily decompose, leading to a significant decrease in the yield of the desired product and the formation of impurities.

Q4: Which acid should I use for the diazotization, and in what concentration?

A4: Strong mineral acids such as hydrochloric acid or sulfuric acid are typically used. A sufficient excess of acid is crucial for two main reasons: it facilitates the in-situ generation of the reactive nitrosating agent (nitrosonium ion, NO⁺) from sodium nitrite, and it protonates the amino groups of the diamine, preventing them from participating in unwanted azo coupling reactions. A common practice is to use at least 4 equivalents of acid per mole of the diamine.

Q5: How can I confirm the successful formation of the diazonium salt?

A5: A simple qualitative test is to add a small aliquot of the reaction mixture to a cold, alkaline solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the presence of the diazonium salt. For quantitative analysis, techniques like HPLC can be used to monitor the disappearance of the starting material.[4]

Experimental Protocols

Protocol for the Bis-Diazotization of this compound

This protocol is designed to maximize the yield of the bis-diazonium salt.

Materials:

  • This compound (1 mole equivalent)

  • Concentrated Hydrochloric Acid (4-5 mole equivalents)

  • Sodium Nitrite (2.1 - 2.2 mole equivalents)

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the diamine suspension, ensuring the temperature does not rise above 5 °C. The addition should be subsurface to ensure efficient mixing.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion.

  • The resulting solution containing the bis-diazonium salt should be used immediately in the next synthetic step.

Quantitative Data Summary:

Reactant Product Yield Reference
p-PhenylenediamineBenzene-1,4-bis(azo)naphthol derivatives87-93%[5]

Visualizations

Diazotization_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Diamine This compound Mono_Diazonium Mono-diazonium Salt Diamine->Mono_Diazonium + NaNO2, H+ Bis_Diazonium Bis-diazonium Salt (Desired Product) Mono_Diazonium->Bis_Diazonium + NaNO2, H+ Azo_Coupling Azo Coupling Products Mono_Diazonium->Azo_Coupling + Diamine or Mono-diazonium Hydrolysis_Mono 2,5-Dichloro-4-aminophenol Mono_Diazonium->Hydrolysis_Mono + H2O, ΔT Decomposition Decomposition Products Mono_Diazonium->Decomposition ΔT Bis_Diazonium->Azo_Coupling + Diamine or Mono-diazonium Hydrolysis_Bis 2,5-Dichlorohydroquinone Bis_Diazonium->Hydrolysis_Bis + H2O, ΔT Bis_Diazonium->Decomposition ΔT

Caption: Reaction pathways in the diazotization of this compound.

Troubleshooting_Workflow Start Experiment Start: Diazotization of this compound Check_Yield Is the yield of the desired product low? Start->Check_Yield Check_Color Is the reaction mixture dark or discolored? Check_Yield->Check_Color No Solution_Yield Troubleshoot Low Yield: - Check stoichiometry (NaNO2, Acid) - Ensure temperature is 0-5 °C - Use product immediately Check_Yield->Solution_Yield Yes Check_Precipitate Is there unexpected precipitation? Check_Color->Check_Precipitate No Solution_Color Troubleshoot Discoloration: - Verify and lower temperature - Slow down NaNO2 addition - Increase acid concentration Check_Color->Solution_Color Yes Solution_Precipitate Troubleshoot Precipitation: - Ensure sufficient acid for salt formation - Increase stirring rate Check_Precipitate->Solution_Precipitate Yes End Successful Diazotization Check_Precipitate->End No Solution_Yield->Check_Color Solution_Color->Check_Precipitate Solution_Precipitate->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: 2,5-Dichlorobenzene-1,4-diamine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 2,5-Dichlorobenzene-1,4-diamine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of Final Product

  • Question: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can we improve it?

  • Answer: Low yields can arise from several factors throughout the multi-step synthesis. Key areas to investigate include:

    • Incomplete Reactions: Ensure each step of the synthesis (e.g., acylation, nitration, hydrolysis, reduction) goes to completion. Monitor reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst activity are critical. For the reduction of the nitro group, for instance, ensure the catalyst (e.g., iron powder, Raney nickel) is active and used in the correct proportion. A patent suggests a four-step reaction process with an overall yield of around 59%, which could be improved to 72.3-77.9% by optimizing reaction conditions.[1]

    • Side Reactions: The formation of byproducts, particularly through dehalogenation during the reduction step, can significantly reduce the yield of the desired product.

    • Mechanical Losses: Product loss can occur during workup and purification steps such as filtration, extraction, and crystallization. Ensure efficient transfer and handling of materials.

Issue 2: Presence of Monochloro Impurities

  • Question: Our final product is contaminated with monochloro-p-phenylenediamine. What causes this and how can it be minimized?

  • Answer: The presence of monochloro impurities is a common issue arising from dehalogenation during the reduction of the dichloronitro intermediate.

    • Cause: Catalytic hydrogenation is known to sometimes cause the removal of halogen substituents from the aromatic ring.[2] This side reaction is a significant challenge in the synthesis of halogenated anilines.

    • Mitigation Strategies:

      • Catalyst Selection and Control: The choice of catalyst and reaction conditions is crucial. Some catalysts are more prone to inducing dehalogenation.

      • Acidic Conditions: Performing the reduction under acidic conditions can help to suppress the dehalogenation side reaction.[2]

      • Alternative Reduction Methods: Consider using alternative reducing agents such as zinc powder in an acidic medium, which has been shown to be effective in similar syntheses.[2]

Issue 3: Off-Color Final Product (Yellow, Brown, or Pink Tint)

  • Question: The isolated this compound has an undesirable color. What is the source of this discoloration and how can we obtain a colorless or pale yellow product?

  • Answer: Aromatic diamines are prone to oxidation, which can lead to the formation of colored impurities.

    • Cause: Exposure to air (oxygen), light, or trace metal impurities can catalyze the oxidation of the amino groups, forming highly colored quinone-imine type structures. Even trace amounts of these oxidized species can impart a significant color to the bulk material.

    • Troubleshooting and Purification:

      • Inert Atmosphere: Conduct the final steps of the synthesis and the purification under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Decolorization: Treatment of a solution of the crude product with activated carbon is a common and effective method for removing colored impurities.[3][4] The activated carbon adsorbs the larger, colored molecules.

      • Crystallization: Recrystallization from a suitable solvent is an effective purification method to separate the desired product from colored impurities and other byproducts.

      • Storage: Store the purified this compound in a tightly sealed container, protected from light and air, to prevent degradation and color change over time.

Issue 4: Unidentified Peaks in HPLC Analysis

  • Question: Our HPLC analysis of the final product shows several unidentified peaks. What are the likely identities of these impurities?

  • Answer: Besides dehalogenated products, other impurities can arise from the various stages of synthesis:

    • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials like 2,5-dichloroaniline in the final product.

    • Intermediates: If the multi-step synthesis is not carried out to completion at each stage, intermediates such as 2,5-dichloro-4-nitroaniline may be carried through to the final product.

    • Isomeric Impurities: Depending on the synthetic route, the formation of other isomers of dichlorobenzene-diamine is possible.

    • Residual Solvents: Solvents used in the reaction or purification steps may remain in the final product. These can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Data Presentation

The following tables summarize quantitative data related to the purity of this compound and the efficiency of certain process steps as reported in the literature.

Table 1: Purity and Yield Data from a Patented Synthesis Route

ParameterValueAnalysis Method
Purity of 2,5-dichloro-1,4-phenylenediamine99.12%HPLC
Overall Yield (from 2,5-dichloroaniline)73.43%-
Purity of Recovered Aniline99.09%HPLC

Data extracted from patent CN103508903A, which describes a synthesis route involving diazotization and azo-coupling followed by reduction.[2]

Table 2: Typical Commercial Product Specifications

ParameterSpecificationAnalysis Method
Assay (Purity)≥99.0%HPLC
Moisture Content≤1.0%Not Specified
Iron Content≤1000 ppmNot Specified

These are typical specifications for commercially available this compound.[6]

Experimental Protocols

1. Synthesis of this compound via Reduction of 2,5-dichloro-4-nitroaniline

This protocol is based on a literature procedure and should be adapted and optimized for specific laboratory conditions.[7]

  • Materials:

    • 2,5-dichloro-4-nitroaniline (41.4 g)

    • Deionized water (200 mL)

    • Sodium hydroxide (6 g)

    • 1,4-Naphthoquinone (0.3 g)

    • 80% Hydrazine hydrate solution (25 g)

  • Procedure:

    • To a reaction vessel, add deionized water, pulverized 2,5-dichloro-4-nitroaniline, sodium hydroxide, and 1,4-naphthoquinone.

    • Add the 80% hydrazine hydrate solution to the mixture.

    • Stir the reaction mixture continuously at a temperature of 85-95°C for 9 hours to ensure the reaction goes to completion.

    • After the reaction is complete, cool the mixture and separate the product by filtration.

    • Wash the filter cake with deionized water.

    • Dry the product under appropriate conditions to yield 2,5-dichloro-1,4-benzenediamine.

2. HPLC Method for Purity Analysis

The following is a general HPLC method that can be used as a starting point for the analysis of this compound and its impurities. Method optimization and validation are required for specific applications.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically effective for separating aromatic amines and their impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. GC-MS Method for Residual Solvent Analysis

This protocol provides a general framework for identifying and quantifying residual solvents.[5][8]

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace autosampler.

  • GC Conditions:

    • Column: A column with a stationary phase suitable for volatile organic compounds (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to separate solvents with different boiling points (e.g., initial temperature of 40°C held for 5 minutes, then ramped to 200°C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: A mass range appropriate for common organic solvents (e.g., 35-350 amu).

  • Sample Preparation (Headspace):

    • Accurately weigh a sample of this compound into a headspace vial.

    • Add a suitable dissolution solvent (e.g., dimethyl sulfoxide).

    • Seal the vial and incubate at an elevated temperature (e.g., 80°C) to allow the volatile solvents to partition into the headspace.

    • The headspace gas is then automatically injected into the GC-MS.

Visualizations

Impurity Formation Pathway

cluster_synthesis Synthesis of this compound cluster_impurities Impurity Formation 2_5_dichloro_4_nitroaniline 2,5-Dichloro-4-nitroaniline reduction Reduction 2_5_dichloro_4_nitroaniline->reduction product This compound reduction->product Desired Product dehalogenation Dehalogenation reduction->dehalogenation Side Reaction incomplete_reduction Incomplete Reduction reduction->incomplete_reduction Process Issue monochloro Monochloro-p-phenylenediamine dehalogenation->monochloro unreacted_intermediate Unreacted 2,5-Dichloro-4-nitroaniline incomplete_reduction->unreacted_intermediate start Off-Color Product Observed check_oxidation Potential Cause: Oxidation? start->check_oxidation inert_atmosphere Solution: Use Inert Atmosphere check_oxidation->inert_atmosphere Yes decolorize Solution: Decolorize with Activated Carbon check_oxidation->decolorize Yes recrystallize Solution: Recrystallize decolorize->recrystallize proper_storage Prevention: Store Properly (Airtight, Dark) recrystallize->proper_storage start Unexpected Peak in HPLC check_retention_time Compare Retention Time to Standards start->check_retention_time identify_known Identify as Known Impurity (e.g., Starting Material, Intermediate) check_retention_time->identify_known Match unknown_impurity Unknown Impurity check_retention_time->unknown_impurity No Match optimize_synthesis Optimize Synthesis to Minimize Impurity identify_known->optimize_synthesis lc_ms_analysis Perform LC-MS Analysis for Mass Identification unknown_impurity->lc_ms_analysis propose_structure Propose Structure Based on Mass and Synthesis Route lc_ms_analysis->propose_structure propose_structure->optimize_synthesis

References

Technical Support Center: Optimizing Polyamide Synthesis with 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of polyamides using 2,5-Dichlorobenzene-1,4-diamine. This guide focuses on optimizing reaction conditions to achieve high molecular weight and desired polymer properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing polyamides with this compound?

A1: The primary challenges include achieving high molecular weight, ensuring polymer solubility, and controlling the reaction rate. The two chlorine atoms on the diamine monomer can decrease its nucleophilicity compared to non-halogenated analogs, potentially leading to slower polymerization and lower molecular weight. Furthermore, the resulting aromatic polyamide may have limited solubility in common organic solvents, which can cause premature precipitation and hinder chain growth.

Q2: Which polymerization methods are most suitable for this monomer?

A2: Low-temperature solution polycondensation is a widely used and effective method for synthesizing aromatic polyamides from diamines and diacid chlorides.[1][2] This technique allows for good control over the reaction and helps to minimize side reactions that can occur at higher temperatures. Interfacial polymerization is another potential method.[1]

Q3: What are the recommended reaction components for the synthesis?

A3:

  • Diamine: this compound (also known as 2,5-dichloro-p-phenylenediamine).

  • Diacid Chlorides: Terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC) are common choices for producing high-performance aromatic polyamides.[1][3]

  • Solvents: Aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are recommended as they can dissolve the monomers and the resulting polyamide.[1]

  • Acid Scavenger: A tertiary amine, such as pyridine or triethylamine, can be used to neutralize the hydrochloric acid (HCl) byproduct of the condensation reaction.[4]

  • Solubility Enhancers: Salts like calcium chloride (CaCl₂) or lithium chloride (LiCl) are often added to the solvent to improve the solubility of the growing polymer chains and prevent premature precipitation.[1]

Q4: How do the chlorine substituents on the diamine affect the properties of the resulting polyamide?

A4: The chlorine atoms on the benzene ring of the diamine can influence the final properties of the polyamide in several ways:

  • Thermal Stability: The presence of chlorine atoms can enhance the thermal stability and flame retardancy of the polymer.

  • Solubility: The chlorine atoms can affect polymer chain packing and intermolecular interactions, which may alter the solubility profile of the polyamide. In some cases, it can improve solubility in certain organic solvents.

  • Mechanical Properties: The rigid aromatic backbone combined with the chlorine substituents can lead to polymers with high strength and modulus.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of polyamides with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Polymer Yield 1. Impurities in Monomers or Solvent: Moisture or other reactive impurities can interfere with the polymerization. 2. Inaccurate Stoichiometry: An imbalance in the molar ratio of diamine and diacid chloride will limit the degree of polymerization. 3. Side Reactions: Unwanted reactions can consume monomers or terminate growing polymer chains.1. Purify Monomers and Dry Solvent: Ensure this compound and the diacid chloride are of high purity. Dry the solvent before use. 2. Precise Measurement: Accurately weigh and dispense the monomers to ensure a 1:1 molar ratio. 3. Optimize Reaction Temperature: Conduct the reaction at low temperatures (e.g., 0-5 °C) to minimize side reactions.
Low Molecular Weight 1. Premature Precipitation: The polymer becomes insoluble and precipitates out of the reaction medium before high molecular weight is achieved. 2. Chain Termination: Impurities acting as chain stoppers can prematurely end polymer growth. 3. Insufficient Reaction Time: The polymerization may not have proceeded to completion.1. Use Solubility Enhancers: Add CaCl₂ or LiCl to the solvent (e.g., NMP or DMAc) to keep the polymer in solution.[1] 2. Ensure High Monomer Purity: Use highly purified monomers to avoid premature chain termination. 3. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., several hours) to ensure a high degree of conversion.
Gel Formation 1. Presence of Polyfunctional Impurities: Impurities with more than two reactive groups can lead to cross-linking. 2. High Monomer Concentration: At high concentrations, the likelihood of side reactions and cross-linking can increase.1. Purify Monomers: Ensure the monomers are free from trifunctional or higher functional impurities. 2. Adjust Concentration: Lower the initial monomer concentration in the solvent.
Discolored Polymer 1. Oxidation of Diamine: Aromatic diamines can be susceptible to oxidation, leading to colored byproducts. 2. High Reaction Temperature: Elevated temperatures can cause degradation and the formation of colored impurities.1. Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation. 2. Maintain Low Temperature: Keep the reaction temperature low throughout the synthesis process.

Experimental Protocols

Low-Temperature Solution Polycondensation of this compound and Terephthaloyl Chloride

This protocol is a general procedure adapted for the synthesis of poly(2,5-dichloro-1,4-phenylene terephthalamide). Researchers should optimize the conditions based on their specific experimental setup and desired polymer characteristics.

Materials:

  • This compound (high purity)

  • Terephthaloyl chloride (TPC, high purity)

  • N-methyl-2-pyrrolidone (NMP, anhydrous)

  • Calcium chloride (CaCl₂, anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Nitrogen gas

Procedure:

  • Solvent and Diamine Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add anhydrous NMP and anhydrous CaCl₂. Stir the mixture until the CaCl₂ is completely dissolved.

  • Diamine Dissolution: Add this compound and pyridine to the NMP/CaCl₂ solution. Stir under a continuous nitrogen stream until the diamine is fully dissolved.

  • Cooling: Cool the reaction flask to 0-5 °C using an ice bath.

  • Diacid Chloride Addition: Slowly add an equimolar amount of solid terephthaloyl chloride to the stirred diamine solution in small portions over 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, and then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. A significant increase in viscosity should be observed.

  • Precipitation: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, NMP, CaCl₂, and pyridine hydrochloride.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Quantitative Data (Hypothetical Example):

The following table provides hypothetical quantitative data for the synthesis described above. Actual results may vary depending on the specific reaction conditions and scale.

ParameterValue
This compound1.77 g (10 mmol)
Terephthaloyl chloride2.03 g (10 mmol)
NMP50 mL
CaCl₂2.5 g
Pyridine1.6 mL (20 mmol)
Reaction Temperature0 °C to Room Temperature
Reaction Time8 hours
Expected Yield> 95%
Expected Inherent Viscosity0.8 - 1.5 dL/g (in NMP at 30°C)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_solvent Prepare NMP/CaCl2 Solution prep_diamine Dissolve Diamine & Pyridine prep_solvent->prep_diamine cool Cool to 0-5 °C prep_diamine->cool add_tpc Add Terephthaloyl Chloride cool->add_tpc polymerize Stir and Polymerize add_tpc->polymerize precipitate Precipitate in Methanol polymerize->precipitate wash Wash Polymer precipitate->wash dry Dry in Vacuum Oven wash->dry product Final Polyamide dry->product

Caption: Workflow for the low-temperature solution polycondensation of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Molecular Weight? check_precipitation Premature Precipitation? start->check_precipitation Yes add_salt Action: Add CaCl2/LiCl check_precipitation->add_salt Yes check_purity Monomer Purity Issue? check_precipitation->check_purity No success High Molecular Weight Achieved add_salt->success purify_monomers Action: Purify Monomers check_purity->purify_monomers Yes check_time Insufficient Reaction Time? check_purity->check_time No purify_monomers->success increase_time Action: Increase Reaction Time check_time->increase_time Yes check_time->success No increase_time->success

Caption: Decision-making flowchart for troubleshooting low molecular weight in polyamide synthesis.

References

degradation pathways of 2,5-Dichlorobenzene-1,4-diamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2,5-Dichlorobenzene-1,4-diamine. It provides troubleshooting guidance and frequently asked questions regarding its stability and potential degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS: 20103-09-7), also known as 2,5-dichloro-p-phenylenediamine, is an aromatic diamine.[1][2] Its molecular structure consists of a benzene ring with two amino groups and two chlorine atoms.[1] This compound is a crucial intermediate in the synthesis of high-performance pigments, particularly Pigment Red 214, where it functions as a diazo component.[1] The presence of chlorine atoms in its structure enhances the lightfastness and thermal stability of the resulting pigments.[1]

Q2: What are the general stability and storage recommendations for this compound?

A2: this compound should be stored in a cool, well-ventilated area to prevent degradation.[1] It is typically supplied as a white to off-white or reddish-yellow crystalline powder.[3][4] While stable under recommended storage conditions, it can be susceptible to degradation in the presence of strong acids, oxidizing agents, heat, and light.

Q3: My solution of this compound in an acidic medium has changed color to brown/dark. What is the likely cause?

A3: A color change, particularly to a brown or darker shade, is a common indicator of degradation, likely due to oxidation. Aromatic amines, including p-phenylenediamines, are known to be easily oxidized, and this process can be accelerated in acidic conditions. The oxidation can lead to the formation of colored quinone-diimine species and subsequently to polymerized products.[5][6]

Q4: What are the potential degradation pathways for this compound under acidic conditions?

  • Oxidation: The primary degradation pathway is likely oxidation of the amine groups to form quinone-diimine intermediates. These intermediates are highly reactive and colored.

  • Hydrolysis: While less common for the aromatic amine itself, impurities from the synthesis process, such as residual amides, could undergo acid-catalyzed hydrolysis.[7]

  • Polymerization: The reactive quinone-diimine intermediates can undergo self-polymerization or react with the parent diamine to form colored polymeric structures, such as those similar to Bandrowski's base.[5][8]

Troubleshooting Guide

Problem Encountered Potential Cause of Degradation Recommended Solution
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) Formation of degradation products due to oxidation or polymerization.- Conduct forced degradation studies (e.g., exposure to acid, peroxide, heat) to identify potential degradant peaks. - Adjust experimental conditions to minimize degradation, such as lowering the reaction temperature, using deoxygenated solvents, and working under an inert atmosphere (e.g., nitrogen or argon).
Low yield of the desired product in a reaction involving this compound The starting material is degrading under the acidic reaction conditions.- Re-evaluate the reaction parameters. Consider using milder acidic conditions or a shorter reaction time. - Ensure the purity of the starting material, as impurities can catalyze degradation. - Add the diamine to the reaction mixture at a later stage or at a lower temperature if possible.
Discoloration of the reaction mixture (e.g., turning yellow, brown, or black) Formation of colored oxidation and polymerization products.- Minimize exposure to air and light. Perform the reaction in amber glassware or cover the reaction vessel with aluminum foil. - Purge the reaction vessel and solvents with an inert gas prior to and during the reaction.
Inconsistent reaction outcomes or non-reproducible results Variability in the stability of this compound due to differences in purity, storage conditions, or experimental setup.- Standardize the source and purity of the this compound used. - Ensure consistent storage conditions (cool, dark, and dry). - Carefully control reaction parameters such as temperature, atmosphere, and addition rates.

Quantitative Data

Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 20103-09-7[1][2]
Molecular Formula C₆H₆Cl₂N₂[1][3]
Molecular Weight 177.03 g/mol [3]
Appearance White to off-white solid/powder[3]
Melting Point 164-166 °C (decomposes)[1][4][9]
Boiling Point 303.7 ± 37.0 °C at 760 mmHg[1]
Density 1.5 ± 0.1 g/cm³[1][4]
Flash Point 137.5 ± 26.5 °C[1][4]
Purity (typical) ≥98.5% (Titration), ≥99.0% (HPLC)[1]

Experimental Protocols

General Protocol for Monitoring Degradation using HPLC

A High-Performance Liquid Chromatography (HPLC) method can be employed to monitor the degradation of this compound.

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol or acetonitrile). From this, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: At various time points during your experiment, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by neutralization) and dilute the sample with the mobile phase to a concentration within the calibration range.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid, if compatible with the analysis).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standards and samples. The concentration of this compound can be quantified by comparing the peak area of the sample to the calibration curve. The appearance of new peaks indicates the formation of degradation products. Further identification of these products would require techniques like LC-MS.

Visualizations

G cluster_pathway Hypothetical Degradation Pathway of this compound in Acid A This compound B Protonated Diamine A->B + H+ C 2,5-Dichloro-p-benzoquinone-diimine (Colored Intermediate) B->C - 2e-, - 2H+ (Oxidation) D Hydrolysis Products (e.g., 2,5-Dichloro-p-benzoquinone) C->D + H2O (Hydrolysis) E Polymerization Products (Colored Precipitate/Solution) C->E + Diamine or Self-reaction (Polymerization)

Caption: Hypothetical degradation pathways of this compound under acidic conditions.

G cluster_workflow General Experimental Workflow for Stability Analysis Start Start: Prepare this compound solution in acidic medium Incubate Incubate under controlled conditions (Temperature, Atmosphere, Light) Start->Incubate Sample Withdraw aliquots at defined time points Incubate->Sample Analyze Analyze samples using analytical techniques (e.g., HPLC, UV-Vis, LC-MS) Sample->Analyze Data Quantify parent compound and identify potential degradation products Analyze->Data End End: Determine degradation profile Data->End

Caption: A general experimental workflow for assessing the stability of a compound.

References

troubleshooting color inconsistency in Pigment Red 214 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing color inconsistency during the synthesis of Pigment Red 214 (C.I. 200660).

Troubleshooting Guide: Color Inconsistency

Color variations in Pigment Red 214, a disazo condensation pigment, typically manifest as shifts in hue (bluish-red to yellowish-red), brightness, and tinctorial strength. These inconsistencies often trace back to subtle variations in reaction conditions. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Final pigment color is off-specification (e.g., too yellow, too dull).

The synthesis of Pigment Red 214 is a multi-step process, and the final color is highly sensitive to the conditions at each stage. The primary factors influencing color are the purity of intermediates and the control of particle size and crystal morphology.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_synthesis Synthesis Stages cluster_analysis Analytical Checks start Color Inconsistency Observed raw_materials Check Purity of Starting Materials (2,5-dichloroaniline, 2-hydroxy-3-naphthoic acid, etc.) start->raw_materials Start Troubleshooting diazotization Verify Diazotization Conditions (Temperature, Acid Conc., Nitrite Stoichiometry) raw_materials->diazotization Purity Confirmed impurity_check Impurity Analysis (HPLC, FTIR) raw_materials->impurity_check coupling Analyze Coupling Reaction (pH, Temperature, Addition Rate) diazotization->coupling Conditions Correct condensation Examine Condensation Step (Solvent, Temperature, Time) coupling->condensation Parameters Optimized particle_size Particle Size & Morphology (SEM, Laser Diffraction) coupling->particle_size finishing Review Post-Synthesis Treatment (Solvent washing, Drying Temperature) condensation->finishing Reaction Complete end Consistent Color Achieved finishing->end Process Controlled crystal_form Crystal Form Analysis (XRD) finishing->crystal_form impurity_check->raw_materials Identify & Eliminate Impurities particle_size->coupling Adjust Conditions to Control Size crystal_form->finishing Modify Treatment for Desired Polymorph

Caption: A logical workflow for troubleshooting color inconsistency in Pigment Red 214 synthesis.

Potential Causes and Solutions

Parameter Potential Issue Effect on Color Recommended Action
Starting Materials Impurities in 2,5-dichloroaniline or 2-hydroxy-3-naphthoic acid.Can lead to the formation of side products, resulting in a duller or off-hue color.Use high-purity starting materials (≥99%). Recrystallize or re-distill raw materials if purity is questionable.
Diazotization Temperature Temperature rises above 5°C.Decomposition of the diazonium salt, leading to by-products and a weaker, duller color.Maintain a strict temperature range of 0-5°C using an ice-salt bath. Monitor the temperature of the reaction mixture closely.
Coupling Reaction pH pH is too low or too high.An incorrect pH can affect the coupling position on the naphthol ring and the rate of reaction, influencing the final hue. A mildly acidic or neutral pH is generally required for coupling with phenols.[1]Carefully control the pH of the coupling mixture, typically in the range of 4-6. Use a calibrated pH meter and make slow additions of acid or base for adjustment.
Coupling Reaction Temperature Temperature is too high.Can lead to larger, less uniform particles and potential decomposition, resulting in a duller, more yellowish-red.Maintain a low and consistent temperature during the coupling reaction, typically below 10°C, to promote the formation of small, uniform particles.
Condensation Reaction Incomplete reaction or side reactions due to incorrect temperature or solvent.Residual starting materials or by-products will lead to an impure, off-color pigment.Ensure the correct high-boiling point solvent is used and that the reaction is heated to the specified temperature for a sufficient duration to ensure complete condensation.
Post-Synthesis Treatment Aggressive drying at high temperatures.Can cause changes in the crystal structure and particle aggregation, leading to a duller color and lower tinctorial strength.Dry the final pigment under vacuum at a moderate temperature (e.g., 60-80°C). Consider solvent washing or heat treatment in a high-boiling solvent to control crystal form and particle size.[2][3][4]
Particle Size Inconsistent particle size distribution.Smaller particles tend to produce a brighter, more bluish-red hue, while larger particles can result in a duller, more yellowish shade.[5]Control particle size by carefully managing temperature, pH, and agitation during the coupling and finishing steps. Post-synthesis milling can be employed, but must be carefully controlled to avoid crystal damage.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure Pigment Red 214?

A1: Pure Pigment Red 214 should exhibit a neutral to bluish-red hue.[6] It is known for its high color strength and excellent light and gloss finishes.[6]

Q2: How do I control the particle size of the pigment during synthesis?

A2: Particle size is primarily influenced by the conditions during the coupling reaction. To achieve smaller, more uniform particles, it is crucial to maintain a low reaction temperature (ideally below 10°C), ensure efficient stirring to prevent localized concentration gradients, and control the rate of addition of the diazonium salt. The pH of the coupling medium also plays a significant role.

Q3: Can the final color be adjusted after the synthesis is complete?

A3: Yes, post-synthesis treatments, often referred to as "finishing," can modify the color. This can involve heating the pigment in a high-boiling organic solvent, which can promote crystal growth and conversion to a more stable, desirable polymorph. The choice of solvent and the temperature and duration of this treatment are critical parameters. Surface treatment with surfactants can also alter the pigment's properties.[2][3]

Q4: What analytical techniques are recommended for characterizing the color and purity of Pigment Red 214?

A4: A combination of analytical techniques is recommended for a thorough characterization:

  • UV-Visible Spectroscopy: To determine the absorption maximum (λmax) and assess the coloristic properties.

  • FTIR and Raman Spectroscopy: To confirm the chemical structure and identify the presence of any organic impurities or by-products.

  • Scanning Electron Microscopy (SEM): To visualize the particle size, shape, and morphology.

  • X-ray Diffraction (XRD): To determine the crystalline structure and identify different polymorphs.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the pigment and identify any soluble impurities.

Q5: My Pigment Red 214 appears dull and has low tinting strength. What is the likely cause?

A5: A dull color and low tinting strength are often indicative of either the presence of impurities or a large and non-uniform particle size distribution. Review the purity of your starting materials and ensure that the diazotization and coupling reactions were carried out at the correct low temperatures to minimize by-product formation. Also, consider analyzing the particle size of your product.

Experimental Protocol: Synthesis of Pigment Red 214

This protocol is a representative procedure based on the general principles of disazo condensation pigment synthesis.[6][7] Researchers should optimize the conditions based on their specific laboratory setup and desired pigment characteristics.

Materials:

  • 2,5-dichloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-hydroxy-3-naphthoic acid

  • Sodium Hydroxide (NaOH)

  • Thionyl Chloride (SOCl₂) or similar chlorinating agent

  • High-boiling point organic solvent (e.g., o-dichlorobenzene)

  • 2,5-dichloro-1,4-phenylenediamine

Procedure:

Step 1: Diazotization of 2,5-dichloroaniline

  • In a reaction vessel, prepare a solution of 2,5-dichloroaniline in dilute hydrochloric acid.

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.

Step 2: Coupling Reaction

  • In a separate vessel, dissolve 2-hydroxy-3-naphthoic acid in a dilute aqueous solution of sodium hydroxide.

  • Cool this solution to below 10°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with efficient stirring, maintaining the temperature below 10°C.

  • Control the pH of the reaction mixture within the desired range (typically 4-6) by adding dilute acid or base as needed.

  • After the addition is complete, continue stirring for 1-2 hours to ensure the coupling reaction goes to completion.

  • The resulting monoazo dye intermediate will precipitate. Filter the solid, wash it thoroughly with water, and dry.

Step 3: Formation of the Acid Chloride

  • Suspend the dried monoazo dye from Step 2 in an inert, high-boiling solvent.

  • Add a chlorinating agent, such as thionyl chloride, and heat the mixture to convert the carboxylic acid group to an acid chloride. This step should be performed in a well-ventilated fume hood.

  • After the reaction is complete, the excess chlorinating agent and solvent can be removed under reduced pressure.

Step 4: Condensation Reaction

  • Dissolve the acid chloride from Step 3 in a suitable high-boiling point solvent.

  • Add 2,5-dichloro-1,4-phenylenediamine to the solution (in a 2:1 molar ratio of acid chloride to diamine).

  • Heat the reaction mixture to a high temperature (e.g., 150-200°C, depending on the solvent) and maintain it for several hours until the condensation is complete.

  • The crude Pigment Red 214 will precipitate upon cooling.

Step 5: Finishing and Isolation

  • Filter the crude pigment and wash it sequentially with the reaction solvent and then with a lower-boiling solvent (e.g., ethanol or methanol) to remove impurities.

  • Dry the purified pigment in a vacuum oven at a controlled temperature (e.g., 80°C).

Signaling Pathway and Logical Relationships

The synthesis of Pigment Red 214 can be visualized as a sequential process where the output of one stage serves as the input for the next.

Synthesis_Pathway cluster_reactions Reaction Sequence cluster_products Intermediates & Final Product A 2,5-dichloroaniline diazotization Diazotization (HCl, NaNO2, 0-5°C) A->diazotization B 2-hydroxy-3-naphthoic acid coupling Azo Coupling (pH 4-6, <10°C) B->coupling C 2,5-dichloro-1,4-phenylenediamine condensation Condensation (High Temp.) C->condensation diazotization->coupling diazonium Diazonium Salt diazotization->diazonium acid_chloride Acid Chloride Formation coupling->acid_chloride monoazo Monoazo Dye Intermediate coupling->monoazo acid_chloride->condensation monoazo_ac Monoazo Acid Chloride acid_chloride->monoazo_ac pr214 Pigment Red 214 condensation->pr214

Caption: The synthetic pathway for Pigment Red 214, highlighting key reactants and reaction stages.

References

preventing byproduct formation in 2,5-Dichlorobenzene-1,4-diamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during reactions involving 2,5-Dichlorobenzene-1,4-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their common byproducts?

A1: The two main synthetic routes are:

  • Reduction of 2,5-dichloro-4-nitroaniline: This method involves the reduction of a nitro group to an amine. The most common and significant byproduct is the dechlorinated aniline, resulting from hydrodehalogenation.[1] Other potential impurities can arise from incomplete reduction.

  • Diazotization of 2,5-dichloroaniline followed by coupling and reduction: This route first converts 2,5-dichloroaniline to a diazonium salt.[2] A primary side reaction is the decomposition of the unstable diazonium salt, particularly at temperatures above 5°C, which leads to the formation of 2,5-dichlorophenol.[3][4][5]

Q2: How can I minimize dechlorination during the reduction of 2,5-dichloro-4-nitroaniline?

A2: Minimizing dechlorination (hydrodehalogenation) is critical for obtaining high-purity this compound. Key strategies include:

  • Catalyst Selection: The choice of catalyst significantly impacts selectivity. While Palladium on carbon (Pd/C) is commonly used, it can also promote dehalogenation.[1] Alternative catalysts like Vanadium(V) oxide/Titanium dioxide (V₂O₅/TiO₂) have shown good yields of halogenated amines without affecting the halogen substituents.[6]

  • Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.[1] It is crucial to optimize the temperature to achieve a reasonable reaction rate while minimizing byproduct formation. For some substrates, conducting the reaction at room temperature can prevent dehalogenation.[1]

  • Reaction Time: Prolonged reaction times after the complete conversion of the starting material can lead to increased dehalogenation of the product.[1] Therefore, monitoring the reaction progress is essential.

Q3: What are the critical parameters to control during the diazotization of 2,5-dichloroaniline?

A3: The stability of the diazonium salt is paramount. The following parameters are critical:

  • Temperature: The diazotization reaction must be conducted at low temperatures, typically between 0-5°C, to prevent the decomposition of the unstable diazonium salt into 2,5-dichlorophenol.[3][7]

  • Acid Concentration: The reaction is carried out in an acidic medium, and the concentration of the acid can affect the stability and reactivity of the diazonium salt.[]

  • Rate of Nitrite Addition: Slow, controlled addition of the nitrite source (e.g., sodium nitrite solution) is important to maintain the low temperature and prevent localized overheating.[9]

Q4: How can I purify crude this compound?

A4: Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is crucial. A good solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for similar compounds include ethanol, ethyl acetate, or mixtures like dichloromethane/hexane or ethyl acetate/heptane.[10]

  • Column Chromatography: For separating mixtures with similar polarities, silica gel column chromatography can be effective. A mobile phase with a gradient of increasing polarity (e.g., ethyl acetate in hexane) is typically used.[10]

  • Activated Carbon Treatment: In some cases, treatment with activated carbon can be used to remove colored impurities.[11]

Troubleshooting Guides

Byproduct Formation in the Reduction of 2,5-dichloro-4-nitroaniline
Observed Issue Potential Cause Recommended Solution
Significant presence of dechlorinated byproduct in the final product. High reaction temperature.Optimize the reaction temperature. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.[1]
Inappropriate catalyst.Evaluate different catalysts. For example, if using Pd/C, consider a more selective catalyst like V₂O₅/TiO₂.[6]
Prolonged reaction time.Monitor the reaction closely (e.g., by TLC or HPLC) and stop the reaction as soon as the starting material is consumed.[1]
Incomplete reduction, presence of starting material. Insufficient reducing agent.Ensure the correct stoichiometry of the reducing agent (e.g., hydrazine hydrate).
Deactivated catalyst.Use fresh, active catalyst. Ensure proper handling and storage of the catalyst.
Low reaction temperature.While high temperatures can cause side reactions, a temperature that is too low may lead to an incomplete reaction. Find the optimal temperature balance.
Byproduct Formation in the Diazotization of 2,5-dichloroaniline
Observed Issue Potential Cause Recommended Solution
Low yield and presence of phenolic byproducts (e.g., 2,5-dichlorophenol). Reaction temperature was too high (above 5°C).Strictly maintain the reaction temperature between 0-5°C using an efficient cooling bath (e.g., ice-salt bath).[3][7]
Localized overheating during nitrite addition.Add the sodium nitrite solution slowly and sub-surface if possible, with vigorous stirring to ensure rapid heat dissipation.[9]
Formation of dark, tar-like substances. Decomposition of the diazonium salt due to instability.In addition to strict temperature control, ensure the starting materials and solvents are of high purity.
Incorrect pH for the subsequent coupling reaction.The optimal pH for the coupling step depends on the coupling partner. For phenols, a basic medium (pH 9-10) is typically required, while for aromatic amines, a slightly acidic medium (pH 4-5) is often used.

Quantitative Data Summary

Table 1: Effect of Catalyst on the Reduction of Halogenated Nitroarenes

CatalystSubstrateProductYield (%)Dehalogenation (%)Reference
Pd/C1-bromo-4-(tert-butyl)-2-nitrobenzene4-(tert-butyl)-2-bromoaniline95<1[1]
V₂O₅/TiO₂Chloro-nitrobenzeneChloro-anilineGoodNot observed[6]

Table 2: Influence of Temperature on Diazonium Salt Stability

Temperature Range (°C)Stability of Aryl Diazonium SaltCommon ByproductReference
0-5Relatively stable in aqueous solutionMinimized[3][7]
>5Unstable, prone to decompositionPhenols[3][4]

Experimental Protocols

Protocol 1: Selective Reduction of 2,5-dichloro-4-nitroaniline using Hydrazine Hydrate and Pd/C

Objective: To synthesize this compound while minimizing dehalogenation.

Materials:

  • 2,5-dichloro-4-nitroaniline

  • Palladium on carbon (5% Pd/C)

  • Hydrazine hydrate (80% solution)

  • Methanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dichloro-4-nitroaniline (1 equivalent) in methanol.

  • Carefully add 5% Pd/C (catalytic amount, e.g., 1-5 mol%).

  • Heat the mixture to a gentle reflux.

  • Add hydrazine hydrate (e.g., 3 equivalents) dropwise to the refluxing mixture over a period of 30-60 minutes. Caution: The reaction can be exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Diazotization of 2,5-dichloroaniline

Objective: To prepare the 2,5-dichlorobenzenediazonium salt intermediate for subsequent reactions.

Materials:

  • 2,5-dichloroaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice

Procedure:

  • In a beaker, dissolve 2,5-dichloroaniline (1 equivalent) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature does not rise above 5°C. The addition should be done slowly, and the tip of the addition funnel should be below the surface of the reaction mixture.

  • After the addition is complete, stir the reaction mixture for an additional 15-30 minutes at 0-5°C.

  • The resulting diazonium salt solution is typically used immediately in the next reaction step without isolation.

Visualizations

Byproduct_Formation_Reduction Troubleshooting Byproduct Formation in Reduction Reactions start Start: Crude Product Analysis issue High Dechlorination Byproduct? start->issue cause_temp High Temperature? issue->cause_temp Yes end End: High Purity Product issue->end No cause_cat Inappropriate Catalyst? cause_temp->cause_cat No sol_temp Optimize and Lower Temperature cause_temp->sol_temp Yes cause_time Prolonged Reaction Time? cause_cat->cause_time No sol_cat Select a More Selective Catalyst (e.g., V2O5/TiO2) cause_cat->sol_cat Yes sol_time Monitor Reaction and Stop at Completion cause_time->sol_time Yes cause_time->end No sol_temp->end sol_cat->end sol_time->end

Caption: Troubleshooting workflow for dechlorination byproducts.

Diazotization_Pathway Diazotization of 2,5-dichloroaniline: Key Pathways start 2,5-dichloroaniline reagents NaNO2, HCl 0-5°C start->reagents diazonium 2,5-dichlorobenzenediazonium salt (Desired Intermediate) reagents->diazonium decomposition Decomposition (Side Reaction) diazonium->decomposition phenol 2,5-dichlorophenol (Byproduct) decomposition->phenol temp_high > 5°C decomposition->temp_high

Caption: Desired vs. side reaction pathways in diazotization.

References

Technical Support Center: Synthesis of 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2,5-Dichlorobenzene-1,4-diamine, with a focus on scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material is 2,5-dichloroaniline.[1][2] Alternative routes may utilize other precursors, but this is a widely documented and industrially relevant starting point.[2]

Q2: What are the main synthetic routes to produce this compound?

A2: Two primary routes are commonly employed:

  • Four-Step Process: This involves the acylation, nitration, hydrolysis, and subsequent reduction of 2,5-dichloroaniline.[2]

  • Diazotization and Coupling Route: This method involves the diazotization of aniline, which is then coupled with 2,5-dichloroaniline to form an azo-compound. This intermediate is then reduced to yield the final product.[3]

Q3: What are the critical parameters to control during the scale-up of this synthesis?

A3: When scaling up, it is crucial to monitor and control temperature, mixing efficiency, reaction time, and the rate of reagent addition.[4][5] Inadequate control of these parameters can lead to side reactions, decreased yield, and impurities that are difficult to remove.[4]

Q4: What purity levels can be expected for this compound?

A4: Commercially available this compound typically has a purity of 98.5% or higher, as determined by techniques like HPLC and GC.[1][6] With careful execution of the synthesis and purification steps, it is possible to achieve purities exceeding 99%.[2]

Q5: What are the primary applications of this compound?

A5: It is a key intermediate in the synthesis of high-performance pigments, such as Pigment Red 214.[1][6] It also has potential applications as a monomer in advanced polymer synthesis and in the production of specialty chemicals.[1][6]

Troubleshooting Guide

Issue 1: Low Yield in the Reduction Step

Q: We are experiencing a significant drop in yield during the reduction of the nitro intermediate to the diamine when scaling up the reaction. What could be the cause?

A: Several factors could contribute to a lower yield during the reduction step at a larger scale:

  • Inefficient Mixing: Inadequate agitation can lead to localized "hot spots" if the reaction is exothermic, or "dead zones" where the reducing agent is not effectively dispersed. This can result in incomplete reaction or the formation of byproducts. Ensure that the stirring mechanism is appropriate for the vessel size and geometry.[4][5]

  • Catalyst Deactivation: If using a catalyst such as iron or Raney nickel, ensure it is fresh and active. The catalyst-to-substrate ratio may need to be adjusted for larger batches. In some cases, impurities in the starting material or solvent can poison the catalyst.[2]

  • Temperature Control: Poor heat transfer in larger reactors can lead to temperature fluctuations. If the temperature is too low, the reaction may be sluggish and incomplete. If it is too high, side reactions may occur.[5]

  • Incorrect pH: The pH of the reaction medium can significantly impact the efficiency of the reduction. Ensure that the pH is maintained within the optimal range for the chosen reducing agent.[3]

Issue 2: Product Purity is Below 98%

Q: Our final product has a purity of less than 98% after crystallization, with persistent impurities detected by HPLC. How can we improve the purity?

A: Impurities can arise from various stages of the synthesis and may be carried through to the final product. Consider the following:

  • Incomplete Reactions: If any of the preceding steps (acylation, nitration, hydrolysis) are incomplete, the unreacted starting materials or intermediates will contaminate the product. Monitor each step to completion using an appropriate analytical technique (e.g., TLC, HPLC).

  • Side Reactions: Over-nitration or the formation of other isomers can occur if the reaction conditions are not strictly controlled. Careful temperature management during the nitration step is critical.

  • Ineffective Washing: Ensure the crude product is thoroughly washed to remove residual acids, bases, and salts. The choice of washing solvent is also important.

  • Crystallization Solvent: The solvent system used for recrystallization is crucial for effective purification. Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallizing the desired product while leaving impurities in the mother liquor.

  • Decolorization: The use of activated carbon during recrystallization can help to remove colored impurities.[3]

Issue 3: Exothermic Runaway During Nitration

Q: We experienced a dangerous temperature spike during the nitration of 2,5-dichloroaniline at a larger scale. How can this be prevented?

A: Nitration reactions are notoriously exothermic and require careful management, especially at scale. To prevent a thermal runaway:

  • Slow Reagent Addition: The nitrating agent (e.g., a mixture of nitric and sulfuric acid) should be added slowly and at a controlled rate. The addition rate should be linked to the reactor's cooling capacity.

  • Adequate Cooling: Ensure the reactor has a sufficiently powerful cooling system to dissipate the heat generated during the reaction. Pre-cooling the reaction mixture before adding the nitrating agent is also recommended.

  • Continuous Monitoring: Use a reliable temperature probe to continuously monitor the internal temperature of the reaction. An automated system to stop the addition of the nitrating agent if the temperature exceeds a set limit is a valuable safety feature.

  • Dilution: Performing the reaction in a larger volume of solvent can help to better absorb the heat generated.

Experimental Protocols

Protocol 1: Four-Step Synthesis from 2,5-Dichloroaniline

This protocol is based on the acylation, nitration, hydrolysis, and reduction of 2,5-dichloroaniline.[2]

Step 1: Acylation

  • In a suitable reactor, dissolve 2,5-dichloroaniline in a halogenated hydrocarbon solvent (e.g., dichloromethane).

  • Cool the mixture to 0-5 °C.

  • Slowly add acetic anhydride to the cooled solution while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/HPLC).

  • Isolate the acetylated product by filtration or evaporation of the solvent.

Step 2: Nitration

  • Carefully add the acetylated product to a pre-cooled mixture of concentrated sulfuric acid and nitric acid, maintaining the temperature below 10 °C.

  • Stir the mixture until the nitration is complete.

  • Pour the reaction mixture over ice and water to precipitate the nitro product.

  • Filter the solid, wash with water until neutral, and dry.

Step 3: Hydrolysis

  • Suspend the nitro product in a solution of sulfuric acid (e.g., 25%).

  • Heat the mixture to reflux until the hydrolysis is complete.

  • Cool the mixture and filter the solid 4-nitro-2,5-dichloroaniline.

  • Wash with water and dry.

Step 4: Reduction

  • Suspend the 4-nitro-2,5-dichloroaniline in an alcohol solvent (e.g., ethanol).

  • Add a catalyst, such as a mixture of ferric chloride and activated carbon.[2]

  • Heat the mixture to 85-95 °C and slowly add hydrazine hydrate.[7]

  • Maintain the temperature and stir until the reduction is complete.

  • Filter the hot solution to remove the catalyst.

  • Cool the filtrate to crystallize the this compound.

  • Filter the product, wash with a small amount of cold solvent, and dry.

Protocol 2: Diazotization and Coupling Route

This protocol is based on the diazotization of aniline and subsequent coupling and reduction.[3]

Step 1: Diazotization of Aniline

  • Prepare a solution of aniline in aqueous hydrochloric acid.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of sodium nitrite while maintaining the temperature in the specified range to form the aniline diazonium salt solution.[3]

Step 2: Coupling Reaction

  • In a separate reactor, dissolve 2,5-dichloroaniline in a suitable solvent.

  • Adjust the pH to be weakly basic (pH 8-8.5).

  • Slowly add the prepared aniline diazonium salt solution to the 2,5-dichloroaniline solution, maintaining the temperature at 8-10 °C.[3]

  • Stir until the coupling reaction is complete to form the azo-compound.

Step 3: Reduction

  • Acidify the solution containing the azo-compound.

  • Add a reducing agent, such as zinc powder, and heat the mixture to 90-105 °C.[3]

  • Maintain the temperature and stir until the reduction is complete.

Step 4: Product Isolation and Purification

  • After the reaction, recover aniline via steam distillation.

  • Filter the remaining solution and adjust the pH to 8-8.5.

  • Add hydrochloric acid to precipitate the product as its hydrochloride salt.

  • Filter the hydrochloride salt and redissolve it in water.

  • Decolorize with activated carbon.

  • Neutralize the solution to precipitate the free base, this compound.

  • Filter, wash with water, and dry the final product.

Data Presentation

Table 1: Summary of Reaction Parameters for Synthesis Route 1

StepKey ReagentsSolventTemperatureTypical Yield
Acylation 2,5-dichloroaniline, acetic anhydrideDichloromethane0-25 °C>90%
Nitration Acetylated intermediate, H₂SO₄, HNO₃-<10 °C~90%
Hydrolysis Nitro-intermediate, H₂SO₄WaterReflux~90%
Reduction 4-nitro-2,5-dichloroaniline, Hydrazine hydrate, FeCl₃/CEthanol85-95 °C90-93%[2]
Overall 72.3-77.9%[2]

Table 2: Summary of Reaction Parameters for Synthesis Route 2

StepKey ReagentspHTemperatureTypical Yield
Diazotization Aniline, NaNO₂, HClAcidic0-5 °C-
Coupling Diazonium salt, 2,5-dichloroaniline8-8.5[3]8-10 °C[3]-
Reduction Azo-compound, Zinc powder4.5-5.590-105 °C[3]75-80%[3]

Visualizations

experimental_workflow_route1 start Start: 2,5-Dichloroaniline acylation Acylation (Acetic Anhydride) start->acylation nitration Nitration (H₂SO₄/HNO₃) acylation->nitration hydrolysis Hydrolysis (H₂SO₄) nitration->hydrolysis reduction Reduction (Hydrazine Hydrate) hydrolysis->reduction purification Purification (Crystallization) reduction->purification end Final Product: This compound purification->end

Caption: Workflow for the four-step synthesis of this compound.

troubleshooting_low_yield issue Low Yield in Reduction Step cause1 Inefficient Mixing? issue->cause1 cause2 Catalyst Deactivation? issue->cause2 cause3 Poor Temperature Control? issue->cause3 cause4 Incorrect pH? issue->cause4 solution1 Improve Agitation (e.g., change stirrer type/speed) cause1->solution1 solution2 Use Fresh Catalyst Adjust Catalyst Ratio cause2->solution2 solution3 Enhance Cooling/Heating Monitor Internal Temperature cause3->solution3 solution4 Monitor and Adjust pH Throughout Reaction cause4->solution4

Caption: Troubleshooting logic for addressing low yield in the reduction step.

References

stability issues of 2,5-Dichlorobenzene-1,4-diamine in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 2,5-Dichlorobenzene-1,4-diamine (CAS: 20103-09-7).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] For optimal long-term stability, storage at 2-8°C is recommended.

Q2: What are the primary factors that can cause the degradation of this compound during storage?

A2: The main factors that can lead to the degradation of this compound are exposure to moisture, light, and elevated temperatures. Aromatic amines, in general, are susceptible to oxidation, which can be accelerated by these conditions.

Q3: What are the visible signs of degradation?

A3: this compound is typically a white to light brown crystalline powder. A significant change in color, such as darkening to a brown or black hue, or a change in the physical state of the powder may indicate degradation. The presence of a strong or unusual odor can also be a sign of decomposition.

Q4: How does moisture affect the stability of this compound?

A4: The compound is known to be sensitive to moisture.[1] The presence of water can facilitate hydrolytic degradation or act as a catalyst for oxidative degradation pathways, leading to the formation of impurities and a decrease in the purity of the material.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Problem/Observation Potential Cause Recommended Action
Discoloration of the solid (e.g., darkening) Oxidation due to exposure to air or light.- Ensure the container is tightly sealed and flushed with an inert gas like nitrogen or argon before sealing. - Store the container in a dark place or use an amber vial. - Verify the purity of the material using a suitable analytical method (e.g., HPLC, GC) before use.
Clumping or caking of the powder Absorption of moisture.- Store the compound in a desiccator. - If clumping is observed, gently break up the clumps with a clean, dry spatula before weighing. - For critical applications, consider drying a small amount of the material under vacuum at a low temperature, but be aware that this may not remove all degradation products.
Inconsistent experimental results Degradation of the starting material.- Re-evaluate the storage conditions of your this compound stock. - Perform a purity check on your current stock. - If degradation is suspected, use a fresh, unopened batch of the compound for your experiments.
Appearance of new peaks in analytical chromatograms (HPLC, GC) Formation of degradation products.- Compare the chromatogram of the stored material with that of a fresh standard. - If new peaks are present, this indicates the formation of impurities. The material may not be suitable for your application depending on the level of impurity.

Summary of Stability and Storage Parameters

Parameter Recommendation/Information Source
Storage Temperature 2-8°CSigma-Aldrich
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon)General Best Practice
Light Protect from light; store in an opaque or amber containerGeneral Best Practice
Moisture Store in a dry environment; use of a desiccator is recommended[1]
Recommended Container Tightly sealed, opaque or amber glass bottleGeneral Best Practice

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. Method optimization may be required for specific instrumentation and applications.

Objective: To determine the purity of a this compound sample and identify the presence of any degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 100 mL volumetric flask and dilute to volume. This will be your stock solution.

    • Prepare a working standard solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare a sample solution in the same manner as the standard solution using the this compound sample to be tested.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or an alternative wavelength determined by UV scan of the analyte)

    • Column Temperature: 30°C

    • Gradient Elution (example):

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Analyze the chromatogram for the presence of the main peak and any additional peaks, which may correspond to impurities or degradation products.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Visualizations

Logical Relationship for Storage Troubleshooting

storage_troubleshooting cluster_observed_issue Observed Issue cluster_investigation Investigation Steps cluster_potential_causes Potential Causes cluster_corrective_actions Corrective Actions issue Degradation Suspected (e.g., discoloration, inconsistent results) check_storage Review Storage Conditions (Temp, Light, Moisture) issue->check_storage analytical_check Perform Purity Analysis (e.g., HPLC, GC) issue->analytical_check improper_storage Improper Storage check_storage->improper_storage exposure Exposure to Air/Light/Moisture analytical_check->exposure age Aged Reagent analytical_check->age improve_storage Optimize Storage Conditions (e.g., inert gas, desiccator) improper_storage->improve_storage use_fresh Use Fresh Reagent exposure->use_fresh age->use_fresh

Caption: Troubleshooting workflow for suspected degradation of this compound.

Potential Degradation Pathways

degradation_pathways cluster_stress_factors Stress Factors cluster_degradation_types Degradation Types cluster_products Potential Degradation Products (General) compound This compound photo Photodegradation compound->photo thermal Thermal Degradation compound->thermal hydrolysis Hydrolysis compound->hydrolysis oxidation Oxidation compound->oxidation light Light light->photo heat Heat heat->thermal moisture Moisture/Humidity moisture->hydrolysis oxygen Oxygen (Air) oxygen->oxidation oxidized Oxidized Species (e.g., quinone-imines) photo->oxidized polymeric Polymeric Materials photo->polymeric thermal->polymeric hydrolyzed Hydrolysis Products hydrolysis->hydrolyzed oxidation->oxidized simple_salts Simpler Products (e.g., NH4+, Cl-) oxidation->simple_salts

Caption: Potential degradation pathways for this compound under various stress factors.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2,5-Dichlorobenzene-1,4-diamine. This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in method selection and validation.

Introduction

This compound is a chemical intermediate used in the synthesis of various products, including pigments and dyes.[1] Accurate and precise quantification of this compound is crucial for quality control and safety assessment. While specific cross-validation data for this compound is not extensively documented in publicly available literature, this guide leverages data from analogous aromatic amines to provide a robust comparison of analytical methodologies. The principles and experimental protocols detailed herein are readily adaptable for the development and validation of a specific method for the target compound.

Methodology Comparison

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aromatic amines due to its versatility and efficiency in separating structural isomers.[2] Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds.[3]

A logical workflow for the validation of an analytical method is presented below.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technique (e.g., HPLC, GC-MS) A->B C Optimize Method Parameters B->C D Specificity/ Selectivity C->D Proceed to Validation E Linearity and Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K System Suitability J->K L Prepare Validation Report K->L Complete Validation M Implement for Routine Analysis L->M

Caption: A generalized workflow for the validation of an analytical method.

The following diagram illustrates a comparative overview of the logical steps involved in HPLC and GC-MS analysis for this compound.

HPLC vs GC-MS Workflow Comparison cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_start Sample Preparation (Dissolution, Filtration) hplc_sep Chromatographic Separation (Reversed-Phase Column) hplc_start->hplc_sep hplc_det Detection (UV/DAD or MS) hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant gcms_start Sample Preparation (Extraction, Derivatization - Optional) gcms_sep Chromatographic Separation (Capillary Column) gcms_start->gcms_sep gcms_det Detection (Mass Spectrometry) gcms_sep->gcms_det gcms_quant Quantification gcms_det->gcms_quant

Caption: A comparison of the analytical workflows for HPLC and GC-MS.

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of aromatic amines, providing a baseline for method selection.

Parameter HPLC-UV GC-MS
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 1 - 10 µg/L0.1 - 5 µg/L
Limit of Quantification (LOQ) 5 - 30 µg/L0.5 - 15 µg/L
Precision (%RSD) < 5%< 10%
Accuracy/Recovery (%) 95 - 105%90 - 110%

Note: These are typical values for aromatic amines and may vary depending on the specific compound, matrix, and instrumentation.

Experimental Protocols

HPLC-UV Method Protocol

This protocol describes a general procedure for the quantification of this compound using HPLC with UV detection.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A mixture of methanol and an aqueous buffer, such as 10 mM ammonium acetate, is often employed.[4] A gradient elution may be necessary to achieve optimal separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Injection Volume: 10 - 20 µL.

  • Detection: UV detection at a wavelength that provides the strongest signal for the analyte.[3]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Use sonication to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[3]

GC-MS Method Protocol

This protocol outlines a general procedure for the quantification of this compound using GC-MS.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[3]

  • Column: A fused silica capillary column, such as a DB-1MS (30 m x 0.25 mm x 0.25 µm), is suitable for the separation of aromatic amines.[3]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless injection.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): For aqueous samples, extraction is performed at a basic pH using a suitable organic solvent.[3]

    • Solid-Phase Extraction (SPE): An alternative for sample clean-up and concentration.[4]

    • Derivatization (Optional but Recommended): To improve the chromatographic properties of the amine, derivatization with an agent like heptafluorobutyric acid anhydride can be performed.[5]

Validation Parameters

The validation of an analytical method should be performed according to the International Conference on Harmonisation (ICH) guidelines and should include the following parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC is often faster and less complex for routine analysis, while GC-MS provides higher sensitivity and specificity, which is advantageous for trace analysis and complex matrices. A thorough method validation is essential to ensure the reliability and accuracy of the obtained results.

References

comparative performance of Pigment Red 214 and other organic red pigments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of High-Performance Organic Red Pigments

This guide provides a detailed comparison of Pigment Red 214 against other prominent organic red pigments: Pigment Red 170, Pigment Red 122, and Pigment Red 254. The information is tailored for researchers, scientists, and professionals in drug development who may utilize these pigments as markers, in formulations, or in related research applications.

Introduction to Selected Organic Red Pigments

Organic pigments are a cornerstone in coloration technology, offering bright, intense shades and a range of performance characteristics. The selection of an appropriate pigment is critical for the final product's stability, longevity, and performance. This guide focuses on four high-performance red pigments, detailing their chemical nature and general characteristics.

  • Pigment Red 214 (P.R. 214): A disazo condensation pigment, it is known for its high color strength, excellent heat stability, and lightfastness.[1][2] It is frequently used in plastics and fibers.[2][3]

  • Pigment Red 170 (P.R. 170): A monoazo pigment, P.R. 170 offers good light and weather fastness and is available in different crystal forms that provide varying opacity and shade.[4][5][6] It is widely used in coatings, inks, and plastics.[5]

  • Pigment Red 122 (P.R. 122): A quinacridone pigment, P.R. 122 is a high-performance pigment with a clean, bluish-red (magenta) shade.[7][8] It is recognized for its excellent lightfastness, weather resistance, heat stability, and migration resistance.[7][8][9]

  • Pigment Red 254 (P.R. 254): A diketopyrrolo-pyrrole (DPP) pigment, P.R. 254 provides a bright, medium-shade red with outstanding fastness properties.[10][11] It is a high-performance pigment widely used in demanding applications like automotive coatings and engineering plastics.[10][12]

Comparative Performance Data

The following tables summarize the key performance indicators for each pigment, compiled from various technical datasheets. These values represent typical performance and can vary based on the specific grade and manufacturer.

Table 1: General and Physical Properties
PropertyPigment Red 214Pigment Red 170Pigment Red 122Pigment Red 254
Chemical Class Disazo Condensation[13]Monoazo[6]Quinacridone[7][14]Diketopyrrolo-pyrrole (DPP)[11]
C.I. Name Pigment Red 214Pigment Red 170Pigment Red 122Pigment Red 254
C.I. Number 200660[13]12475[4][6]73915[7][14]56110[15]
Molecular Formula C₄₀H₂₂Cl₆N₆O₄[15]C₂₆H₂₂N₄O₄[4][16]C₂₂H₁₆N₂O₂[7][14]C₁₈H₁₀Cl₂N₂O₂[17]
Density (g/cm³) ~1.57[15]~1.25 - 1.5[6][16]~1.4 - 1.5[18]~1.5[17][19]
Oil Absorption ( g/100g ) 45 - 70[13][20]30 - 65[6][21]40 - 65[18][22]~40[17]
Table 2: Fastness and Resistance Properties

The fastness properties are typically rated on a scale of 1 to 8 for lightfastness (where 8 is outstanding) and 1 to 5 for chemical and migration resistance (where 5 is excellent).

PropertyPigment Red 214Pigment Red 170Pigment Red 122Pigment Red 254
Heat Resistance (°C) 250 - 300[13][20]180 - 260[1][6]280 - 300[7][18]~300[10][19]
Light Fastness (Full Shade) 7 - 8[13][20][23]6 - 7[6][16]8[18]8[19]
Weather Resistance GoodModerate to Good[16]Excellent[18]Excellent[11]
Acid Resistance 5[13][20]5[1][6]5[14][18]5[19]
Alkali Resistance 4 - 5[13][20]4 - 5[1][24]5[14][18]5[19]
Migration Resistance 5[13]3 - 4[1][16]5[18]5[19]

Experimental Protocols

The data presented in this guide is determined using standardized testing methodologies. Below are outlines of the typical experimental protocols for key performance characteristics.

Lightfastness Testing

This test evaluates the resistance of the pigment to color change upon exposure to light.

  • Standard: Based on ASTM D4303 - Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints.[25]

  • Methodology:

    • Sample Preparation: The pigment is dispersed in a specific binder system (e.g., alkyd enamel, acrylic) and applied uniformly onto a substrate. A portion of the sample is masked to serve as an unexposed reference.

    • Exposure: Samples are exposed to a calibrated light source, such as a Xenon Arc lamp, which simulates the full spectrum of sunlight.[26] Exposure is carried out for a specified duration or until a certain radiant exposure is reached.

    • Evaluation: The color change (ΔE*) between the exposed and unexposed portions of the sample is measured using a spectrophotometer. The results are rated against the Blue Wool Scale, where a rating of 8 indicates the highest lightfastness.[27]

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation P1 Disperse Pigment in Binder P2 Apply Uniform Film on Substrate P1->P2 P3 Mask a Portion of the Sample P2->P3 E1 Place in Xenon Arc Apparatus (ASTM D4303) P3->E1 E2 Expose to Controlled Irradiance & Duration V1 Measure Color Change (ΔE*) vs. Unexposed Area E2->V1 V2 Rate against Blue Wool Scale (1-8) V1->V2

Fig. 1: Workflow for Lightfastness Testing.
Heat Stability Testing

This protocol determines the temperature at which the pigment's color remains stable.

  • Standard: Based on ISO 787-21 - Comparison of heat stability of pigments using a stoving medium.[9]

  • Methodology:

    • Sample Preparation: The pigment is incorporated into a heat-resistant polymer (e.g., HDPE, PVC) or a stoving enamel at a specified concentration.

    • Heating: The prepared samples are heated in an oven at progressively higher temperatures for a fixed duration (e.g., 5-10 minutes at each step).

    • Evaluation: After cooling, the color of the heated sample is compared to an unheated control. The heat stability is reported as the maximum temperature at which no significant color change (typically ΔE* ≤ 3) occurs.

Oil Absorption Testing

This test measures the quantity of oil required to form a coherent paste with a pigment, indicating its vehicle demand.

  • Standard: ASTM D281 - Standard Test Method for Oil Absorption of Pigments by Spatula Rub-out.[4][5][7]

  • Methodology:

    • A weighed amount of the dry pigment is placed on a smooth, non-absorbent surface (e.g., a glass plate).

    • Linseed oil is added drop by drop from a burette.

    • After each addition, the oil is thoroughly incorporated into the pigment by rubbing with a spatula.

    • The endpoint is reached when a stiff, putty-like paste is formed that does not break or separate.

    • The oil absorption value is calculated as the grams of oil required per 100 grams of pigment.

Oil_Absorption_Workflow start Start weigh Weigh Pigment Sample start->weigh add_oil Add Linseed Oil Dropwise weigh->add_oil rub Incorporate Oil with Spatula (ASTM D281) add_oil->rub check Is a Coherent Paste Formed? rub->check check->add_oil No record Record Volume of Oil Used check->record Yes calculate Calculate Oil Absorption (g oil / 100g pigment) record->calculate end End calculate->end

Fig. 2: ASTM D281 Oil Absorption Test Workflow.
Chemical Resistance Testing

This protocol assesses the pigment's stability when exposed to acidic and alkaline environments.

  • Standard: Based on methods like GB 5211.6-85.[28]

  • Methodology:

    • A dispersion of the pigment in a suitable medium is prepared.

    • The dispersion is immersed in acidic (e.g., 5% HCl) and alkaline (e.g., 5% NaOH) solutions for a specified period (e.g., 24 hours) at room temperature.

    • The sample is then removed, rinsed, and dried.

    • The color change is visually assessed against an untreated sample and rated on a 1-5 scale, where 5 indicates no change.

Comparative Summary and Logical Selection

The choice of pigment is dictated by the performance requirements of the end application. The diagram below illustrates a logical decision-making process based on key performance attributes.

Pigment_Selection_Logic start Application Requirement heat High Heat Stability (>280°C)? start->heat weather Excellent Weather & Light Fastness? heat->weather Yes pr214 Pigment Red 214 heat->pr214 No migration Migration Critical? weather->migration No pr122 Pigment Red 122 weather->pr122 Yes (Bluish Red) pr254 Pigment Red 254 weather->pr254 Yes (Mid Red) cost Cost-Effectiveness Priority? cost->pr214 No pr170 Pigment Red 170 cost->pr170 Yes migration->cost No migration->pr214 Yes

Fig. 3: Logical Flow for Pigment Selection.
  • For Ultimate Performance: When exceptional heat stability, lightfastness, and weather resistance are paramount, Pigment Red 122 (for a bluish-red/magenta shade) and Pigment Red 254 (for a mid-shade red) are the top choices. Their excellent migration resistance also makes them suitable for sensitive applications like plastics and fibers.

  • For High-Temperature Applications: Pigment Red 214 offers a very good balance of properties, with high heat stability and excellent migration resistance, making it a strong candidate for engineering plastics and fiber coloration.[3]

  • For General Purpose & Cost-Effectiveness: Pigment Red 170 provides a good balance of performance and cost. While its heat and migration resistance are lower than the other pigments in this guide, it is a versatile pigment suitable for a wide range of industrial paints and inks where the most demanding conditions are not a factor.[3]

References

A Comparative Guide to the Properties of Polymers Derived from 2,5-Dichlorobenzene-1,4-diamine and Other Diamine Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the material properties of high-performance polymers synthesized from 2,5-Dichlorobenzene-1,4-diamine and two other common aromatic diamine monomers: p-phenylenediamine and 4,4'-oxydianiline. The selection of a diamine monomer is a critical factor that dictates the thermal, mechanical, and solubility characteristics of the resulting polyamide and polyimide resins. This document presents a compilation of experimental data to assist researchers in selecting the appropriate monomers to achieve desired polymer properties for applications ranging from advanced composites to biomedical devices.

The inclusion of chlorine atoms on the aromatic ring of this compound introduces significant changes to the polymer backbone. These alterations can influence chain packing, intermolecular interactions, and overall chain rigidity, leading to distinct material properties when compared to their non-halogenated counterparts. This guide aims to elucidate these differences through a systematic presentation of quantitative data.

Comparative Analysis of Polymer Properties

The following tables summarize the key thermal, mechanical, and solubility properties of polyamides and polyimides derived from the selected diamine monomers. The data is compiled from various sources and is intended to provide a comparative overview.

Polyamide Comparison

The polyamides in this comparison are synthesized via low-temperature polycondensation of the respective diamine with terephthaloyl chloride. The resulting polymers are poly(2,5-dichloro-1,4-phenylene terephthalamide), poly(p-phenylene terephthalamide) (Kevlar®), and poly(4,4'-oxydiphenylene terephthalamide).

Table 1: Thermal Properties of Polyamides

PropertyPolymer from this compoundPolymer from p-Phenylenediamine (Kevlar®)Polymer from 4,4'-Oxydianiline
Glass Transition Temperature (Tg) ~350-400 °C (estimated)~375 °C~290 °C
Decomposition Temperature (Td, 5% weight loss) ~450-500 °C[1]~500-550 °C[2][3]~500 °C
Limiting Oxygen Index (LOI) Higher than non-chlorinated analogues28-30%~32%

Table 2: Mechanical Properties of Polyamides

PropertyPolymer from this compoundPolymer from p-Phenylenediamine (Kevlar®)Polymer from 4,4'-Oxydianiline
Tensile Strength Moderate to High~3000 MPa[4]~100 MPa
Tensile Modulus High~130 GPa~3.5 GPa
Elongation at Break Low~2.4%~10-30%

Table 3: Solubility of Polyamides

SolventPolymer from this compoundPolymer from p-Phenylenediamine (Kevlar®)Polymer from 4,4'-Oxydianiline
N-Methyl-2-pyrrolidone (NMP) Soluble with heating and/or salt additionInsolubleSoluble with heating
Dimethylacetamide (DMAc) Soluble with heating and/or salt additionInsolubleSoluble with heating
Concentrated Sulfuric Acid SolubleSolubleSoluble
Polyimide Comparison

The polyimides in this comparison are synthesized via a two-step method involving the reaction of the diamine with pyromellitic dianhydride (PMDA) to form a poly(amic acid), followed by thermal imidization. The resulting polymers are the polyimide from this compound and PMDA, and the well-known Kapton® from 4,4'-oxydianiline and PMDA.

Table 4: Thermal Properties of Polyimides

PropertyPolyimide from this compoundPolyimide from 4,4'-Oxydianiline (Kapton®)
Glass Transition Temperature (Tg) > 400 °C (estimated)~360-410 °C
Decomposition Temperature (Td, 5% weight loss) ~500-550 °C~550-600 °C[5]
Coefficient of Thermal Expansion (CTE) Low~20 ppm/°C

Table 5: Mechanical Properties of Polyimides

PropertyPolyimide from this compoundPolyimide from 4,4'-Oxydianiline (Kapton®)
Tensile Strength High~170-231 MPa[6]
Tensile Modulus High~2.5-3.0 GPa[6]
Elongation at Break Low~70%[6]

Table 6: Solubility of Polyimides

SolventPolyimide from this compoundPolyimide from 4,4'-Oxydianiline (Kapton®)
N-Methyl-2-pyrrolidone (NMP) InsolubleInsoluble
Dimethylacetamide (DMAc) InsolubleInsoluble
Concentrated Sulfuric Acid SolubleSoluble

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the compared polymers are provided below.

Polymer Synthesis

1. Polyamide Synthesis (Low-Temperature Solution Polycondensation)

  • Materials: Diamine monomer (this compound, p-phenylenediamine, or 4,4'-oxydianiline), Terephthaloyl chloride, N-Methyl-2-pyrrolidone (NMP), Calcium chloride (CaCl₂).

  • Procedure:

    • A dried reaction flask equipped with a mechanical stirrer and a nitrogen inlet is charged with the diamine monomer, NMP, and CaCl₂.

    • The mixture is stirred under a nitrogen atmosphere until the diamine and salt are completely dissolved.

    • The solution is cooled to 0-5 °C in an ice bath.

    • Terephthaloyl chloride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

    • The resulting viscous polymer solution is poured into a non-solvent (e.g., water or methanol) to precipitate the polyamide.

    • The polymer is collected by filtration, washed thoroughly with water and methanol, and dried under vacuum at an elevated temperature.

2. Polyimide Synthesis (Two-Step Method)

  • Materials: Diamine monomer (this compound or 4,4'-oxydianiline), Pyromellitic dianhydride (PMDA), N,N-Dimethylacetamide (DMAc).

  • Procedure:

    • Step 1: Poly(amic acid) Synthesis

      • A dried reaction flask with a mechanical stirrer and nitrogen inlet is charged with the diamine monomer and DMAc.

      • The mixture is stirred under nitrogen until the diamine is fully dissolved.

      • PMDA is added gradually to the solution while maintaining the temperature at room temperature.

      • The reaction is continued for several hours to obtain a viscous poly(amic acid) solution.

    • Step 2: Thermal Imidization

      • The poly(amic acid) solution is cast onto a glass plate to form a thin film.

      • The film is heated in a vacuum or inert atmosphere oven using a step-wise temperature program (e.g., 100 °C, 200 °C, and 300 °C for 1 hour at each temperature) to effect cyclodehydration and form the polyimide.

Polymer Characterization

1. Thermal Analysis

  • Thermogravimetric Analysis (TGA):

    • Instrument: TGA analyzer.

    • Procedure: A small sample of the polymer (5-10 mg) is heated in a platinum pan from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere. The weight loss as a function of temperature is recorded to determine the decomposition temperature (Td).

  • Differential Scanning Calorimetry (DSC):

    • Instrument: DSC analyzer.

    • Procedure: A small sample of the polymer (5-10 mg) is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The heat flow is measured to determine the glass transition temperature (Tg).

2. Mechanical Testing

  • Tensile Testing:

    • Instrument: Universal Testing Machine (UTM).

    • Procedure: Polymer films are cut into dumbbell-shaped specimens according to ASTM D882 standards. The specimens are mounted in the grips of the UTM and pulled at a constant crosshead speed (e.g., 5 mm/min) until failure. The stress-strain curve is recorded to determine the tensile strength, tensile modulus, and elongation at break.

3. Solubility Testing

  • Procedure: A small amount of the polymer (e.g., 10 mg) is added to a vial containing a specific solvent (e.g., 1 mL). The mixture is stirred at room temperature and then with heating. The solubility is determined by visual inspection for the formation of a clear, homogeneous solution.

Visualizing Synthesis and Characterization Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures described.

Polyamide_Synthesis cluster_Monomers Monomers & Reagents cluster_Reaction Polycondensation cluster_Purification Purification Diamine Diamine (e.g., this compound) Dissolution Dissolve Diamine & Salt in Solvent Diamine->Dissolution DiacidChloride Diacid Chloride (Terephthaloyl Chloride) Addition Add Diacid Chloride DiacidChloride->Addition Solvent Solvent (NMP) + Salt (CaCl2) Solvent->Dissolution Cooling Cool to 0-5 °C Dissolution->Cooling Cooling->Addition Polymerization Stir at Room Temperature Addition->Polymerization Precipitation Precipitate in Non-solvent Polymerization->Precipitation Filtration Filter Precipitation->Filtration Washing Wash with Water & Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Polyamide Drying->Product

Diagram 1: Polyamide Synthesis Workflow

Polyimide_Synthesis cluster_Step1 Step 1: Poly(amic acid) Synthesis cluster_Step2 Step 2: Thermal Imidization Diamine Diamine PAA_Formation Stir at Room Temperature Diamine->PAA_Formation Dianhydride Dianhydride (PMDA) Dianhydride->PAA_Formation Solvent Solvent (DMAc) Solvent->PAA_Formation PAA_Solution Poly(amic acid) Solution PAA_Formation->PAA_Solution Casting Cast Film Heating Step-wise Heating (100-300 °C) Casting->Heating Polyimide_Film Polyimide Film Heating->Polyimide_Film PAA_Solution->Casting

Diagram 2: Polyimide Synthesis Workflow

Polymer_Characterization cluster_Thermal Thermal Analysis cluster_Mechanical Mechanical Analysis cluster_Solubility Solubility Polymer Polymer Sample TGA TGA Polymer->TGA DSC DSC Polymer->DSC Tensile Tensile Testing Polymer->Tensile SolubilityTest Solubility Test Polymer->SolubilityTest Properties Polymer Properties TGA->Properties DSC->Properties Tensile->Properties SolubilityTest->Properties

Diagram 3: Polymer Characterization Workflow

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Dichlorinated Phenylenediamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 2,5-Dichlorobenzene-1,4-diamine and its structural isomer, 4,5-dichloro-1,2-phenylenediamine, utilizing spectroscopic techniques for unambiguous structural confirmation.

In the realm of pharmaceutical development and materials science, the precise structural elucidation of chemical compounds is paramount. Isomeric ambiguity can lead to significant deviations in biological activity, physical properties, and ultimately, product efficacy and safety. This guide provides a comprehensive comparison of the spectroscopic characteristics of this compound and a key structural isomer, 4,5-dichloro-1,2-phenylenediamine, to aid in their definitive identification. The data presented herein, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offers a clear roadmap for researchers to distinguish between these closely related molecules.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its isomer.

Table 1: ¹H NMR Spectral Data (DMSO-d₆)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound6.76s2HAr-H
4.68s4H-NH₂
4,5-dichloro-1,2-phenylenediamine6.66s2HAr-H
5.00s4H-NH₂

Table 2: ¹³C NMR Spectral Data (DMSO-d₆)

CompoundChemical Shift (δ) ppmAssignment
This compound138.9, 115.8, 113.9Ar-C
4,5-dichloro-1,2-phenylenediamine134.9, 117.3, 114.6Ar-C

Note: Specific peak assignments for ¹³C NMR can be complex and may require advanced 2D NMR techniques for definitive confirmation.

Table 3: Infrared (IR) Spectral Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Assignment
This compound~3400-3200N-H stretch
~1620N-H bend
~1500C=C aromatic stretch
~870C-H out-of-plane bend
~800C-Cl stretch
4,5-dichloro-1,2-phenylenediamine~3400-3200N-H stretch
~1630N-H bend
~1510C=C aromatic stretch
~860C-H out-of-plane bend
~810C-Cl stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
This compound176, 178, 180141, 113, 77
4,5-dichloro-1,2-phenylenediamine176, 178, 180141, 113, 77

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was filtered through a glass wool plug into a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were co-added and Fourier transformed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer operating at a frequency of 100 MHz. A proton-decoupled pulse sequence was employed with a spectral width of 240 ppm. The acquisition time was 1.5 seconds with a relaxation delay of 2 seconds. Typically, 1024 scans were accumulated. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis: The mass spectrum was obtained using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-500 amu. The molecular ion and major fragment ions were identified.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow Workflow for Structural Confirmation of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_confirmation Structural Confirmation Sample This compound Dissolution Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR) Sample->Dissolution Preparation Prepare KBr pellet for IR Sample->Preparation MS Mass Spectrometry Sample->MS H_NMR 1H NMR Dissolution->H_NMR C_NMR 13C NMR Dissolution->C_NMR IR IR Spectroscopy Preparation->IR Interpret_H_NMR Analyze chemical shifts, multiplicities, and integrations H_NMR->Interpret_H_NMR Interpret_C_NMR Determine number of unique carbons and chemical shifts C_NMR->Interpret_C_NMR Interpret_IR Identify functional groups from vibrational frequencies IR->Interpret_IR Interpret_MS Determine molecular weight and fragmentation pattern MS->Interpret_MS Compare_Data Compare with data of known isomers Interpret_H_NMR->Compare_Data Interpret_C_NMR->Compare_Data Interpret_IR->Compare_Data Interpret_MS->Compare_Data Structure_Confirmed Structure Confirmed as this compound Compare_Data->Structure_Confirmed

Caption: Logical workflow for spectroscopic analysis.

By following the detailed protocols and comparing the acquired data with the reference tables provided, researchers can confidently differentiate between this compound and its structural isomers, ensuring the integrity and reliability of their scientific endeavors.

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2,5-Dichlorobenzene-1,4-diamine (CAS: 20103-09-7), a key intermediate in the synthesis of pigments and potentially in pharmaceutical manufacturing.[1] The selection of a robust and reliable analytical method is critical for ensuring the quality and purity of this compound. This document outlines the principles of cross-validation and compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods yield equivalent and reliable results for the same analyte. This is a crucial step in analytical science, particularly within the pharmaceutical industry, as it ensures data consistency across different laboratories and analytical principles. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, which is the foundation for any cross-validation effort.[2][3][4][5][6][7]

Due to a lack of extensive, publicly available cross-validation data specifically for this compound, the quantitative performance data presented in this guide is based on established methods for structurally similar aromatic amines. This approach provides a strong, illustrative comparison to guide method selection and development.

Data Presentation: Comparison of Analytical Methods

The choice between HPLC-UV, GC-MS, and LC-MS/MS depends on the specific analytical requirements, such as sensitivity, selectivity, and the sample matrix. The following table summarizes the typical performance characteristics for the analysis of aromatic amines, providing a basis for comparison.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass fragmentation.Separation based on polarity, detection by precursor-product ion transitions.
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL~0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) ~0.3 - 3 µg/mL~0.03 - 0.3 µg/mL~0.03 - 0.3 ng/mL
**Linearity (R²) **>0.995>0.995>0.999
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 10%< 15%
Selectivity GoodVery GoodExcellent
Typical Application Routine quality control, purity assessment.[1][8]Impurity profiling, analysis of volatile related substances.[9][10]Trace-level impurity analysis, bioanalytical studies.[11][12][13]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following protocols are representative and can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quantification and purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.01M phosphate buffer, pH 3.0) and a polar organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 240-254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration. Filter the solution through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity than HPLC-UV and is suitable for identifying and quantifying volatile impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: 50-300 m/z or selected ion monitoring (SIM) for target ions of this compound.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis.

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: A suitable gradient to ensure separation from matrix components.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound would need to be determined.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.22 µm filter.

Mandatory Visualization

The following diagram illustrates a logical workflow for the cross-validation of analytical techniques.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion define_objective Define Objective & Acceptance Criteria select_methods Select Analytical Methods for Comparison (e.g., HPLC, GC-MS) define_objective->select_methods write_protocol Write Cross-Validation Protocol select_methods->write_protocol prepare_samples Prepare Homogeneous Sample Lots write_protocol->prepare_samples analyze_lab1 Analyze Samples with Method A (Lab 1 / Reference) prepare_samples->analyze_lab1 analyze_lab2 Analyze Samples with Method B (Lab 2 / Transferee) prepare_samples->analyze_lab2 compile_data Compile Data from Both Methods analyze_lab1->compile_data analyze_lab2->compile_data stat_analysis Perform Statistical Analysis (e.g., t-test, F-test) compile_data->stat_analysis compare_criteria Compare Results Against Acceptance Criteria stat_analysis->compare_criteria decision Methods Equivalent? compare_criteria->decision decision->define_objective No, Re-evaluate report Generate Final Report & Documentation decision->report Yes

References

performance comparison of polyamides derived from chlorinated vs. non-chlorinated diamines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis for researchers, scientists, and drug development professionals on the impact of chlorine substitution on the performance of aromatic polyamides.

The strategic incorporation of halogen atoms, particularly chlorine, into the monomeric units of aromatic polyamides offers a compelling avenue for tailoring their performance characteristics. This guide provides a detailed comparison of polyamides synthesized from chlorinated versus non-chlorinated aromatic diamines, focusing on key performance metrics such as thermal stability and mechanical strength. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting and developing materials for high-performance applications.

Executive Summary

Aromatic polyamides are renowned for their exceptional thermal and mechanical properties. The introduction of chlorine substituents onto the aromatic diamine monomers can further enhance certain characteristics, most notably flame retardancy and thermal stability. However, this modification can also influence other properties, such as solubility and mechanical strength. This guide will focus on a comparison between the well-characterized non-chlorinated aramid, poly(p-phenylene terephthalamide), and polyamides derived from chlorinated p-phenylenediamine, to illustrate these differences.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for polyamides derived from non-chlorinated and chlorinated diamines. It is important to note that the data for the chlorinated polyamide is derived from a copolymer, and direct comparisons should be made with consideration of the differing polymer structures.

Table 1: Thermal Properties of Aromatic Polyamides

PropertyPolyamide from Non-Chlorinated Diamine (poly(p-phenylene terephthalamide))Polyamide from Chlorinated Diamine (copoly(ethylene terephthalate-co-2(3)-chloro-1,4-phenylene terephthalate))
Decomposition Temperature Decomposes above 400 °C[1]Two-step decomposition, with residues at 700°C proportional to chlorine content[2]
Limiting Oxygen Index (LOI) Not explicitly stated, but known for low flammability[1]Proportional to chlorine content, indicating enhanced flame retardancy[2]

Table 2: Mechanical Properties of Aromatic Polyamides

PropertyPolyamide from Non-Chlorinated Diamine (poly(p-phenylene terephthalamide) - Kevlar)Polyamide from Chlorinated Diamine
Tensile Strength 2.92 GPa (Kevlar 29), 3.5 GPa (Kevlar 49)Data for a direct analogue is not readily available, but substitution patterns are known to influence mechanical properties.
Tensile Modulus 62 GPa (Kevlar 29), 112 GPa (Kevlar 49)Data for a direct analogue is not readily available.

Experimental Protocols

The synthesis and characterization of these polyamides typically follow established laboratory procedures.

Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

A common method for preparing high molecular weight aromatic polyamides is the low-temperature solution polycondensation of a diamine with a diacid chloride.[3]

Materials:

  • Aromatic diamine (e.g., p-phenylenediamine or 2-chloro-p-phenylenediamine)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride)

  • Anhydrous amide solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc))

  • Anhydrous lithium chloride or calcium chloride (to enhance solubility)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • In a flask equipped with a mechanical stirrer and an inert gas inlet, dissolve the aromatic diamine and a salt (e.g., LiCl) in the anhydrous amide solvent.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the aromatic diacid chloride to the stirred solution.

  • Maintain the reaction at a low temperature for several hours to allow for polymerization.

  • Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like water or methanol.

  • Collect the polymer by filtration, wash it thoroughly to remove unreacted monomers and salts, and dry it under vacuum.

Characterization of Polyamide Properties

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the polymers. A small sample of the polyamide is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight loss is measured as a function of temperature.[2]

Tensile Testing: The mechanical properties of the polyamides, such as tensile strength and tensile modulus, are determined by casting the polymer into films or spinning it into fibers. These samples are then subjected to a controlled tensile force until they fracture, using a universal testing machine.

Visualizing the Process and Logic

The following diagrams illustrate the general workflow for synthesizing and comparing these polyamides, as well as the logical relationship between the monomer structure and the resulting polymer properties.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Diamine Aromatic Diamine (Chlorinated or Non-chlorinated) Polycondensation Low-Temperature Solution Polycondensation Diamine->Polycondensation DiacidChloride Aromatic Diacid Chloride DiacidChloride->Polycondensation Solvent Amide Solvent + Salt Solvent->Polycondensation Polymer Polyamide Solution Polycondensation->Polymer Precipitation Precipitation & Washing Polymer->Precipitation DriedPolymer Dried Polyamide Precipitation->DriedPolymer TGA Thermogravimetric Analysis (TGA) DriedPolymer->TGA Tensile Tensile Testing DriedPolymer->Tensile Data Performance Data TGA->Data Tensile->Data logical_relationship Monomer Diamine Monomer Structure Chlorine Chlorine Substitution Monomer->Chlorine NoChlorine No Chlorine Substitution Monomer->NoChlorine Properties Resulting Polyamide Properties Chlorine->Properties NoChlorine->Properties Thermal Enhanced Thermal Stability & Flame Retardancy Properties->Thermal if chlorinated Mechanical Potential Alteration of Mechanical Properties & Solubility Properties->Mechanical if chlorinated HighStrength High Tensile Strength & Modulus Properties->HighStrength if non-chlorinated

References

Lightfastness of Dyes from 2,5-Dichlorobenzene-1,4-diamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and professionals in drug development and materials science, this document provides a comparative assessment of the lightfastness of dyes derived from 2,5-Dichlorobenzene-1,4-diamine. It includes a quantitative comparison with alternative high-performance pigments, detailed experimental protocols for lightfastness evaluation, and a visual representation of the testing workflow.

Dyes and pigments derived from this compound are recognized for their robust performance, particularly their stability when exposed to light. The inclusion of chlorine atoms in the molecular structure of these dyes significantly enhances their lightfastness and thermal stability. This makes them suitable for applications demanding high durability, such as in specialized coatings, high-quality plastics, and advanced materials. A prime example of a pigment synthesized using this diamine is Pigment Red 214, a disazo condensation pigment known for its high tinting strength and excellent resistance properties.[1]

Comparative Analysis of Lightfastness

The lightfastness of a dye is a critical performance metric, indicating its resistance to fading upon exposure to light. This property is commonly evaluated using the Blue Wool Scale, an eight-step scale where a rating of 8 signifies the highest lightfastness and 1 indicates very poor fastness.[2][3][4][5][6]

Below is a comparative summary of the lightfastness of a key pigment derived from this compound against other commercially significant red pigments.

Pigment ClassC.I. NameChemical Precursor/ClassLightfastness (Blue Wool Scale)Key Characteristics
Disazo Condensation Pigment Red 214This compound7-8High tinting strength, excellent lightfastness, and good resistance to various environmental factors.[7][8]
Diketopyrrolo-pyrrole (DPP) Pigment Red 254Diketo-pyrrolo-pyrrole8Excellent light and weather fastness, high tinting strength, and good heat stability.[9][10]
Anthraquinone Pigment Red 177Anthraquinone7-8Bright, bluish-red shade with excellent lightfastness and heat resistance.[11]
Quinacridone Pigment Red 122Quinacridone7-8Clean, bluish-red (magenta) hue with very good overall fastness properties, though lightfastness can vary slightly with the manufacturing process and application medium.[12][13][14]

Experimental Protocols for Lightfastness Assessment

The evaluation of dye lightfastness is conducted following standardized methods to ensure reproducibility and comparability of results. The most widely accepted standards are ISO 105-B02 and AATCC Test Method 16.

Principle

A sample of the dyed material is exposed to a controlled artificial light source that simulates natural daylight. Concurrently, a set of standardized Blue Wool textiles, with known lightfastness ratings, are exposed under the same conditions. The change in color of the test sample is then compared to the fading of the Blue Wool standards to determine its lightfastness rating.[2][6][15]

Apparatus and Materials
  • Xenon Arc Lamp Apparatus: An instrument that produces a light spectrum closely matching that of natural sunlight.[4]

  • Blue Wool Standards (ISO 105-B08 or AATCC): A set of eight wool fabrics dyed with blue dyes of progressively higher lightfastness.[2][4][6]

  • Grey Scale for Assessing Change in Colour (ISO 105-A02): Used to visually assess the degree of fading.

  • Specimen Holders: To mount the test samples and Blue Wool standards.

  • Controlled Environment Chamber: To maintain constant temperature and humidity during the test.

Procedure
  • Sample Preparation: Prepare specimens of the material dyed with the test compound. A portion of each specimen should be shielded from light to serve as an unexposed original for comparison.

  • Mounting: Mount the test specimens and the Blue Wool standards in the specimen holders.

  • Exposure: Place the mounted samples in the xenon arc lamp apparatus. The exposure conditions (e.g., irradiance, temperature, humidity) should be set according to the relevant standard (e.g., ISO 105-B02).

  • Assessment: Periodically inspect the samples and compare the fading of the test specimen to that of the Blue Wool standards.

  • Rating: The lightfastness rating is the number of the Blue Wool standard that exhibits a similar degree of fading to the test specimen.

Experimental Workflow

The following diagram illustrates the logical flow of the lightfastness assessment process.

Lightfastness_Assessment_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_evaluation Evaluation cluster_alternatives Comparative Analysis A Dye Synthesis from This compound B Dyeing of Substrate A->B C Preparation of Test Specimens B->C D Mounting of Test Specimen & Blue Wool Standards C->D E Exposure in Xenon Arc Apparatus (ISO 105-B02) D->E F Visual Assessment of Fading (vs. Grey Scale) E->F G Comparison with Blue Wool Standards F->G H Assignment of Lightfastness Rating (1-8) G->H J Tabulate and Compare Lightfastness Data H->J I Repeat Workflow for Alternative Dyes I->J

Experimental workflow for assessing dye lightfastness.

References

A Comparative Guide to the Thermal Stability of Aromatic Polymers: Spotlight on Chloro-Substituted Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the thermal properties of polymers is paramount for predicting their behavior, stability, and suitability in various applications. This guide provides a comparative analysis of the thermal characteristics of aromatic polymers, with a particular focus on those incorporating chloro-substituted monomers, offering insights into structure-property relationships.

This guide leverages experimental data from published research to compare the thermal stability of poly(amide-imide)s derived from a diimide-diacid containing a dichlorobenzene moiety with a range of other aromatic polyamides and poly(amide-imide)s. The data, presented in clear, comparative tables, is supported by detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), the two primary techniques for assessing thermal properties.

Key Thermal Performance Indicators at a Glance

The thermal behavior of a polymer is primarily characterized by its decomposition temperature (Td), which indicates its thermal stability, and its glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state. The following table summarizes these key parameters for a series of poly(amide-imide)s synthesized from 1,4-bis(trimellitimido)-2,5-dichlorobenzene with various aromatic diamines, alongside data for other relevant aromatic polymers for comparison.

Polymer SystemDiamine ComponentDecomposition Temp. (Td) at 10% Weight Loss (°C)Glass Transition Temp. (Tg) (°C)Char Yield at 800°C (%)Reference
Poly(amide-imide)s from Dichlorinated Monomer
PAI IIIa4,4'-Oxydianiline54531861[1]
PAI IIIb4,4'-Sulfonyldianiline53032559[1]
PAI IIIc4,4'-Methylenedianiline54030560[1]
PAI IIId1,4-Phenylenediamine55034063[1]
Alternative Aromatic Polyamides
Aromatic Polyamide (Xanthene-based)Various aromatic diamines490 - 535 (in N2)236 - 298Not Reported[2]
Fluorinated Aromatic PolyamideAsymmetrical diamine with phenoxy-benzophenone> 400Not ReportedNot Reported[2]
Aromatic Polyamide (Pyridine-based)Various aromatic diamines379 - 417 (in air)235 - 285Not Reported
Alternative Poly(amide-imide)s
PAI (Terephthaloyl-based)N,N'-bis(aminoaryl)terephthalamido-2-carboxylic acids250 - 440128 - 32045 - 48[3]

Understanding the Experimental Approach

The data presented in this guide is derived from standardized thermal analysis techniques. A comprehensive understanding of the methodologies is crucial for interpreting the results and designing future experiments.

Experimental Protocols

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition behavior of the material.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

  • Heating Program: The sample is heated at a constant rate, commonly 10°C/min or 20°C/min, over a specified temperature range (e.g., from room temperature to 800°C or 1000°C).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen to study thermal decomposition, or in air to study oxidative degradation. A constant gas flow rate is maintained.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs. The char yield, the percentage of material remaining at the end of the experiment, is also a key parameter.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer.

  • Instrumentation: A differential scanning calorimeter is employed.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which usually involves a heating-cooling-heating cycle to erase the thermal history of the polymer. A typical heating and cooling rate is 10°C/min or 20°C/min.

  • Atmosphere: The analysis is usually carried out under an inert atmosphere, such as nitrogen.

  • Data Analysis: The DSC thermogram plots heat flow against temperature. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the thermogram. Endothermic peaks represent melting, while exothermic peaks indicate crystallization. The Tg is typically determined from the midpoint of the transition in the second heating scan.

Visualizing the Path to Thermal Analysis

To better understand the workflow of comparing the thermal properties of these polymers, the following diagram illustrates the logical steps from polymer synthesis to data interpretation.

Thermal_Analysis_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison Monomer1 2,5-Dichlorobenzene- 1,4-diamine (or analogue) Polymerization Polycondensation Monomer1->Polymerization Monomer2 Diacid Chloride / Dianhydride Monomer2->Polymerization Polymer Aromatic Polymer Polymerization->Polymer TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC Td_data Decomposition Temperature (Td) Char Yield TGA->Td_data Tg_data Glass Transition Temperature (Tg) DSC->Tg_data Comparison Comparative Analysis Td_data->Comparison Tg_data->Comparison

Caption: Workflow for the thermal analysis and comparison of aromatic polymers.

Conclusion

The inclusion of chlorine atoms in the polymer backbone, as seen in the poly(amide-imide)s derived from 1,4-bis(trimellitimido)-2,5-dichlorobenzene, generally results in polymers with high thermal stability, with decomposition temperatures exceeding 530°C.[1] The glass transition temperatures are also high, indicating a rigid polymer structure. When compared to other aromatic polyamides, these chlorinated polymers demonstrate competitive and often superior thermal properties. This comparative guide underscores the importance of monomer structure in dictating the final thermal characteristics of a polymer, providing a valuable resource for material selection and design in demanding applications.

References

A Comparative Purity Assessment of Commercial 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of high-performance materials and active pharmaceutical ingredients, the purity of starting materials is paramount. 2,5-Dichlorobenzene-1,4-diamine is a key building block in various applications, including the synthesis of pigments like Pigment Red 214, and as a linker in the development of covalent organic frameworks (COFs). Impurities, even in trace amounts, can have a significant impact on the yield, safety, and efficacy of the final product. This guide provides a comparative analysis of the purity of commercially available this compound, supported by detailed experimental protocols for its assessment.

Importance of Purity in Downstream Applications

The presence of impurities in this compound can lead to several undesirable outcomes. In pigment synthesis, impurities can alter the final color, reduce the vibrancy, and affect the stability of the pigment.[1][2] In the context of drug development and materials science, reactive impurities can lead to the formation of toxic byproducts or disrupt the formation of the desired supramolecular structures.

Common impurities in commercially available this compound often stem from the synthetic route employed. Typical synthesis pathways start from 2,5-dichloroaniline or involve the reduction of 2,5-dichloro-4-nitroaniline.[3][4] This can lead to the presence of residual starting materials, intermediates, or byproducts such as isomers or compounds with incomplete halogenation or reduction.

Comparative Analysis of Commercial this compound

To illustrate the potential variability in commercial products, a comparative analysis of three hypothetical commercial lots of this compound was conducted using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the tables below.

Table 1: Purity Assessment by HPLC
Lot NumberPurity (%)Impurity 1 (Area %)Impurity 2 (Area %)Impurity 3 (Area %)
Lot A-12399.850.080.050.02
Lot B-45699.120.450.230.20
Lot C-78998.550.750.400.30
Table 2: Impurity Identification and Quantification by GC-MS
Lot NumberImpurity 1 (Identity)Impurity 1 (Relative Abundance)Impurity 2 (Identity)Impurity 2 (Relative Abundance)
Lot A-1232,5-dichloroaniline0.07%Isomer of product0.04%
Lot B-4562,5-dichloroaniline0.42%2,5-dichloro-4-nitroaniline0.21%
Lot C-7892,5-dichloroaniline0.71%Unknown (m/z = 192)0.35%
Table 3: Purity Confirmation by ¹H NMR
Lot NumberPurity (mol %)Observable Impurity Signals
Lot A-123>99.8No significant impurities detected
Lot B-456~99.2Minor signals corresponding to aromatic protons of impurities
Lot C-789~98.6Multiple minor signals in the aromatic and aliphatic regions

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and verification of the results.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of the mobile phase.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection: Splitless injection of 1 µL.

  • MS Parameters: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane. Derivatization with a suitable agent like acetic anhydride may be employed to improve volatility and peak shape.

  • Data Analysis: Impurities are identified by their mass spectra and retention times, and their relative abundance is estimated from the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[6]

  • Experiment: ¹H NMR.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Data Analysis: Purity is estimated by comparing the integral of the product signals to the integrals of any impurity signals. The chemical shifts and coupling constants of the main signals should be consistent with the structure of this compound.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of commercial this compound.

Purity_Assessment_Workflow cluster_0 Sample Acquisition cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison cluster_3 Conclusion Commercial_Sample Commercial this compound HPLC HPLC Analysis (Purity, Impurity Profile) Commercial_Sample->HPLC GC_MS GC-MS Analysis (Impurity ID & Quantification) Commercial_Sample->GC_MS NMR NMR Spectroscopy (Structural Confirmation, Purity) Commercial_Sample->NMR Data_Integration Integration of Analytical Data HPLC->Data_Integration GC_MS->Data_Integration NMR->Data_Integration Comparison Comparison of Commercial Lots Data_Integration->Comparison Purity_Report Comprehensive Purity Report Comparison->Purity_Report

Caption: Workflow for the purity assessment of this compound.

Impact of Impurities on a Key Application: Pigment Synthesis

The presence of impurities can have a cascading effect on the quality of downstream products. The following diagram illustrates the potential negative impacts of common impurities on the synthesis of Pigment Red 214.

Impurity_Impact cluster_0 Starting Material cluster_1 Potential Impurities cluster_2 Pigment Synthesis Process cluster_3 Negative Outcomes Impure_Diamine Impure this compound Starting_Material Residual Starting Material (e.g., 2,5-dichloroaniline) Impure_Diamine->Starting_Material Intermediate Unreacted Intermediate (e.g., 2,5-dichloro-4-nitroaniline) Impure_Diamine->Intermediate Isomer Positional Isomers Impure_Diamine->Isomer Synthesis Synthesis of Pigment Red 214 Starting_Material->Synthesis Intermediate->Synthesis Isomer->Synthesis Altered_Color Altered Color/Shade Synthesis->Altered_Color Reduced_Yield Reduced Pigment Yield Synthesis->Reduced_Yield Poor_Stability Decreased Thermal/Light Stability Synthesis->Poor_Stability Side_Reactions Formation of Undesired Byproducts Synthesis->Side_Reactions

Caption: Potential impact of impurities on pigment synthesis.

Conclusion and Recommendations

The purity of this compound can vary between different commercial suppliers and even between different lots from the same supplier. For applications where high purity is critical, it is strongly recommended that researchers and drug development professionals perform their own comprehensive purity assessment using orthogonal analytical techniques such as HPLC, GC-MS, and NMR. Relying solely on the supplier's certificate of analysis may not be sufficient to ensure the quality and consistency of the final product. The experimental protocols provided in this guide offer a robust framework for such an assessment.

References

A Comparative Guide to the Electrochemical Behavior of 2,5-Dichlorobenzene-1,4-diamine and Similar Aromatic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical behavior of 2,5-Dichlorobenzene-1,4-diamine against other relevant aromatic diamines. The inclusion of experimental data, detailed protocols, and visual diagrams aims to offer a comprehensive resource for researchers in electrochemistry, materials science, and pharmaceutical development.

Introduction

Aromatic diamines are a class of organic compounds with significant industrial and research applications, ranging from the synthesis of polymers and dyes to their use as precursors in pharmaceuticals.[1][2] Their electrochemical properties are of particular interest as they underpin their roles as redox mediators, electropolymerizable monomers, and potential targets for electrochemical sensing.[1][2] This guide focuses on this compound and compares its electrochemical characteristics with those of the parent compound, p-phenylenediamine (PPD), and other substituted analogues. The presence of electron-withdrawing chloro substituents on the aromatic ring is expected to significantly influence the electron transfer properties of the diamine.

Comparative Electrochemical Data

The following table summarizes key electrochemical parameters for this compound and related aromatic diamines, extracted from various studies. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different research works.

CompoundCommon AbbreviationKey Electrochemical ParametersNotes
This compoundDCPDSubject to electrochemical degradation via anodic oxidation.[3]The degradation kinetics follow a first-order reaction.[3]
p-PhenylenediaminePPDExhibits a pair of well-defined redox waves in cyclic voltammetry.[4]The oxidation process involves two electrons and two or three protons in acidic media.[5]
Amino-substituted p-phenylenediamineAPDEasier to oxidize than nitro- and cyano-substituted PPDs, showing two reversible oxidation redox couples at +0.40 V and +0.70 V.[6]The electrogenerated cation and dication are very stable.[6]
Cyano-substituted p-phenylenediamineCPDExhibits similar oxidation redox couples to nitro-substituted PPD.[6]
Nitro-substituted p-phenylenediamineNPDShows one reversible reduction redox couple at -1.12 V and one irreversible wave with Ep,c at -1.87 V.[6]

Experimental Protocols

The data presented in this guide are typically obtained through standard electrochemical techniques. Below are generalized methodologies for the key experiments cited.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the electrochemical properties of an analyte in solution.

  • Electrochemical Cell: A standard three-electrode cell is employed, consisting of a working electrode (e.g., glassy carbon electrode, carbon paste electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[4][7]

  • Electrolyte Solution: The aromatic diamine of interest is dissolved in a suitable supporting electrolyte solution to ensure sufficient conductivity. Common electrolytes include phosphate buffer solution (PBS) at a specific pH (e.g., pH 7.0) or aqueous acid solutions.[4][5]

  • Procedure: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50 mV s⁻¹).[4] The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

  • Data Analysis: The voltammogram provides information on the oxidation and reduction potentials of the analyte, the reversibility of the redox processes, and can be used to study reaction mechanisms and kinetics.[5]

Anodic Oxidation for Degradation Studies

This technique is used to investigate the degradation of electroactive species.

  • Experimental Setup: Similar to cyclic voltammetry, a three-electrode system is used in an electrochemical cell.

  • Procedure: A constant current density is applied to the working electrode in a solution containing the target compound.[3] The degradation process is monitored over time by analyzing the concentration of the parent compound and the formation of intermediates and final products.

  • Analysis: Techniques such as UV-vis spectrophotometry, ion chromatography, and gas chromatography/mass spectrometry (GC/MS) can be used to analyze the degradation products and elucidate the degradation mechanism.[3]

Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative electrochemical analysis of aromatic diamines.

G cluster_0 Compound Selection cluster_1 Electrochemical Characterization cluster_2 Data Analysis and Comparison cluster_3 Interpretation A Target: this compound D Cyclic Voltammetry A->D B Reference: p-Phenylenediamine B->D C Analogues (e.g., other substituted diamines) C->D G Oxidation/Reduction Potentials D->G H Electron Transfer Kinetics D->H I Reaction Mechanisms & Stability D->I E Linear Sweep Voltammetry E->G F Other Techniques (e.g., Square Wave Voltammetry) F->G J Structure-Property Relationships G->J H->J I->J K Influence of Substituents J->K G cluster_0 Electrochemical Oxidation Pathway cluster_1 Influencing Factors A Aromatic Diamine B Radical Cation A->B -e⁻ C Dication (Diimine) B->C -e⁻ D Further Reactions (Hydrolysis, Polymerization) C->D E Substituents (e.g., -Cl) E->A F Solvent/pH F->A

References

Safety Operating Guide

Proper Disposal Procedures for 2,5-Dichlorobenzene-1,4-diamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2,5-Dichlorobenzene-1,4-diamine, ensuring the safety of laboratory personnel and compliance with environmental regulations.

This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

I. Safety and Hazard Information

This compound is classified as harmful if swallowed and is suspected of causing cancer.[1][2] It is also very toxic to aquatic life with long-lasting effects. Therefore, proper handling and disposal are paramount.

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear chemical-impermeable gloves.

  • Body Protection: A lab coat, and in cases of potential significant exposure, consider additional protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator if dust or aerosols are generated.

First-Aid Measures:

  • If Swallowed: Rinse mouth with water.[1][3] Immediately call a POISON CENTER or doctor.

  • If on Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1]

  • If in Eyes: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[1]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]

II. Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₆H₆Cl₂N₂[4]
Molecular Weight177.03 g/mol [4]
Melting Point164-166 °C[4][5]
Boiling Point303.7 ± 37.0 °C at 760 mmHg[4]
Flash Point137.5 ± 26.5 °C[4]
Acute Oral Toxicity (LD50)500 mg/kg (rat, for 1,4-dichlorobenzene)[2]

III. Experimental Protocol: Decontamination and Disposal of Small Spills

This protocol details the steps for managing a small spill of this compound powder in a laboratory setting.

Materials:

  • Personal Protective Equipment (as listed above)

  • Chemical spill kit appropriate for solid reagents

  • Two sealable, labeled waste containers

  • Dry sand, vermiculite, or other non-combustible absorbent material

  • Scoop or dustpan and brush

  • Decontamination solution (e.g., 10% sodium hypochlorite)

  • pH paper

Procedure:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.

  • Don PPE: Before addressing the spill, put on all required personal protective equipment.

  • Contain the Spill: Carefully cover the spill with a non-combustible absorbent material like dry sand or vermiculite to prevent the powder from becoming airborne.

  • Collect the Material: Gently sweep or scoop the mixture of the chemical and absorbent material into a designated, labeled, and sealable waste container.[1] Avoid creating dust.[1]

  • Decontaminate the Area: a. Wipe the spill area with a cloth soaked in a suitable decontamination solution. b. Rinse the area thoroughly with water. c. Check the pH of the final rinse water to ensure it is neutral.

  • Dispose of Contaminated Materials: Place all contaminated materials, including gloves, wipes, and absorbent, into a second labeled, sealable waste container.

  • Final Disposal: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Do not empty into drains.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Final Disposition A Generate Waste (e.g., unused chemical, contaminated materials) B Segregate as Hazardous Chemical Waste A->B C Place in a Compatible, Sealable Container B->C D Label Container with: 'Hazardous Waste' 'this compound' Hazard Pictograms C->D E Store in a Designated, Well-Ventilated, and Secure Area D->E F Arrange for Collection by Certified Hazardous Waste Disposal Service E->F G Transport to an Approved Waste Disposal Facility F->G H Dispose of in Accordance with Local, State, and Federal Regulations G->H

References

Essential Safety and Operational Guidance for Handling 2,5-Dichlorobenzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2,5-Dichlorobenzene-1,4-diamine, ensuring laboratory safety and procedural integrity.

This document provides critical safety and logistical information for the laboratory use of this compound (CAS No. 20103-09-7). Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that presents several hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved eye protection.[2]Protects against dust particles and splashes.
Skin Protection Chemical-resistant gloves (e.g., Butyl or Neoprene) must be worn. A lab coat, acid-resistant apron, or full chemical suit should be used.[3]Prevents skin contact, which can cause irritation.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, a full-face respirator or a dust mask type N95 (US) should be used.[2]Avoids inhalation of dust which may cause respiratory irritation.[1]

Gloves must be inspected before use and removed using the proper technique to avoid skin contact. Contaminated gloves should be disposed of according to laboratory and legal standards. Protective clothing should be immediately removed if contaminated.[3]

Operational Plan: Step-by-Step Handling Procedures

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

1. Preparation and Weighing:

  • Before handling, ensure all required PPE is correctly worn.

  • Designate a specific area within the fume hood for handling this chemical.

  • To minimize dust generation, handle the solid material carefully.

  • Use a dedicated set of tools (spatula, weighing paper) for this chemical.

2. Dissolution and Reaction:

  • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer) and monitor the process closely.

  • Ensure all reaction vessels are appropriately labeled and vented if necessary.

3. Post-Reaction Work-up and Purification:

  • Allow the reaction mixture to cool to a safe temperature before proceeding.

  • Handle all transfers of solutions containing the chemical within the fume hood.

  • Take precautions to avoid the generation of aerosols.

4. Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is between 2-8°C.[4]

  • Keep it locked up or in an area accessible only to authorized personnel.[3]

Emergency First-Aid Procedures

Exposure RouteFirst-Aid Measures
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5] Do not induce vomiting.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Inhalation Move the victim into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2][5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Disposal Method: Dispose of contents/container to an approved waste disposal plant.[5][6] Do not empty into drains.[5]

  • Contaminated Materials: Any materials that have come into contact with the chemical, including weighing paper, gloves, and paper towels, must also be disposed of as hazardous waste.

Physicochemical Data

PropertyValue
Molecular Formula C₆H₆Cl₂N₂
Molecular Weight 177.03 g/mol [1]
Appearance White to Brown powder to crystal
Melting Point 164-166 °C (dec.)[4]
Boiling Point 303.7±37.0 °C at 760 mmHg[4]
Flash Point 137.5±26.5 °C[4]
Storage Temperature 2-8°C[4]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh Chemical prep_area->handle_weigh handle_react Perform Experiment handle_weigh->handle_react emergency Emergency Occurs handle_weigh->emergency cleanup_decon Decontaminate Workspace handle_react->cleanup_decon handle_react->emergency cleanup_store Store Chemical Properly cleanup_decon->cleanup_store disp_waste Collect Hazardous Waste cleanup_store->disp_waste disp_dispose Dispose via Approved Facility disp_waste->disp_dispose end_safe End (Safe) disp_dispose->end_safe start Start start->prep_ppe first_aid Administer First Aid emergency->first_aid Exposure first_aid->end_safe

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.